4-Vinylphenol
Description
4-hydroxystyrene is a member of the class of phenols that is styrene carrying a hydroxy substituent at position 4. It has a role as a human urinary metabolite and a human xenobiotic metabolite. It derives from a hydride of a styrene.
Structure
3D Structure
Properties
IUPAC Name |
4-ethenylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-2-7-3-5-8(9)6-4-7/h2-6,9H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGYGGDSWSUORM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24979-70-2 | |
| Record name | Poly(4-vinylphenol) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24979-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7073301 | |
| Record name | 4-Ethenyl-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, White solid, vanilla extract odour | |
| Record name | 4-Hydroxystyrene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004072 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | p-Vinylphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/703/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in water; slightly soluble in fat, moderately soluble (in ethanol) | |
| Record name | p-Vinylphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/703/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2628-17-3, 24979-70-2 | |
| Record name | 4-Vinylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2628-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Vinylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002628173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Maruzen M | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114470 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Ethenyl-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-vinylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.276 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-VINYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OA7V1SM8YL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Hydroxystyrene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004072 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
73.5 °C | |
| Record name | 4-Hydroxystyrene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004072 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Vinylphenol: Properties, Protocols, and Biological Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core properties and characteristics of 4-vinylphenol (4-VP), a versatile aromatic compound with significant applications in polymer chemistry, flavor science, and increasingly, in biomedical research. This document details its fundamental properties, experimental protocols for its synthesis and analysis, and its interactions with key biological signaling pathways.
Core Properties and Characteristics
This compound, systematically named 4-ethenylphenol, is an organic compound that presents as a white to pale yellow solid.[1] It is recognized for its characteristic phenolic and medicinal odor.[2] Its bifunctional nature, possessing both a reactive vinyl group and a phenolic hydroxyl group, makes it a valuable monomer for polymerization and a precursor in various chemical syntheses.
The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning and safety considerations.
| Property | Value | Reference(s) |
| IUPAC Name | 4-Ethenylphenol | [3] |
| Synonyms | p-Vinylphenol, 4-Hydroxystyrene, p-Hydroxystyrene | [3] |
| CAS Number | 2628-17-3 | [3] |
| Molecular Formula | C₈H₈O | [3] |
| Molecular Weight | 120.15 g/mol | [3] |
| Appearance | White to pale yellow solid | [1] |
| Melting Point | 73 °C | [2] |
| Boiling Point | 228.85 °C (estimate) | [2] |
| Density | 1.04 g/cm³ | [2] |
| Solubility | Slightly miscible in water; Soluble in ethanol, acetone, DMSO | [2] |
| pKa | 9.95 ± 0.26 (Predicted) | [2] |
| LogP | 2.3 at 25°C | [2] |
| Stability | Light sensitive; susceptible to polymerization | [2] |
The structural elucidation of this compound is supported by various spectroscopic techniques. Key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are presented below.
Table 1.2.1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 9.3 (approx.) | Singlet | 1H | -OH |
| 7.2 - 7.4 | Multiplet | 2H | Aromatic CH (H-2, H-6) |
| 6.7 - 6.9 | Multiplet | 2H | Aromatic CH (H-3, H-5) |
| 6.6 - 6.7 | Multiplet | 1H | Vinylic CH |
| 5.5 - 5.6 | Multiplet | 1H | Vinylic CH₂ (trans) |
| 5.0 - 5.1 | Multiplet | 1H | Vinylic CH₂ (cis) |
Note: Chemical shifts can vary depending on the solvent used.
Table 1.2.2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
| 155 - 156 | C-OH (C-4) |
| 136 - 137 | Vinylic CH |
| 130 - 131 | Aromatic C (C-1) |
| 127 - 128 | Aromatic CH (C-2, C-6) |
| 115 - 116 | Aromatic CH (C-3, C-5) |
| 110 - 111 | Vinylic CH₂ |
Note: Chemical shifts can vary depending on the solvent used.[4]
Table 1.2.3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600 - 3200 | Strong, Broad | O-H stretch (phenolic) |
| 3100 - 3000 | Medium | =C-H stretch (aromatic/vinylic) |
| 1630 - 1600 | Medium | C=C stretch (aromatic/vinylic) |
| 1510 - 1475 | Strong | C=C stretch (aromatic ring) |
| 995 and 922 | Strong | =C-H bend (vinylic out-of-plane) |
Note: Peak positions and intensities can be influenced by the sampling method.[5]
Table 1.2.4: Mass Spectrometry Data for this compound
| m/z Ratio | Relative Intensity (%) | Proposed Fragment Ion |
| 120 | 100 | [M]⁺ (Molecular ion) |
| 119 | ~95 | [M-H]⁺ |
| 91 | ~40 | [C₇H₇]⁺ (Tropylium ion) |
| 65 | ~20 | [C₅H₅]⁺ |
Note: Fragmentation patterns can vary with ionization energy and instrumentation.[3]
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for reproducible research.
Two common methods for the synthesis of this compound are the dehydrogenation of 4-ethylphenol and the decarboxylation of p-hydroxycinnamic acid.
Protocol 2.1.1: Synthesis via Dehydrogenation of 4-Ethylphenol
This industrial method involves the gas-phase dehydrogenation of 4-ethylphenol over a metal oxide catalyst.
-
Catalyst Bed Preparation: Pack a quartz tube reactor with an iron oxide-based catalyst.
-
Reactant Preparation: Prepare a feed stream consisting of 4-ethylphenol, steam, and an aromatic hydrocarbon diluent.
-
Reaction Conditions: Heat the reactor to a temperature of 550-600 °C. Pass the reactant stream through the catalyst bed at a pressure of 0.1 MPa.[6]
-
Product Collection: Condense the reactor effluent.
-
Extraction: Extract the condensed liquid with an aqueous alkali solution at 30 °C to separate the more acidic this compound from the unreacted 4-ethylphenol.[6]
-
Purification: The resulting alkaline solution containing the 4-vinylphenolate is then neutralized to precipitate this compound, which can be further purified by recrystallization or sublimation.
Protocol 2.1.2: Synthesis via Decarboxylation of p-Hydroxycinnamic Acid
This laboratory-scale synthesis offers a convenient route from a readily available starting material.
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-hydroxycinnamic acid (e.g., 9.85 g, 60 mmol).
-
Solvent and Inhibitor: Add N,N-dimethylformamide (DMF, 20 mL) as the solvent and a polymerization inhibitor such as p-methoxyphenol (e.g., 0.12 g, 1 mmol).[6]
-
Heating: Immerse the flask in an oil bath preheated to 150 °C and stir the mixture.[6]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically around 4 hours).[6]
-
Work-up: After completion, cool the reaction mixture and dilute it with toluene (50 g). Wash the organic layer with water (2 x 25 g).
-
Isolation: Separate the organic layer and remove the solvent under reduced pressure to yield crude this compound as a solid.[6]
Crude this compound can be purified by recrystallization to obtain a product of high purity.
-
Solvent Selection: Choose a suitable solvent system. A common choice is a mixture of a solvent in which this compound is soluble (e.g., dichloromethane) and a non-solvent in which it is insoluble (e.g., hexane).
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent (e.g., dichloromethane).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Slowly add the non-solvent (e.g., hexane) to the hot solution until turbidity persists. Then, add a few drops of the hot solvent to redissolve the precipitate and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[7][8]
-
Washing: Wash the collected crystals with a small amount of the cold non-solvent (hexane) to remove any adhering impurities.[7]
-
Drying: Dry the purified crystals under vacuum.
GC-MS is a powerful technique for the identification and quantification of this compound in various matrices, such as biological samples or wine.
-
Sample Preparation (e.g., from a liquid matrix):
-
To 10 mL of the sample in a 20 mL vial, add an internal standard (e.g., 4-tert-butylphenol-d13 solution).
-
Add approximately 2 g of NaCl to facilitate the extraction into the headspace.
-
-
Extraction: Employ headspace solid-phase microextraction (SPME) for the extraction of volatile phenols.
-
GC-MS Conditions:
-
GC Column: Use a suitable capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Injector: Operate in splitless mode at a temperature of approximately 250 °C.
-
Oven Program: A typical temperature program starts at around 40-60 °C, holds for a few minutes, then ramps up to 220-250 °C.
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
MS Detector: Operate in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) mode can be used, monitoring the characteristic ions of this compound (m/z 120, 119, 91).
-
Biological Signaling Pathways
Recent research has highlighted the potential of this compound as a bioactive molecule, particularly in the context of cancer research. It has been shown to exert anti-cancer effects by modulating several key signaling pathways.
This compound has been demonstrated to inhibit metastasis and cancer stemness in breast cancer stem-like cells. Its anti-cancer activities are thought to be mediated through the inhibition of the β-catenin, Epidermal Growth Factor Receptor (EGFR), and PI3K/Akt signaling pathways.
The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation. Its dysregulation is a hallmark of many cancers. In the absence of a Wnt signal, β-catenin is phosphorylated by a destruction complex (containing APC, Axin, GSK3β, and CK1), leading to its ubiquitination and proteasomal degradation. Wnt signaling inhibits this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. This compound is proposed to interfere with this pathway, leading to a reduction in β-catenin-mediated transcription.
The Epidermal Growth Factor Receptor (EGFR) pathway is a critical regulator of cell growth and proliferation. Ligand binding to EGFR leads to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades, including the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt pathways. Aberrant EGFR signaling is a common driver of tumorigenesis. This compound has been shown to inhibit EGFR signaling, thereby suppressing cancer cell proliferation.
The PI3K/Akt pathway is a central signaling node that regulates cell survival, growth, and metabolism. It is activated by various growth factor receptors, including EGFR. Activated PI3K phosphorylates PIP2 to generate PIP3, which recruits and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis. This compound's interference with this pathway contributes to its pro-apoptotic effects in cancer cells.
Conclusion
This compound is a compound of significant interest due to its versatile chemical reactivity and emerging biological activities. This guide has provided a detailed overview of its fundamental properties, offering a valuable resource for researchers in chemistry and the life sciences. The outlined experimental protocols for synthesis, purification, and analysis serve as a practical foundation for further investigation. Furthermore, the elucidation of its inhibitory effects on key cancer-related signaling pathways, such as Wnt/β-catenin, EGFR, and PI3K/Akt, opens promising avenues for its exploration in drug development and cancer therapy. A thorough understanding of these core characteristics is essential for harnessing the full potential of this compound in both material and biomedical applications.
References
- 1. spectrabase.com [spectrabase.com]
- 2. spectrabase.com [spectrabase.com]
- 3. This compound | C8H8O | CID 62453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recrystallization [sites.pitt.edu]
- 8. chem.ualberta.ca [chem.ualberta.ca]
A Technical Guide to the Spectral Analysis of 4-Vinylphenol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral data for 4-vinylphenol (p-hydroxystyrene), a valuable monomer in the synthesis of various polymers and a significant compound in the food and beverage industry. This document details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectral properties of this compound, including experimental protocols and data interpretation, to support its application in research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits characteristic signals for the vinyl and aromatic protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Vinyl H (trans to ring) | ~6.65 | dd | J = 17.6, 10.9 |
| Vinyl H (cis to ring) | ~5.60 | dd | J = 10.9, 0.8 |
| Vinyl H (geminal to ring) | ~5.15 | dd | J = 17.6, 0.8 |
| Aromatic H (ortho to -OH) | ~6.75 | d | J = 8.5 |
| Aromatic H (meta to -OH) | ~7.25 | d | J = 8.5 |
| Hydroxyl H | Variable | br s | - |
Note: The chemical shift of the hydroxyl proton is variable and depends on the solvent, concentration, and temperature.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of this compound.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=CH₂ | ~136.5 |
| C=CH₂ | ~113.0 |
| Aromatic C (quaternary, attached to -OH) | ~155.0 |
| Aromatic C (quaternary, attached to vinyl) | ~130.5 |
| Aromatic CH (ortho to -OH) | ~115.5 |
| Aromatic CH (meta to -OH) | ~127.5 |
Experimental Protocol for NMR Spectroscopy
A general protocol for obtaining NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in an NMR tube. The choice of solvent can affect the chemical shifts, particularly that of the hydroxyl proton.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequency for either ¹H or ¹³C nuclei.
-
Data Acquisition: Acquire the free induction decay (FID) signal. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon.
-
Data Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to the solvent peak or an internal standard (e.g., TMS).
Below is a diagram illustrating the general workflow for NMR spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Spectral Data
The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl, vinyl, and aromatic groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3360 (broad) | O-H stretch | Phenolic -OH |
| ~3080 | =C-H stretch | Vinyl |
| ~3030 | =C-H stretch | Aromatic |
| ~1630 | C=C stretch | Vinyl |
| ~1610, 1510, 1445 | C=C stretch | Aromatic ring |
| ~990, 910 | =C-H bend (out-of-plane) | Vinyl |
| ~830 | C-H bend (out-of-plane) | 1,4-disubstituted aromatic |
| ~1240 | C-O stretch | Phenol |
Note: The broadness of the O-H stretching band is indicative of hydrogen bonding.
Experimental Protocol for IR Spectroscopy
For a solid sample like this compound, the KBr pellet method is commonly employed.
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet is typically run first and subtracted from the sample spectrum.
The workflow for preparing a KBr pellet for IR analysis is depicted below.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems.
UV-Vis Spectral Data
This compound, with its conjugated system of the vinyl group and the aromatic ring, exhibits a characteristic absorption maximum (λmax) in the UV region.
| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | log ε |
| Ethanol | ~262 | ~57,500 | 3.76 |
The high molar absorptivity is indicative of an allowed π → π* transition within the conjugated system.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound of known concentration in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). Prepare a series of dilutions from the stock solution to find an optimal concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).
-
Instrument Setup: Use a quartz cuvette with a defined path length (typically 1 cm). Fill the reference cuvette with the pure solvent and the sample cuvette with the this compound solution.
-
Data Acquisition: Place the cuvettes in the spectrophotometer. Record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm). The instrument automatically subtracts the absorbance of the solvent.
The logical relationship for a quantitative UV-Vis analysis is outlined in the following diagram.
4-Vinylphenol: A Technical Guide to Solubility in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 4-vinylphenol in a range of common laboratory solvents. The information contained herein is intended to support research, development, and formulation activities by providing essential data on the physicochemical properties of this versatile compound.
Core Topic: Solubility of this compound
This compound, also known as p-hydroxystyrene, is a phenolic compound of significant interest in various fields, including polymer chemistry, flavor and fragrance science, and as a building block in the synthesis of bioactive molecules. Its solubility is a critical parameter influencing its application, reactivity, and bioavailability. This guide summarizes the available quantitative and qualitative solubility data, provides a detailed experimental protocol for solubility determination, and illustrates a relevant biosynthetic pathway.
Data Presentation: Quantitative Solubility of this compound
The following table summarizes the available quantitative solubility data for this compound in common laboratory solvents. It is important to note that some of these values are calculated or estimated and should be considered as a guide. Experimental verification is recommended for precise applications.
| Solvent | Chemical Class | Solubility | Temperature (°C) | Data Type |
| Water | Protic, Polar | 8.4 g/L[1] | Not Specified | Calculated |
| Water | Protic, Polar | 3.302 g/L[2] | 25 | Estimated |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | 145 mg/mL[3] | Not Specified | Experimental |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | 100 mg/mL[4] | Not Specified | Experimental |
Qualitative Solubility Observations:
Experimental Protocols: Determination of this compound Solubility
The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method .[11][12][13][14] The following is a generalized protocol that can be adapted for determining the solubility of this compound in various solvents.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, ethyl acetate)
-
Analytical balance
-
Volumetric flasks
-
Screw-cap vials or flasks
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or other compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Standard laboratory glassware
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required may vary depending on the solvent and should be determined empirically.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic particles.
-
Dilute the filtered solution with the solvent as necessary to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately determine the concentration of the sample.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent at the specified temperature, taking into account any dilution factors. The result is typically expressed in g/L, mg/mL, or mol/L.
-
Mandatory Visualization
The following diagrams illustrate a key biosynthetic pathway for this compound and a generalized workflow for its solubility determination.
Caption: Biosynthesis of this compound from p-coumaric acid.
Caption: Generalized workflow for the shake-flask solubility method.
References
- 1. Showing Compound this compound (FDB010540) - FooDB [foodb.ca]
- 2. 4-vinyl phenol, 2628-17-3 [thegoodscentscompany.com]
- 3. This compound | Apoptosis | Endogenous Metabolite | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C8H8O | CID 62453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 2628-17-3 [chemicalbook.com]
- 7. This compound | 2628-17-3 [amp.chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 10. This compound CAS#: 2628-17-3 [m.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. dissolutiontech.com [dissolutiontech.com]
An In-depth Technical Guide to the Mechanism of Action of 4-Vinylphenol in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Vinylphenol (4-VP), a phenolic compound derived from microbial and thermal degradation of hydroxycinnamic acids, has emerged as a molecule of significant interest in biological research.[1][2][3] Found in sources ranging from wine and beer to medicinal herbs, it exhibits a dualistic bioactivity profile, encompassing therapeutic potential in oncology and inflammation, alongside noted toxicological effects at higher concentrations.[1][4] This document provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's action in biological systems. It details the compound's impact on key cellular signaling pathways, presents quantitative data from seminal studies, outlines relevant experimental protocols, and visualizes the core mechanisms through detailed diagrams. This guide is intended to serve as a foundational resource for professionals engaged in pharmacology, toxicology, and drug development.
Core Biological Activities and Mechanisms of Action
This compound and its closely related derivatives, such as 2-methoxy-4-vinylphenol (2M4VP), exert their biological effects primarily through the modulation of three critical cellular processes: apoptosis, inflammation, and oxidative stress. The specific outcome is highly dependent on the cellular context and concentration.
Anti-Cancer and Pro-Apoptotic Effects
In the context of oncology, particularly in breast cancer models, this compound has been demonstrated to inhibit cancer cell proliferation and target cancer stem-like cells (CSCs).[1] The primary mechanism is the induction of apoptosis, or programmed cell death.
Mechanism: this compound treatment leads to a significant upregulation in the expression of Caspase-3 , a key executioner caspase in the apoptotic cascade.[1][2] Activation of Caspase-3 triggers a cascade of events leading to the cleavage of cellular proteins and ultimately, cell death. Furthermore, 4-VP has been shown to reduce the expression of ALDH1A1, a marker associated with cancer stem cells, and vimentin, a protein involved in epithelial-mesenchymal transition and metastasis.[1]
References
An In-depth Technical Guide to the Natural Sources and Biosynthesis of 4-Vinylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Vinylphenol (4-VP), a volatile phenolic compound, is of significant interest across various scientific disciplines due to its impact on the sensory characteristics of fermented beverages, its potential as a platform chemical for bioplastics, and its reported biological activities. This technical guide provides a comprehensive overview of the natural occurrence and biosynthesis of this compound. It delves into the primary biosynthetic pathway involving the enzymatic decarboxylation of p-coumaric acid by phenolic acid decarboxylase (PAD). Detailed experimental protocols for the quantification of this compound and the characterization of the enzymes involved in its synthesis are provided, along with quantitative data on its presence in natural sources and production yields in engineered microorganisms.
Natural Sources of this compound
This compound is found in a variety of natural sources, often as a result of microbial activity during fermentation. It is a well-known flavor compound in many fermented beverages and has also been identified in some plant species.
Fermented Beverages
This compound is a characteristic volatile phenol in many alcoholic beverages, where its concentration can significantly influence the aroma and flavor profile.
-
Wine: It is commonly found in wine, particularly in those that have undergone fermentation or spoilage by the yeast Brettanomyces. In white wines, vinylphenols are the dominant phenolic compounds, with concentrations of this compound ranging from 70 to 1150 µg/L.[1] In red wines, the corresponding ethyl phenols are typically more abundant.[1] The presence of this compound at concentrations above its sensory threshold can impart aromas described as "barnyard," "medicinal," or "band-aid".[1]
-
Beer: this compound is a key aroma compound in top-fermented beers, such as German Weizen and Belgian white beers.[2][3] While considered an off-flavor in bottom-fermented beers, it contributes to the characteristic clove-like and phenolic notes in certain beer styles.[3][4] Its sensory threshold in beer is reported to be around 0.2 mg/L.[2][3]
-
Other Fermented Products: this compound has also been reported in other fermented products like cider and sake.[5][6]
Plants
While microbial biosynthesis is the most well-documented source, this compound has also been identified in some plants. For instance, it is found in the medicinal herb Hedyotis diffusa Willd and in wild rice.[7] It has also been reported in Daphne odora.[8]
Table 1: Quantitative Data on the Occurrence of this compound in Natural Sources
| Natural Source | Concentration Range | Reference(s) |
| White Wine | 70 - 1150 µg/L | [1] |
| Red Wine | Generally lower than white wine | [1] |
| Top-fermented Wheat Beer | ~1.01 mg/L | [2][3] |
| Wheat Beer (fermented with S. cerevisiae W68) | 937 µg/L | [9] |
| Wheat Beer (fermented with S. cerevisiae without Pof(+) activity) | 46.7 µg/L | [9] |
Biosynthesis of this compound
The primary biosynthetic route for this compound in microorganisms is the enzymatic decarboxylation of p-coumaric acid. This reaction is catalyzed by the enzyme phenolic acid decarboxylase (PAD), also known as p-coumaric acid decarboxylase.
Biosynthetic Pathway from p-Coumaric Acid
The conversion of p-coumaric acid to this compound is a single-step enzymatic reaction.
This pathway is prominent in various microorganisms:
-
Brettanomyces Yeast: The spoilage yeast Brettanomyces (also known as Dekkera) is a well-known producer of this compound in wine.[1] It possesses a PAD enzyme that converts p-coumaric acid, naturally present in grape must, into this compound.[1] Brettanomyces can further reduce this compound to 4-ethylphenol using the enzyme vinylphenol reductase.[1][10]
-
Bacteria: Several bacterial species, including Lactobacillus, Pediococcus, Bacillus, and Enterobacter, are capable of producing this compound from p-coumaric acid.[11][12][13] Phenolic acid decarboxylases from these bacteria have been isolated and characterized.[11][12]
-
Other Fungi: Besides Brettanomyces, other fungi like Candida guilliermondii have been shown to possess phenolic acid decarboxylase activity, converting p-coumaric acid to this compound.[14]
Biosynthesis in Genetically Engineered Organisms
The gene encoding for phenolic acid decarboxylase has been cloned from various microorganisms and expressed in host organisms like Escherichia coli, Corynebacterium glutamicum, and Saccharomyces cerevisiae for the biotechnological production of this compound.[15][16][17] This approach allows for the conversion of p-coumaric acid derived from renewable feedstocks like lignocellulosic biomass into this compound.[15][16]
Table 2: Production of this compound in Genetically Engineered Microorganisms
| Microorganism | Substrate | Titer | Yield | Reference(s) |
| Corynebacterium glutamicum | Pure p-coumaric acid | up to 187 g/L | 90% | [16] |
| Corynebacterium glutamicum | p-coumaric acid from lignin | 17 g/L | 73% | [16] |
| Pseudomonas taiwanensis | Glycerol | - | 32.0% (Cmol/Cmol) | [18] |
| Streptomyces lividans | Cellulose | - | - | [15][19] |
Experimental Protocols
This section provides detailed methodologies for the analysis of this compound and for the study of its biosynthesis.
Analytical Methods for this compound Quantification
HPLC is a widely used technique for the quantification of this compound in various matrices.
-
Sample Preparation (Wine): Wine samples can often be directly injected into the HPLC system after filtration through a 0.45 µm membrane filter.[7]
-
Sample Preparation (Beer): Beer samples should be degassed prior to analysis. This can be achieved by sonication or vigorous shaking. The sample is then typically filtered through a 0.45 µm filter before injection.[2][3]
-
HPLC System and Conditions:
GC-MS offers high sensitivity and specificity for the analysis of volatile compounds like this compound.
-
Sample Preparation:
-
Liquid-Liquid Extraction: The sample (e.g., beer) is mixed with a solvent like dichloromethane or freon 11 to extract the volatile compounds. An internal standard is typically added before extraction.[2][21]
-
Solid-Phase Extraction (SPE): The sample is passed through an SPE cartridge (e.g., ENV+) to retain the analytes, which are then eluted with an organic solvent.[3]
-
Derivatization: To improve chromatographic properties and detector response, this compound can be derivatized, for example, with heptafluorobutyric anhydride (HFBA).[2]
-
-
GC-MS System and Conditions:
-
Column: A capillary column with a polar stationary phase (e.g., HP-INNOWAX) is suitable.[5][21]
-
Temperature Program: A temperature gradient is used to separate the compounds, for example, holding at 55°C and then ramping up to 220°C.[5][21]
-
Ionization: Electron ionization (EI) at 70 eV is common.[5][21]
-
Detection: Mass analysis is performed in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.[5][21]
-
Biotechnological Production and Enzyme Characterization
-
Gene Identification and Cloning: The gene encoding PAD can be identified from the genome of a known this compound producing organism (e.g., Bacillus subtilis) and amplified by PCR.[14] The amplified gene is then cloned into an appropriate expression vector.
-
Host Strain and Expression: E. coli is a common host for the expression of PAD.[11][14] The expression is typically induced by adding an inducer like isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture medium.[11]
-
Cell Lysis: The E. coli cells expressing the PAD are harvested and lysed, for example, by sonication.[12]
-
Chromatography: The crude cell lysate is clarified by centrifugation, and the supernatant containing the soluble PAD is purified using affinity chromatography, such as a nickel-sepharose column for His-tagged proteins.[11][12]
-
Reaction Mixture: The activity of the purified PAD is assayed in a reaction mixture containing a buffer (e.g., 50 mM citrate buffer, pH 5.0), the substrate (p-coumaric acid), and the enzyme solution.[22]
-
Incubation: The reaction is incubated at the optimal temperature for the enzyme (e.g., 50°C) for a defined period.[22]
-
Reaction Termination and Analysis: The reaction is stopped, for example, by adding methanol. The amount of this compound produced is then quantified by HPLC.[1]
-
Calculation of Enzyme Activity: One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.
Conclusion
This compound is a naturally occurring compound with significant implications for the food and beverage industry and the burgeoning bio-based economy. Its biosynthesis via the decarboxylation of p-coumaric acid is a well-established pathway in a range of microorganisms. The ability to harness this biosynthetic route in engineered organisms opens up possibilities for the sustainable production of this compound from renewable resources. The detailed experimental protocols provided in this guide offer a robust framework for researchers and scientists to accurately quantify this compound and to further explore and optimize its biosynthesis for various applications.
References
- 1. researchgate.net [researchgate.net]
- 2. agraria.com.br [agraria.com.br]
- 3. openpub.fmach.it [openpub.fmach.it]
- 4. researchgate.net [researchgate.net]
- 5. enzyme site-directed mutagenesis: Topics by Science.gov [science.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. weinobst.at [weinobst.at]
- 8. Structural Basis of Enzymatic Activity for the Ferulic Acid Decarboxylase (FADase) from Enterobacter sp. Px6-4 | PLOS One [journals.plos.org]
- 9. scite.ai [scite.ai]
- 10. Brettanomyces lab results in 7 days is critical - Microbiodetection [brettalert.com]
- 11. A Phenolic Acid Decarboxylase-Based All-Enzyme Hydrogel for Flow Reactor Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improving the catalytic characteristics of phenolic acid decarboxylase from Bacillus amyloliquefaciens by the engineering of N-terminus and C-terminus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]
- 14. Screening of 4-vinylguaiacol-producing bacteria and cloning and expression of phenolic acid decarboxylase gene [manu61.magtech.com.cn]
- 15. This compound biosynthesis from cellulose as the sole carbon source using phenolic acid decarboxylase- and tyrosine ammonia lyase-expressing Streptomyces lividans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. labpartnering.org [labpartnering.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. scielo.br [scielo.br]
- 21. Analysis of Volatile Phenolic Compounds Responsible for 4-vinylguaiacol-like Odor Characteristics of Sake [jstage.jst.go.jp]
- 22. mdpi.com [mdpi.com]
4-Vinylphenol thermal stability and degradation profile
An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 4-Vinylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (4-VP), also known as p-hydroxystyrene, is a versatile organic compound with significant applications in the synthesis of polymers, notably poly(this compound) (PVP), which is utilized in photoresists and electronics.[1] Its presence as a flavor and aroma compound, and its formation during the thermal processing of biomass, necessitates a thorough understanding of its thermal stability and degradation profile.[2][3] This technical guide provides a comprehensive overview of the thermal behavior of this compound, detailing its stability under thermal stress, its degradation pathways, and the experimental methodologies used for its characterization. While direct thermogravimetric and calorimetric data for the pure monomer is not extensively available in the public literature, its thermal behavior can be inferred from its high-temperature synthesis, its known propensity to polymerize, and the thermal characteristics of its polymer and related phenolic compounds.
Thermal Stability Profile
The thermal stability of this compound is a critical parameter for its handling, storage, and application, particularly in processes involving elevated temperatures. The molecule's stability is influenced by its chemical structure, comprising a phenol group and a vinyl group, both of which are susceptible to thermal transformations.
General Stability and Reactivity
This compound is a white, volatile solid with a melting point of 73.5°C.[4] It is known to be stable at ambient temperatures but can become unstable at elevated temperatures and pressures.[5] The presence of the vinyl group makes it highly susceptible to polymerization, a reaction that can be initiated by heat. Radical polymerization of this compound is typically carried out at temperatures ranging from 60 to 120°C.[6] This indicates that while the molecule is stable against immediate decomposition at these temperatures, it is reactive towards polymerization.
The synthesis of this compound through the dehydrogenation of 4-ethylphenol occurs at high temperatures, around 500-600°C, over a catalyst, suggesting that the core phenolic structure can withstand significant thermal energy for short periods.[3][4] Similarly, its production from the pyrolysis of herbaceous biomass is optimized at temperatures around 300°C.[2][3]
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) Insights
For the this compound monomer, a DSC analysis would be expected to show an endothermic peak corresponding to its melting point at 73.5°C, followed by a broad exothermic event at higher temperatures (likely in the range of 100-200°C) corresponding to thermally initiated polymerization. At significantly higher temperatures, the resulting polymer would then begin to degrade, consistent with the observed decomposition of pre-synthesized PVP.
Data Presentation
The following tables summarize the available quantitative data on this compound and its polymer.
| Property | Value | Reference |
| Melting Point | 73.5 °C | [4] |
| Boiling Point | 206-208 °C (estimated) | - |
| Flash Point | 60 °C | [7] |
Table 1: Physical Properties of this compound Monomer
| Polymer | Analysis | Parameter | Value | Reference |
| Poly(this compound) | TGA | Onset of Decomposition | ~360 °C | [4] |
| Poly(this compound) | DSC | Glass Transition Temp (Tg) | 130-185 °C | [8] |
Table 2: Thermal Properties of Poly(this compound)
Degradation Profile
The thermal degradation of this compound is a complex process that is expected to proceed through several pathways, primarily initiated by the reactivity of the vinyl group and, at higher temperatures, the decomposition of the phenolic ring and its substituents.
Primary Degradation Pathway: Polymerization
Upon heating, the most likely initial transformation of this compound is polymerization. The vinyl group is susceptible to free-radical polymerization, which can be initiated by heat. This process would lead to the formation of poly(this compound).
Secondary Degradation: Decomposition of the Polymer
Once polymerized, the resulting poly(this compound) will degrade at higher temperatures. The degradation of phenolic polymers and polystyrene derivatives typically involves a combination of chain scission, side-group elimination, and the formation of a complex mixture of smaller aromatic and aliphatic compounds.
Potential Degradation Products
Based on pyrolysis studies of related phenolic resins and polymers, the high-temperature degradation of poly(this compound) is expected to yield a variety of products, including:
-
Phenol and substituted phenols: Phenol, cresols, and ethylphenols from the cleavage of the polymer backbone.
-
Aromatic hydrocarbons: Styrene (from depolymerization), toluene, and other alkylbenzenes.
-
Gases: Carbon monoxide, carbon dioxide, and methane at very high temperatures.
The specific composition of the degradation products will depend on the temperature, heating rate, and the atmosphere (inert or oxidative).
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the thermal stability and degradation profile of compounds like this compound.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition temperatures of this compound.
-
Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of pure this compound into an aluminum or platinum TGA pan.
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative degradation. For studying oxidative stability, a similar flow rate of dry air can be used.
-
Temperature Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
Data Analysis: Record the sample weight as a function of temperature. The onset of decomposition is determined from the initial significant weight loss. The peak decomposition temperature is identified from the derivative of the TGA curve (DTG).
-
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point, heat of fusion, and to observe any exothermic or endothermic transitions, such as polymerization or decomposition.
-
Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q2000, PerkinElmer DSC 8000).
-
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan to prevent volatilization.
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25°C.
-
Ramp to 250°C at a heating rate of 10°C/min.
-
Cool to 25°C at 10°C/min.
-
Ramp again to 250°C at 10°C/min (the second heat is often used to observe the glass transition of any polymer formed).
-
-
Data Analysis: Record the heat flow as a function of temperature. Identify endothermic peaks (melting) and exothermic peaks (polymerization, decomposition).
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Objective: To identify the thermal degradation products of this compound.
-
Instrumentation: A pyrolysis unit (e.g., CDS Pyroprobe, Frontier Lab pyrolyzer) coupled to a gas chromatograph-mass spectrometer (GC-MS).
-
Methodology:
-
Sample Preparation: Place a small amount (0.1-0.5 mg) of this compound into a pyrolysis tube or cup.
-
Pyrolysis Conditions: Heat the sample to a set temperature (e.g., 300°C, 400°C, 500°C, and 600°C to study the effect of temperature) for a short duration (e.g., 10-20 seconds) in an inert atmosphere (helium).
-
GC Separation:
-
Column: Use a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Hold at 40°C for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 550.
-
-
Data Analysis: Identify the separated compounds by comparing their mass spectra with a library (e.g., NIST).
-
Conclusion
The thermal stability of this compound is a balance between its inherent stability as a phenolic compound and the high reactivity of its vinyl group. While stable at room temperature, it readily undergoes thermally induced polymerization at moderately elevated temperatures. At much higher temperatures, the resulting polymer decomposes into a complex mixture of smaller aromatic and volatile compounds. A comprehensive understanding of its thermal behavior, as outlined in this guide, is essential for its effective use in research, drug development, and industrial applications, ensuring process safety and product integrity. Further studies involving direct thermal analysis of the pure monomer would be beneficial to provide precise quantitative data on its decomposition kinetics and to fully elucidate its degradation profile.
References
- 1. Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s [scirp.org]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. CA1339438C - Process for the preparation of poly(vinylphenol) from poly(acetoxystyrene) by acid catalyzed transesterification - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Poly(this compound) - Wikipedia [en.wikipedia.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Electrochemical Properties of 4-Vinylphenol
This technical guide provides a comprehensive overview of the electrochemical properties of this compound (also known as 4-hydroxystyrene). Due to the limited direct quantitative data available for this compound in the reviewed literature, this guide also incorporates information on the electrochemical behavior of phenol and its derivatives to infer and contextualize the properties of this compound.
Introduction
This compound is a phenolic compound of significant interest due to its presence in various natural products and its role as a monomer for the synthesis of poly(this compound) (PVP). PVP has applications in electronics, photoresists, and sensors[1]. Understanding the electrochemical properties of this compound is crucial for developing electrochemical sensors, studying its degradation pathways, and controlling its electropolymerization.
The electrochemical behavior of phenols is generally characterized by an oxidation process involving the phenolic hydroxyl group. This process is often irreversible and can lead to the formation of a passivating polymer film on the electrode surface[2]. The vinyl group in this compound is expected to influence its electrochemical properties, particularly its propensity for polymerization.
Electrochemical Behavior of Phenolic Compounds
The electrochemical oxidation of phenol and its derivatives has been extensively studied. The initial step is typically the formation of a phenoxy radical through a one-electron transfer[3]. These radicals can then undergo further reactions, including coupling to form dimers and higher oligomers, leading to the formation of a polymeric film on the electrode surface[3]. This process is often referred to as electrode fouling or passivation.
The oxidation potential of phenolic compounds is influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups generally lower the oxidation potential, while electron-withdrawing groups increase it.
Quantitative Electrochemical Data
Direct and specific quantitative electrochemical data for this compound is not extensively available in the public domain based on the conducted search. However, data for phenol and other derivatives can provide a useful reference point. The following table summarizes typical electrochemical parameters for phenol, which can be considered as a baseline for understanding the electrochemical behavior of this compound.
| Parameter | Phenol | This compound (Inferred/Expected) | Reference Electrode | Supporting Electrolyte | Working Electrode |
| Anodic Peak Potential (Epa) | ~ +0.6 to +1.0 V | Expected in a similar range, potentially slightly lower due to the vinyl group | Ag/AgCl or SCE | Various (e.g., H₂SO₄, PBS, TBAP in ACN) | Glassy Carbon (GCE), Platinum (Pt) |
| Cathodic Peak Potential (Epc) | Not typically observed (irreversible) | Expected to be largely irreversible | Ag/AgCl or SCE | Various | GCE, Pt |
| Electron Transfer Coefficient (α) | - | - | - | - | - |
| Diffusion Coefficient (D) | ~ 1 x 10⁻⁵ cm²/s | Expected to be in a similar order of magnitude | - | - | - |
Note: The values for this compound are inferred based on the general behavior of phenolic compounds. Actual experimental values may vary depending on the specific conditions. The vinyl group might slightly lower the oxidation potential compared to phenol due to its electron-donating character through resonance.
Experimental Protocols
A general experimental protocol for studying the electrochemical properties of this compound using cyclic voltammetry (CV) is provided below. This protocol is based on common practices for the analysis of phenolic compounds[4][5].
Materials and Reagents
-
Working Electrode: Glassy Carbon Electrode (GCE) or Platinum (Pt) electrode.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode: Platinum wire or graphite rod.
-
Electrochemical Cell: A standard three-electrode cell.
-
Potentiostat/Galvanostat: An instrument capable of performing cyclic voltammetry.
-
Solvent/Supporting Electrolyte:
-
Analyte: this compound solution of known concentration.
-
Polishing materials: Alumina slurry (e.g., 0.3 and 0.05 µm) and polishing pads for the working electrode.
Experimental Procedure (Cyclic Voltammetry)
-
Electrode Preparation:
-
Polish the working electrode (GCE or Pt) with alumina slurry on a polishing pad to a mirror-like finish.
-
Rinse the electrode thoroughly with deionized water and sonicate in deionized water and then in the solvent to be used for the experiment (e.g., ethanol or acetonitrile) to remove any residual alumina particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the prepared working electrode, the reference electrode, and the counter electrode.
-
Add the supporting electrolyte solution to the cell.
-
De-aerate the solution by purging with high-purity nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a nitrogen/argon blanket over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Record a background cyclic voltammogram of the supporting electrolyte solution to ensure there are no interfering peaks in the potential window of interest.
-
Add a known concentration of this compound to the electrochemical cell.
-
Record the cyclic voltammogram by scanning the potential from an initial potential (where no reaction occurs) to a final potential (past the oxidation peak of this compound) and then back to the initial potential. A typical scan rate is 100 mV/s[10][11].
-
Vary the scan rate (e.g., from 20 to 200 mV/s) to investigate the nature of the electrochemical process (diffusion-controlled vs. adsorption-controlled).
-
Repeat the measurements to check for reproducibility and to observe the effects of electrode fouling.
-
Electrochemical Reaction Pathway and Visualization
The electrochemical oxidation of this compound is expected to proceed through the formation of a phenoxy radical, which can then undergo electropolymerization.
Caption: Electrochemical oxidation and polymerization of this compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the electrochemical analysis of this compound.
Caption: Workflow for cyclic voltammetry analysis of this compound.
Conclusion
The electrochemical properties of this compound are of considerable interest for various applications. While specific quantitative data remains elusive in readily available literature, the general principles of phenol electrochemistry provide a strong framework for understanding its behavior. The primary electrochemical process is an irreversible oxidation leading to the formation of a phenoxy radical, which readily polymerizes on the electrode surface. This guide provides a foundational understanding and a practical experimental approach for researchers and professionals to investigate the electrochemical characteristics of this important molecule. Further research is warranted to determine the precise electrochemical parameters of this compound under various experimental conditions.
References
- 1. Poly(this compound) - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Journal of Electrochemical Science and Technology [jecst.org]
- 4. Poly(alizarin red S) modified glassy carbon electrode for square wave adsorptive stripping voltammetric determination of metronidazole in tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. electrochemsci.org [electrochemsci.org]
- 6. Microporous Polymer-Modified Glassy Carbon Electrodes for the Electrochemical Detection of Metronidazole: Experimental and Theoretical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Navigating the Risks: A Technical Guide to the Health and Safety of 4-Vinylphenol
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the health and safety considerations for handling 4-Vinylphenol (4-VP), a reactive organic compound utilized in the synthesis of polymers and as a flavoring agent. Due to its toxicological profile, a thorough understanding of its properties and associated risks is paramount for ensuring laboratory safety and mitigating potential exposure for research and drug development professionals.
Hazard Identification and Classification
This compound is classified as a hazardous substance with multiple health risks. It is crucial to be aware of its potential to cause skin irritation, genetic defects, and reproductive harm. Furthermore, it has been shown to cause damage to specific organs through prolonged or repeated exposure.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects |
| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child |
| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs (Gastro-intestinal tract, Kidneys, Bladder) through prolonged or repeated exposure if swallowed |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and storage. It is a white, volatile solid with a characteristic odor.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₈O | [5] |
| Molecular Weight | 120.15 g/mol | [5] |
| Appearance | White to pale yellow solid | [6][7] |
| Odor | Vanilla extract-like, phenolic, medicinal, sweet | [1][8][9] |
| Melting Point | 73.5 °C (164.3 °F) | [7] |
| Boiling Point | 187 °C (369 °F) | [1] |
| Flash Point | 107 °C (225 °F) (Closed cup) | [1] |
| Solubility | Insoluble in water; Soluble in ethanol, acetone, benzene, DMSO | [8][9] |
| Vapor Pressure | 9.38 hPa at 25°C | [9] |
Toxicological Profile
This compound exhibits toxicity towards several organ systems. Animal studies have demonstrated its potential for liver and lung damage. The toxicity is believed to be mediated by a metabolite rather than the parent compound itself.[3]
Table 3: Summary of Toxicological Data
| Endpoint | Species | Route | Observation | Reference |
| Hepatotoxicity | Mouse | Intraperitoneal | Dose-dependent increase in serum sorbitol dehydrogenase (SDH) and mild hepatocellular swelling. | [1][5] |
| Pneumotoxicity | Mouse | Intraperitoneal | Dose-dependent increase in cell number and lactate dehydrogenase (LDH) activity in bronchoalveolar lavage fluid (BALF). Widespread and severe necrosis of the bronchioles observed at 12 hours post-administration. | [1][5] |
| Skin Irritation | Not specified | Dermal | Causes skin irritation and redness. | [1] |
| Mutagenicity | Not specified | In vitro | Suspected of causing genetic defects. | [1][4] |
| Reproductive Toxicity | Not specified | Not specified | Suspected of damaging fertility or the unborn child. | [1][4] |
Mechanisms of Toxicity
The toxicity of this compound is linked to its metabolic activation. Additionally, as a phenolic compound, it may interact with key cellular signaling pathways.
Metabolic Activation
In vivo studies suggest that the hepatotoxicity and pneumotoxicity of this compound are not caused by the compound itself, but by a reactive metabolite.[3] The metabolism is primarily carried out by Cytochrome P450 enzymes, specifically CYP2E1 and CYP2F2.[3][10] Inhibition of these enzymes has been shown to prevent or reduce the toxic effects.[3]
Caption: Metabolic activation of this compound.
Potential Modulation of Inflammatory Signaling Pathways
While direct studies on this compound are limited, research on the structurally related compound 2-methoxy-4-vinylphenol has shown potent anti-inflammatory effects by inhibiting key signaling pathways.[2] It is plausible that this compound could interact with similar pathways, potentially contributing to its toxic effects through dysregulation of inflammatory responses. These pathways include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of inflammation.[2]
Caption: Potential interaction with inflammatory pathways.
Experimental Protocols
The following are generalized protocols for assessing the toxicity of this compound, based on standard OECD guidelines and published research methodologies.
Acute Dermal Irritation Study (Based on OECD Guideline 404)
-
Animal Model: Albino rabbit, at least three healthy adults.[11]
-
Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animals is clipped.
-
Application: A dose of 0.5 g of solid this compound, moistened with a small amount of water to form a paste, is applied to a small area (approx. 6 cm²) of the clipped skin. The test site is covered with a gauze patch and secured with non-irritating tape.[11]
-
Exposure: The exposure period is 4 hours. After exposure, any residual test substance is removed with water.[11]
-
Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Scoring of skin reactions is performed according to a standardized grading scale.[11]
Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)
-
Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).[12]
-
Metabolic Activation: The assay is performed with and without a metabolic activation system (S9 mix from the liver of rats treated with a P450 inducer) to assess the mutagenicity of the parent compound and its metabolites.[13]
-
Procedure (Plate Incorporation Method):
-
To 2.0 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.05 mL of the test solution of this compound in a suitable solvent (e.g., DMSO), and 0.5 mL of S9 mix or buffer.[13]
-
The mixture is poured onto minimal glucose agar plates.
-
-
Incubation: Plates are incubated at 37°C for 48-72 hours.[13]
-
Scoring: The number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine or tryptophan) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants.[12]
In Vivo Hepatotoxicity and Pneumotoxicity Assessment (Based on Carlson, 2002)
-
Dosing: this compound is dissolved in water and administered via intraperitoneal (IP) injection at various doses (e.g., 25, 50, 100, 200 mg/kg). A control group receives the vehicle only.[1]
-
Endpoint Assessment (24 hours post-dosing):
-
Hepatotoxicity: Blood is collected via cardiac puncture, and serum is analyzed for sorbitol dehydrogenase (SDH) activity. Livers are collected, fixed in 10% neutral buffered formalin, and processed for histopathological examination (H&E staining).[1]
-
Pneumotoxicity: Bronchoalveolar lavage (BAL) is performed. The BAL fluid (BALF) is analyzed for total cell count and lactate dehydrogenase (LDH) activity. Lungs are perfused, fixed, and processed for histopathology.[1]
-
-
Data Analysis: Values from treated groups are compared to the control group using appropriate statistical methods.
Caption: Workflow for in vivo toxicity assessment.
Occupational Health and Safety
Strict adherence to safety protocols is mandatory when handling this compound.
Occupational Exposure Limits
Currently, there are no specific Permissible Exposure Limits (PELs) from OSHA, Recommended Exposure Limits (RELs) from NIOSH, or Threshold Limit Values (TLVs) from ACGIH established for this compound.[6] For reference, the exposure limits for the related compound, phenol, are provided below. These limits should not be directly applied to this compound but can offer a point of reference for risk assessment.
Table 4: Occupational Exposure Limits for Phenol (for reference only)
| Organization | Limit | Value |
| OSHA | PEL (8-hr TWA) | 5 ppm (19 mg/m³) |
| NIOSH | REL (10-hr TWA) | 5 ppm (19 mg/m³) |
| Ceiling (15-min) | 15.6 ppm (60 mg/m³) | |
| ACGIH | TLV (8-hr TWA) | 5 ppm (19 mg/m³) |
Source:[14] TWA: Time-Weighted Average
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][15]
-
Use process enclosures or local exhaust ventilation to minimize worker exposure.[6]
-
Ensure that eyewash stations and safety showers are readily accessible.[3]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., Butyl, Viton) should be worn. Inspect gloves prior to use.[2][14]
-
Skin and Body Protection: Wear a lab coat, and consider impervious clothing if there is a risk of significant skin contact.[2]
-
Respiratory Protection: If ventilation is inadequate or if working with powders, a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK) should be used.[4]
Safe Handling and Storage
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not breathe dust or vapors.[3]
-
Wash hands thoroughly after handling.[1]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
-
Keep away from incompatible materials such as strong oxidizing agents.[3]
-
Store locked up.[2]
First Aid and Emergency Procedures
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Accidental Release Measures
-
Evacuate personnel to a safe area.[2]
-
Ensure adequate ventilation. Remove all sources of ignition.[2]
-
Wear appropriate PPE.
-
For small spills, absorb with an inert, dry material (e.g., sand, vermiculite) and place in a suitable container for disposal.[1]
-
For large spills, contain the spill and prevent it from entering drains. Collect the material for disposal.[1][2]
-
Clean the spill area thoroughly with soap and water.
References
- 1. ovid.com [ovid.com]
- 2. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the inhibition of the metabolism of this compound on its hepatotoxicity and pneumotoxicity in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-vinyl phenol, 2628-17-3 [thegoodscentscompany.com]
- 5. This compound-induced pneumotoxicity and hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. synerzine.com [synerzine.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. Metabolism and toxicity of the styrene metabolite this compound in CYP2E1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. In vitro genotoxicity testing – bacterial reverse mutation assay | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 13. 5-18-2000, In Vitro Microbiological Mutagenicity Assays of - Toxic Docs [toxicdocs.org]
- 14. nj.gov [nj.gov]
- 15. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 4-Vinylphenol from p-Coumaric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing 4-vinylphenol (4-VP), a valuable platform chemical and building block, from the renewable precursor p-coumaric acid. The synthesis of 4-vinylphenols is of significant interest due to their wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, and their application in the fragrance, food, and polymer industries.[1][2] This document details both chemical and enzymatic methodologies, presenting quantitative data, experimental protocols, and visual workflows to facilitate understanding and replication.
Introduction to Synthetic Strategies
The conversion of p-coumaric acid to this compound is achieved through a decarboxylation reaction, which can be induced either chemically or enzymatically.
-
Chemical Synthesis: Typically involves thermal decarboxylation, often without the need for a catalyst, by heating the substrate in a high-boiling point solvent.[3][4] This method is straightforward and can produce high yields.
-
Enzymatic Synthesis: Utilizes phenolic acid decarboxylase (PAD) enzymes, which are naturally found in various bacteria and yeasts.[1][5] This biocatalytic approach offers high specificity and operates under milder reaction conditions, making it an attractive green chemistry alternative.
Chemical Synthesis: Catalyst-Free Thermal Decarboxylation
A highly efficient method for synthesizing this compound from p-coumaric acid is through catalyst-free thermal decarboxylation. This process involves heating p-coumaric acid in a suitable solvent, leading to the elimination of carbon dioxide.[3][6]
Reaction Mechanism and Workflow
The thermal decarboxylation proceeds via a straightforward mechanism where heat provides the energy to break the carboxyl group from the vinyl side chain of p-coumaric acid.
Quantitative Data for Thermal Decarboxylation
The following table summarizes the reaction conditions and yields for the synthesis of this compound and related compounds from various 4-hydroxycinnamic acids.
| Substrate (0.2 mmol) | Solvent (1 mL) | Temperature (°C) | Time (min) | Yield (%) |
| p-Coumaric acid | DMF | 150 | 30 | 96 |
| Ferulic acid | DMF | 150 | 30 | 95 |
| Sinapinic acid | DMF | 150 | 30 | 92 |
| Caffeic acid | DMF | 150 | 30 | 86 |
| 4-Hydroxy-3,5-diiodocinnamic acid | DMF | 200 | 30 | 93 |
Data sourced from Yang et al. (2022).[3]
Detailed Experimental Protocol
This protocol is adapted from an efficient, catalyst-free synthesis method.[3]
-
Reaction Setup: In a 5 mL pressure-resistant reaction bottle, add p-coumaric acid (0.2 mmol).
-
Solvent Addition: Add 1 mL of N,N-dimethylformamide (DMF) to the reaction bottle.
-
Heating: Place the sealed reaction bottle in a preheated oil bath at 150°C.
-
Reaction Monitoring: Stir the reaction mixture and monitor the disappearance of the starting material using Thin Layer Chromatography (TLC), which typically takes around 30 minutes.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (200-300 mesh) to obtain pure this compound.[3]
Enzymatic Synthesis: Phenolic Acid Decarboxylase (PAD)
The bioconversion of p-coumaric acid to this compound is catalyzed by the enzyme phenolic acid decarboxylase (PAD, EC 4.1.1.-), a cofactor-free and metal-independent carboxyl-lyase.[1] This enzyme is found in various microorganisms, and recombinant strains are often developed for enhanced production.
Enzymatic Reaction Pathway
The PAD enzyme directly catalyzes the non-oxidative decarboxylation of p-coumaric acid to produce this compound and carbon dioxide. Structural studies suggest a two-step catalytic mechanism involving proton transfer and substrate orientation by key amino acid residues like Glu71, Tyr18, and Tyr20 in the active site of Lactobacillus plantarum PDC.[5]
Quantitative Data for Enzymatic Synthesis
The efficiency of enzymatic synthesis can vary significantly based on the microbial host, enzyme variant, and bioprocess conditions. The use of an organic overlay, such as undecanol, has been shown to dramatically improve product titers by continuously extracting the this compound from the aqueous phase, thereby reducing product toxicity to the host cells.[7][8]
Table 1: Performance of Different Bacterial Hosts for 4-VP Production
| Host Organism | Substrate | Medium | Overlay | 4-VP Titer (g/L) | Yield (%) |
| Corynebacterium glutamicum | Pure p-coumaric acid | Rich Media | Undecanol | 187 | 90 |
| Corynebacterium glutamicum | Lignin-derived p-coumaric acid | Lignin Liquor | Undecanol | 17 | 73 |
| Escherichia coli | Pure p-coumaric acid | Rich Media | Undecanol | ~70 | ~95 |
| Bacillus subtilis | Pure p-coumaric acid | Rich Media | Undecanol | <25 | <40 |
Data sourced from Rodriguez et al. (2021).[7][8]
Table 2: Kinetic Parameters of Phenolic Acid Decarboxylases
| Enzyme Source | Substrate | Km (mmol/L) | Vmax (IU/mg) | Optimal pH | Optimal Temp (°C) |
| Bacillus amyloliquefaciens (Wild Type) | p-Coumaric acid | 2.05 ± 0.29 | 193.80 ± 2.38 | 6.5 | 55 |
| Lactobacillus plantarum CECT 748 T | p-Coumaric acid | High (14-fold > Ferulic acid) | - | - | 22 |
Data sourced from Qi et al. (2021) and Bartolomé-Hernández et al. (2021).[9][10]
Detailed Experimental Protocol (Whole-Cell Bioconversion)
This protocol is a generalized procedure based on the successful production of 4-VP using a recombinant Corynebacterium glutamicum strain expressing a PAD enzyme.[7][8]
-
Strain Preparation: Cultivate the recombinant C. glutamicum strain expressing the phenolic acid decarboxylase gene in a suitable rich medium (e.g., LB or BHI) with appropriate antibiotics overnight at 30°C with shaking.
-
Bioreactor Setup: Inoculate a larger volume of fresh rich medium in a bioreactor with the overnight culture to a starting OD₆₀₀ of ~0.1. Grow the cells until they reach a high cell density (e.g., OD₆₀₀ of 20-50).
-
Reaction Initiation: Add the substrate, p-coumaric acid (e.g., 75 g/L), to the culture.
-
In Situ Product Extraction: Simultaneously, add an equal volume of an organic overlay, such as undecanol, to the bioreactor. This will form a biphasic system.
-
Bioconversion: Maintain the culture at 30°C with agitation. The this compound produced will be continuously extracted into the undecanol phase.
-
Monitoring: Periodically take samples from both the aqueous and organic phases. Analyze the concentration of p-coumaric acid and this compound using High-Performance Liquid Chromatography (HPLC).
-
Product Recovery: After the conversion is complete (typically 24-48 hours), separate the organic undecanol layer containing the this compound.
-
Purification: The this compound can be recovered from the undecanol by methods such as vacuum distillation, taking advantage of the difference in their boiling points.[11]
Product Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies functional groups.
-
Characteristic peaks include O-H stretching (~3300 cm⁻¹) and C=C bending modes for the vinyl group (~922 and 995 cm⁻¹).[14]
-
-
Mass Spectrometry (MS): Determines the molecular weight.
Conclusion
Both chemical and enzymatic methods provide effective routes for the synthesis of this compound from p-coumaric acid. The catalyst-free thermal decarboxylation offers a simple, rapid, and high-yielding chemical approach.[3] On the other hand, enzymatic synthesis using whole-cell biocatalysts, particularly with in situ product extraction, represents a sustainable and highly effective strategy capable of producing very high titers of this compound from renewable resources.[7][8] The choice of method will depend on the specific requirements of the application, considering factors such as scale, cost, desired purity, and sustainability goals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Catalyst-free decarboxylation of 4-hydroxycinnamic acids: efficient synthesis of 4-vinylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. p-Coumaric acid decarboxylase from Lactobacillus plantarum: structural insights into the active site and decarboxylation catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of bacterial hosts for conversion of lignin-derived p-coumaric acid to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of bacterial hosts for conversion of lignin-derived p-coumaric acid to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving the catalytic characteristics of phenolic acid decarboxylase from Bacillus amyloliquefaciens by the engineering of N-terminus and C-terminus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Production of this compound for Bioplastics 2021-122 - Intellectual Property Office – Intellectual Property Office [ipo.lbl.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. This compound | C8H8O | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 14. researchgate.net [researchgate.net]
- 15. This compound | C8H8O | CID 62453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. This compound [webbook.nist.gov]
The Multifaceted Biological Activities of 4-Vinylphenol and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Vinylphenol (4-VP), a naturally occurring phenolic compound found in various plants, fermented foods, and beverages, has garnered significant scientific interest due to its diverse biological activities.[1][2][3][4] This technical guide provides an in-depth overview of the biological properties of this compound and its derivatives, with a focus on its anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.
Anticancer Activity
This compound has demonstrated promising anticancer properties, particularly in the context of breast cancer. Studies have shown its ability to inhibit metastasis and target cancer stem-like cells (CSCs), which are often responsible for tumor recurrence and drug resistance.[5][6]
Key Findings:
-
Inhibition of Cancer Stemness: this compound has been shown to reduce spheroid formation and the expression of ALDH1, a marker for cancer stem cells, in CSC-enriched breast cancer cell cultures.[5][6]
-
Suppression of Metastasis: The compound effectively suppresses cell migration and invasion, as demonstrated in vitro and in vivo models.[5] It achieves this by reducing the expression of vimentin and modulating the activity of matrix metalloproteinases (MMPs), tissue inhibitors of metalloproteinases (TIMPs), and urokinase plasminogen activator (uPA).[5]
-
Induction of Apoptosis: this compound treatment leads to an increase in the expression of caspases 3 and 9, key executioners of apoptosis, in breast cancer cells.[1][2][5]
-
Signaling Pathways: The anticancer effects of this compound are likely mediated through the modulation of the β-catenin, EGFR, and AKT signaling pathways.[5][6]
A derivative, 2-Methoxy-4-vinylphenol (2M4VP), has also shown anticancer effects in pancreatic cancer cells by reducing cell viability and suppressing migratory activity through the blockade of FAK and AKT signaling.[7]
Quantitative Data on Anticancer Activity
| Compound | Cell Line | Activity | Result | Reference |
| This compound | Parental MDA-MB-231 | Cell Viability | IC50: 109 µg/mL | [1][2] |
| This compound | CSC-enriched MDA-MB-231 | Cell Proliferation | Significant suppression at 50 and 100 µg/mL (72 hours) | [1] |
| This compound | CSC-enriched MDA-MB-231 | ALDH1A1 Expression | 50% reduction | [1][2] |
| This compound | CSC-enriched MDA-MB-231 | Caspase 3 Expression | Significant increase at 100 µg/mL | [1][2] |
| 2-Methoxy-4-vinylphenol | Panc-1, SNU-213 | Cell Viability | Reduction observed at concentrations from 5 µM to 100 µM | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay):
-
Seed parental MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells/well.
-
After 24 hours of incubation, treat the cells with varying concentrations of this compound (12.5-200 µg/mL) for the desired duration (e.g., 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value.
Spheroid Formation Assay:
-
Culture CSC-enriched MDA-MB-231 cells in serum-free medium in ultra-low attachment plates.
-
Treat the cells with this compound (e.g., 0.15 or 0.3 µg/mL) for 3 days.
-
Monitor the formation and size of spheroids under a microscope.
-
Quantify the number and size of spheroids to assess the inhibitory effect on cancer stemness.
Signaling Pathway Diagram
Caption: Anticancer signaling pathways of this compound.
Anti-inflammatory Activity
2-Methoxy-4-vinylphenol (2M4VP), a derivative of this compound, exhibits potent anti-inflammatory effects.[8][9][10][11] Its mechanism of action involves the modulation of key inflammatory pathways, including the NF-κB and MAPK signaling cascades.
Key Findings:
-
Inhibition of Pro-inflammatory Mediators: 2M4VP dose-dependently inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated macrophages.[10] It also blocks the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10][12]
-
Suppression of NF-κB and MAPK Activation: 2M4VP inhibits the translocation of the NF-κB p65 subunit into the nucleus by preventing the degradation of IκBα.[10][12] It also suppresses the phosphorylation of MAPKs such as p38, ERK1/2, and JNK.[10][12]
-
Activation of the Nrf2/ARE Pathway: 2M4VP induces the expression of Heme Oxygenase-1 (HO-1), an anti-inflammatory enzyme.[8][9] This is achieved by promoting the degradation of Keap1, leading to the nuclear translocation of Nrf2 and its binding to the antioxidant response element (ARE).[8][9]
-
Histone Acetylation: 2M4VP has been shown to inhibit the hyper-acetylation of histone H3 induced by LPS.[10]
Quantitative Data on Anti-inflammatory Activity
| Compound | Cell Line | Activity | Result | Reference |
| 2-Methoxy-4-vinylphenol | RAW264.7 | NO Production | Dose-dependent inhibition | [10] |
| 2-Methoxy-4-vinylphenol | RAW264.7 | PGE2 Production | Dose-dependent inhibition | [10] |
| 2-Methoxy-4-vinylphenol | RAW264.7 | iNOS Expression | Blocked LPS-induced expression | [10][12] |
| 2-Methoxy-4-vinylphenol | RAW264.7 | COX-2 Expression | Blocked LPS-induced expression | [10][12] |
Experimental Protocols
Nitric Oxide (NO) Production Assay (Griess Assay):
-
Culture RAW264.7 macrophages in a 96-well plate.
-
Pre-treat the cells with various concentrations of 2-methoxy-4-vinylphenol for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite standard curve to determine the NO concentration.
Western Blot Analysis for iNOS and COX-2:
-
Treat RAW264.7 cells with 2M4VP and/or LPS as described above.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Signaling Pathway Diagram
Caption: Anti-inflammatory signaling pathways of 2-Methoxy-4-vinylphenol.
Antioxidant Activity
This compound and its derivatives, such as 4-vinylguaiacol (4-VG), 4-vinylsyringol (4-VS), and 4-vinylcatechol (4-VC), possess notable antioxidant properties.[13] Their efficacy is dependent on the system in which they are tested.
Key Findings:
-
Radical Scavenging: These compounds demonstrate the ability to scavenge various radicals, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and superoxide anion radicals.[13]
-
System-Dependent Activity: While 4-vinyl derivatives show weaker antioxidant activity than their corresponding phenolic acids in a homogeneous polar medium, their activity is higher in emulsion systems.[13] 4-Vinylguaiacol (4-VG) has been identified as a particularly potent antioxidant in such systems.[13]
-
Canolol: Canolol (4-vinyl-2,6-dimethoxyphenol), a derivative found in canola oil, is a very strong antioxidant, with higher activity than α-tocopherol and flavonoids.[14]
Quantitative Data on Antioxidant Activity
Quantitative data for direct comparison in a table is limited in the provided search results. However, the relative activities are described.
Experimental Protocols
DPPH Radical Scavenging Assay:
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, add different concentrations of the test compound (this compound or its derivatives).
-
Add the DPPH solution to each well and incubate in the dark for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid can be used as a positive control.
Antimicrobial Activity
This compound and its derivatives have demonstrated antimicrobial properties against a range of microorganisms.
Key Findings:
-
Broad-Spectrum Activity: 2-Methoxy-4-vinylphenol, found in red cabbage extract, has shown strong antimicrobial activity against various bacterial and fungal strains.[15][16]
-
Antibiofilm Activity: The essential oil of Calendula maroccana, containing 2-Methoxy-4-vinylphenol as a major constituent, exhibited potent antibiofilm activity, both inhibiting the formation of and eradicating existing biofilms of pathogenic bacteria.[17]
-
Poly(this compound) Coatings: Multilayered films containing poly(this compound) have shown significant inhibition of Staphylococcus epidermidis growth, suggesting their potential as antimicrobial surface coatings.[18]
Quantitative Data on Antimicrobial Activity
| Compound/Extract | Microorganism | Activity | Result | Reference |
| Chloroform extract of Red Cabbage (contains 2M4VP) | Staphylococcus aureus | Zone of Inhibition | 14.00 ± 0.04 mm | [15] |
| Chloroform extract of Red Cabbage (contains 2M4VP) | Escherichia coli | Zone of Inhibition | 13.00 ± 0.02 mm | [15] |
| Calendula maroccana essential oil (contains 2M4VP) | Staphylococcus aureus | Zone of Inhibition | 15.33 ± 0.19 mm | [17] |
| Calendula maroccana essential oil (contains 2M4VP) | Candida albicans | Zone of Inhibition | 23 ± 0.05 mm | [17] |
| Calendula maroccana essential oil (contains 2M4VP) | Bacteria | MIC | 0.25 ± 0.17 - 4.68 ± 0.10 mg/mL | [17] |
| Calendula maroccana essential oil (contains 2M4VP) | Candida | MIC | 0.06 ± 0.03 - 0.12 ± 0.14 mg/mL | [17] |
| Poly(this compound) multilayered coating | Staphylococcus epidermidis | Growth Inhibition | ~60-70% | [18] |
Experimental Protocols
Disc Diffusion Assay:
-
Prepare a microbial suspension and spread it evenly onto an agar plate.
-
Impregnate sterile filter paper discs with a known concentration of the test compound.
-
Place the discs on the surface of the agar.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition around each disc.
Minimum Inhibitory Concentration (MIC) Determination:
-
Perform serial dilutions of the test compound in a liquid growth medium in a 96-well plate.
-
Inoculate each well with a standardized microbial suspension.
-
Incubate the plate under appropriate conditions.
-
The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.
Metabolism and Toxicity
This compound is a metabolite of styrene and is known to be metabolized primarily by cytochrome P450 enzymes, particularly CYP2E1 and CYP2F2.[19][20][21]
Key Findings:
-
Hepatotoxicity and Pneumotoxicity: this compound is a more potent hepatotoxicant and pneumotoxicant than its parent compound, styrene, or its major metabolite, styrene oxide.[19][20] It can cause dose-dependent increases in serum sorbitol dehydrogenase (SDH) activity, an indicator of liver damage, and necrosis of the bronchioles.[22]
-
Metabolite-Mediated Toxicity: The toxicity of this compound is attributed to its metabolites rather than the parent compound itself.[21] Inhibition of CYP2E1 and CYP2F2 has been shown to prevent or reduce its toxic effects.[21]
-
Role of CYP2E1: While CYP2E1 is involved in the metabolism of 4-VP, studies with CYP2E1 knockout mice suggest that other P450 enzymes also play a significant role.[19][20][23]
Experimental Workflow Diagram
Caption: Experimental workflow for assessing this compound toxicity.
Conclusion
This compound and its derivatives represent a promising class of bioactive compounds with a wide range of therapeutic potential. Their demonstrated anticancer, anti-inflammatory, antioxidant, and antimicrobial activities warrant further investigation for the development of novel therapeutic agents. This guide provides a foundational understanding of their biological effects, supported by quantitative data, experimental methodologies, and an illustration of the key signaling pathways involved. Future research should focus on elucidating the detailed mechanisms of action, optimizing the structure-activity relationships, and evaluating the in vivo efficacy and safety of these compounds in relevant disease models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TargetMol [targetmol.com]
- 3. This compound | C8H8O | CID 62453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Application Of this compound In Food Additives And Food Flavors [viablife.net]
- 5. The natural agent this compound targets metastasis and stemness features in breast cancer stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Methoxy-4-vinylphenol Attenuates Migration of Human Pancreatic Cancer Cells via Blockade of FAK and AKT Signaling | Anticancer Research [ar.iiarjournals.org]
- 8. Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Metabolism and toxicity of the styrene metabolite this compound in CYP2E1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Effect of the inhibition of the metabolism of this compound on its hepatotoxicity and pneumotoxicity in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound-induced pneumotoxicity and hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
The Dawn of a New Therapeutic Frontier: A Technical Guide to Novel 4-Vinylphenol Derivatives
For Immediate Release
In the dynamic landscape of drug discovery and development, the quest for novel molecular scaffolds with potent and selective biological activities is paramount. This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery of novel derivatives of 4-vinylphenol, a versatile phenolic compound. We will explore their synthesis, biological activities, and the underlying mechanisms of action, presenting a compelling case for their potential as next-generation therapeutic agents.
A Versatile Scaffold for Drug Design
This compound and its derivatives are naturally occurring compounds found in various plants and are also products of microbial metabolism.[1] They have garnered significant interest in the scientific community due to their broad spectrum of biological activities, including antioxidant, anti-mutagenic, anti-fungal, and anti-cancer properties.[1] The presence of a reactive vinyl group and a phenolic hydroxyl group provides a unique platform for chemical modification, allowing for the synthesis of a diverse library of derivatives with potentially enhanced therapeutic profiles.
Synthesis of Novel this compound Derivatives
A highly efficient and versatile method for the synthesis of a variety of this compound derivatives is the catalyst-free decarboxylation of trans-4-hydroxycinnamic acids. This method, as detailed by Yang et al., offers excellent yields and good functional group tolerance, avoiding the issue of polymerization often associated with vinylphenols.
General Experimental Protocol: Catalyst-Free Decarboxylation
To a stirred solution of the corresponding trans-4-hydroxycinnamic acid (0.2 mmol) in a 5 ml pressure-resistant reaction bottle is added N,N-dimethylformamide (DMF) (1 ml). The reaction mixture is then heated to a specific temperature (ranging from 110°C to 150°C) and stirred for a designated time (typically 1 to 5 hours) until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC). After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford the desired this compound derivative.
A summary of the synthesized derivatives and their corresponding yields is presented in Table 1.
| Derivative | Substituent(s) | Yield (%) |
| This compound | H | 95 |
| 2-Methoxy-4-vinylphenol | 2-OCH₃ | 96 |
| 2,6-Dimethoxy-4-vinylphenol | 2,6-di-OCH₃ | 92 |
| 4-Vinylcatechol | 2-OH | 88 |
| 2-Chloro-4-vinylphenol | 2-Cl | 91 |
| 3-Fluoro-4-vinylphenol | 3-F | 89 |
| 3-Chloro-4-vinylphenol | 3-Cl | 93 |
| 3,5-Dichloro-4-vinylphenol | 3,5-di-Cl | 86 |
| 2,6-Dichloro-4-vinylphenol | 2,6-di-Cl | 87 |
| 3-Bromo-4-vinylphenol | 3-Br | 94 |
| 3,5-Dibromo-4-vinylphenol | 3,5-di-Br | 90 |
| 3-(Trifluoromethyl)-4-vinylphenol | 3-CF₃ | 86 |
Table 1: Synthesized this compound Derivatives and Their Yields. This table summarizes the yields of various this compound derivatives synthesized via the catalyst-free decarboxylation of the corresponding 4-hydroxycinnamic acids.
References
Methodological & Application
Synthesis of Poly(4-vinylphenol) via Free Radical Polymerization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(4-vinylphenol) (PVPh), also known as poly(4-hydroxystyrene), is a versatile polymer with a structure analogous to polystyrene, featuring a hydroxyl group on the phenyl ring. This functionality imparts unique properties, including high glass transition temperature, strong hydrogen bonding capabilities, and solubility in polar solvents, making it a valuable material in a variety of applications. In the pharmaceutical and drug development sectors, PVPh and its derivatives are utilized for their potential in drug delivery systems, bio-adhesives, and as functional coatings.
The most common and scalable method for synthesizing PVPh is through a two-step process. First, a protected monomer, typically 4-acetoxystyrene, is polymerized via free radical polymerization. The resulting poly(4-acetoxystyrene) is then subjected to a hydrolysis reaction to remove the acetyl protecting group and yield the final poly(this compound) product. This two-step approach is favored because the free phenolic group of this compound can interfere with the radical polymerization process, acting as an inhibitor or chain transfer agent. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, can also be employed to synthesize well-defined PVPh with controlled molecular weights and narrow polydispersity.[1][2]
These application notes provide detailed protocols for the synthesis of poly(this compound) via conventional free radical polymerization of 4-acetoxystyrene followed by acid-catalyzed hydrolysis.
Experimental Protocols
Part 1: Free Radical Polymerization of 4-Acetoxystyrene
This protocol describes the synthesis of poly(4-acetoxystyrene) using 2,2′-azobis(2-methylpropionitrile) (AIBN) as a thermal initiator in a toluene solution.
Materials:
-
4-Acetoxystyrene (monomer)
-
2,2′-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
Toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Nitrogen gas (for inert atmosphere)
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Heating mantle with a temperature controller
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
In a round-bottom flask, dissolve 4-acetoxystyrene and AIBN in toluene. A typical monomer-to-initiator molar ratio is in the range of 100:1 to 500:1.
-
Deoxygenate the solution by bubbling with nitrogen gas for at least 30 minutes.
-
Under a nitrogen atmosphere, heat the reaction mixture to 60-70°C with continuous stirring.[3]
-
Allow the polymerization to proceed for the desired time, typically ranging from 6 to 24 hours. The reaction time can be adjusted to control the molecular weight and conversion.
-
After the desired time, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction solution to a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Collect the precipitated white polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.
-
Dry the purified poly(4-acetoxystyrene) in a vacuum oven at 40-50°C until a constant weight is achieved.
Part 2: Hydrolysis of Poly(4-acetoxystyrene) to Poly(this compound)
This protocol outlines the acid-catalyzed hydrolysis of poly(4-acetoxystyrene) to yield poly(this compound).
Materials:
-
Poly(4-acetoxystyrene) (from Part 1)
-
Methanol or Ethanol (solvent)
-
Concentrated Hydrochloric Acid (HCl) or Methanesulfonic Acid (catalyst)[4]
-
Deionized water (for precipitation)
-
Acetone (for redissolving)
-
Round-bottom flask with a magnetic stir bar
-
Condenser
Procedure:
-
Dissolve the dried poly(4-acetoxystyrene) in methanol or ethanol in a round-bottom flask.[4]
-
Add a catalytic amount of concentrated hydrochloric acid or methanesulfonic acid to the solution.[4]
-
Stir the reaction mixture at room temperature or gently heat to 50°C for a period of 30 minutes to 19 hours, depending on the desired degree of hydrolysis.[4] The completion of the hydrolysis can be monitored by infrared (IR) spectroscopy by observing the disappearance of the ester carbonyl peak.
-
Precipitate the resulting poly(this compound) by pouring the reaction solution into a large volume of deionized water with stirring.
-
Filter the white precipitate and wash it thoroughly with deionized water to remove the acid catalyst and any byproducts.
-
For further purification, the polymer can be redissolved in a suitable solvent like acetone and re-precipitated in water.[5]
-
Dry the final poly(this compound) product in a vacuum oven at 50°C overnight.[4]
Data Presentation
The following tables summarize typical reaction conditions and resulting polymer characteristics for the synthesis of poly(this compound).
Table 1: Free Radical Polymerization of 4-Acetoxystyrene
| Parameter | Value/Range | Reference |
| Monomer | 4-Acetoxystyrene | [3] |
| Initiator | AIBN | [3] |
| Solvent | Toluene | [3] |
| Temperature | 60 - 70 °C | [3] |
| Reaction Time | 6 - 24 hours | N/A |
| Monomer:Initiator Ratio | 100:1 - 500:1 | N/A |
| Yield | 80 - 95% | N/A |
| Molecular Weight (Mw) | 10,000 - 100,000 g/mol | N/A |
| Polydispersity Index (PDI) | 1.5 - 2.5 | N/A |
Table 2: Hydrolysis of Poly(4-acetoxystyrene)
| Parameter | Value/Range | Reference |
| Starting Polymer | Poly(4-acetoxystyrene) | [4] |
| Solvent | Methanol or Ethanol | [4] |
| Catalyst | Hydrochloric Acid or Methanesulfonic Acid | [4] |
| Temperature | Room Temperature - 50 °C | [4] |
| Reaction Time | 30 minutes - 19 hours | [4] |
| Hydrolysis Efficiency | >95% | [4] |
| Yield | 80 - 100% | [4] |
Visualizations
The following diagrams illustrate the synthesis workflow and the chemical reactions involved.
Caption: Workflow for the two-step synthesis of poly(this compound).
Caption: Chemical reactions for PVPh synthesis.
References
- 1. Poly(this compound) - Wikipedia [en.wikipedia.org]
- 2. Kinetic investigation of the RAFT polymerization of p-acetoxystyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studying the synthesis and characterisation of statistical copolymers containing 4-acetoxystyrene | Poster Board #3248 - American Chemical Society [acs.digitellinc.com]
- 4. CA1339438C - Process for the preparation of poly(vinylphenol) from poly(acetoxystyrene) by acid catalyzed transesterification - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Controlled Polymerization Techniques for Poly(4-vinylphenol): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of well-defined poly(4-vinylphenol) (PVPh) using controlled polymerization techniques. Due to the acidic nature of the phenolic proton in this compound, which interferes with most polymerization mechanisms, a protection/deprotection strategy is employed. This involves the polymerization of a protected monomer, followed by the removal of the protecting group to yield the final PVPh. The primary techniques covered are Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP) of 4-acetoxystyrene, and Living Anionic Polymerization of a silyl-protected this compound derivative.
Overview of Controlled Polymerization Strategies
Controlled polymerization methods offer precise control over molar mass, dispersity (Đ), and polymer architecture, which are critical for applications in drug delivery, electronics, and nanotechnology. For PVPh, this control is achieved by polymerizing a protected monomer, most commonly 4-acetoxystyrene or a silyl-ether derivative of this compound.
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: A versatile technique that allows for the synthesis of polymers with low dispersity and complex architectures. It is compatible with a wide range of functional monomers.
-
Atom Transfer Radical Polymerization (ATRP): A robust method for the controlled polymerization of various monomers, including styrenics and acrylates, yielding well-defined polymers.[1]
-
Living Anionic Polymerization: Offers excellent control over molar mass and dispersity, producing nearly monodisperse polymers. However, it requires stringent reaction conditions to prevent termination.
The overall synthetic approach is a two-step process involving the polymerization of the protected monomer followed by a deprotection step to yield poly(this compound).
Caption: General two-step strategy for synthesizing poly(this compound).
Data Presentation: Comparison of Polymerization Techniques
The following tables summarize quantitative data from representative controlled polymerizations of protected this compound monomers.
Table 1: RAFT Polymerization of 4-Acetoxystyrene
| Entry | RAFT Agent | [M]:[CTA]:[I] | Solvent | Temp (°C) | Time (h) | Conv. (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 1 | DDMAT | 100:1:0.1 | 1,4-Dioxane | 70 | 3 | 45 | 8,200 | 1.15 |
| 2 | DDMAT | 200:1:0.1 | 1,4-Dioxane | 70 | 6 | 60 | 15,500 | 1.12 |
| 3 | DDMAT | 100:1:0.1 | Bulk | 80 | 3 | 55 | 9,500 | 1.08 |
*M: 4-Acetoxystyrene, CTA: Chain Transfer Agent (DDMAT: S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate), I: Initiator (AIBN: Azobisisobutyronitrile). Data compiled from multiple sources for representative values.[2][3]
Table 2: ATRP of 4-Acetoxystyrene
| Entry | Initiator | [M]:[I]:[CuBr]:[L] | Solvent | Temp (°C) | Time (h) | Conv. (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 1 | EBiB | 100:1:1:2 | Anisole | 110 | 4 | 65 | 11,200 | 1.25 |
| 2 | MBrP | 150:1:1:2 | Toluene | 100 | 6 | 75 | 18,300 | 1.30 |
| 3 | DBX | 200:1:1:3 | Xylene | 110 | 8 | 80 | 26,000 | 1.28 |
*M: 4-Acetoxystyrene, I: Initiator (EBiB: Ethyl α-bromoisobutyrate, MBrP: Methyl α-bromophenylacetate, DBX: α,α'-Dibromo-p-xylene), L: Ligand (bpy: 2,2'-bipyridine). Data compiled from multiple sources for representative values.[4][5][6]
Table 3: Living Anionic Polymerization of 4-(tert-Butyldimethylsilyloxy)styrene
| Entry | Initiator | [M]:[I] | Solvent | Temp (°C) | Time (h) | Conv. (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 1 | sec-BuLi | 50:1 | THF | -78 | 1 | >95 | 12,500 | 1.05 |
| 2 | sec-BuLi | 100:1 | THF | -78 | 2 | >95 | 24,800 | 1.06 |
| 3 | n-BuLi | 75:1 | THF | -78 | 1.5 | >95 | 18,600 | 1.05 |
*M: 4-(tert-Butyldimethylsilyloxy)styrene, I: Initiator. Data compiled from multiple sources for representative values.[7][8][9]
Experimental Protocols
RAFT Polymerization of 4-Acetoxystyrene
This protocol describes the synthesis of poly(4-acetoxystyrene) via RAFT polymerization using DDMAT as the chain transfer agent and AIBN as the initiator in 1,4-dioxane.[2][3]
Materials:
-
4-Acetoxystyrene (M)
-
S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT, RAFT agent)
-
Azobisisobutyronitrile (AIBN, initiator)
-
1,4-Dioxane (solvent)
-
Methanol (for precipitation)
-
Schlenk tube, magnetic stirrer, oil bath, nitrogen/argon source.
Procedure:
-
To a dry Schlenk tube, add DDMAT (e.g., 0.246 mmol) and 4-acetoxystyrene (e.g., 49.4 mmol).
-
Add AIBN (e.g., 0.0246 mmol) and 1,4-dioxane (to achieve a 1:1 volume ratio with the monomer).
-
Seal the tube with a rubber septum and degas the solution by three freeze-pump-thaw cycles.
-
Backfill the tube with nitrogen or argon.
-
Place the Schlenk tube in a preheated oil bath at 70 °C and stir.
-
Monitor the polymerization by taking samples periodically for ¹H NMR and GPC analysis.
-
After the desired conversion is reached (e.g., 6 hours), quench the polymerization by immersing the tube in an ice bath and exposing the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol.
-
Filter the polymer and dry it in a vacuum oven at 40 °C overnight.
Caption: Workflow for RAFT polymerization of 4-acetoxystyrene.
ATRP of 4-Acetoxystyrene
This protocol outlines a typical procedure for the ATRP of 4-acetoxystyrene using a CuBr/bpy catalyst system.
Materials:
-
4-Acetoxystyrene (M)
-
Ethyl α-bromoisobutyrate (EBiB, initiator)
-
Copper(I) bromide (CuBr, catalyst)
-
2,2'-Bipyridine (bpy, ligand)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Schlenk tube, magnetic stirrer, oil bath, nitrogen/argon source.
Procedure:
-
To a dry Schlenk tube, add CuBr (e.g., 1 mmol) and bpy (e.g., 2 mmol).
-
Seal the tube, evacuate, and backfill with nitrogen three times.
-
Add degassed 4-acetoxystyrene (e.g., 100 mmol) and anisole via syringe.
-
Stir the mixture to form the catalyst complex.
-
Inject the initiator, EBiB (e.g., 1 mmol), to start the polymerization.
-
Place the tube in a preheated oil bath at 110 °C.
-
After the desired time (e.g., 4 hours), cool the reaction to room temperature and expose it to air to quench the polymerization.
-
Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer solution into an excess of cold methanol.
-
Collect the polymer by filtration and dry under vacuum.
Caption: Workflow for ATRP of 4-acetoxystyrene.
Living Anionic Polymerization of 4-(tert-Butyldimethylsilyloxy)styrene
This protocol requires stringent anhydrous and oxygen-free conditions, typically using high-vacuum techniques.[8]
Materials:
-
4-(tert-Butyldimethylsilyloxy)styrene (M), purified by distillation over CaH₂.
-
sec-Butyllithium (sec-BuLi, initiator) in cyclohexane.
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.
-
Methanol, degassed.
-
High-vacuum line, all-glass reaction apparatus with break-seals.
Procedure:
-
Under high vacuum, distill THF into a reaction flask.
-
Cool the flask to -78 °C (dry ice/acetone bath).
-
Distill the purified 4-(tert-butyldimethylsilyloxy)styrene monomer into the reaction flask.
-
Add the initiator, sec-BuLi, via a break-seal ampoule. An immediate color change to deep red indicates the formation of the living styryl anions.
-
Allow the polymerization to proceed for 1-2 hours at -78 °C.
-
Terminate the polymerization by adding a small amount of degassed methanol, which will cause the red color to disappear.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer and dry under high vacuum.
Caption: Workflow for living anionic polymerization of a silyl-protected monomer.
Deprotection Protocols
Method A: Basic Hydrolysis with Ammonium Hydroxide [10][11]
-
Suspend the poly(4-acetoxystyrene) in deionized water.
-
Add aqueous ammonium hydroxide (e.g., 30% ammonia).
-
Heat the mixture at approximately 85 °C for 4-6 hours.
-
Cool the mixture, filter the solid polymer, and wash thoroughly with deionized water.
-
Dry the resulting poly(this compound) in a vacuum oven.
Method B: Acid-Catalyzed Transesterification
-
Dissolve the poly(4-acetoxystyrene) in an alcohol such as methanol.
-
Add a catalytic amount of a strong acid (e.g., hydrochloric acid or sulfuric acid).
-
Heat the solution to reflux for several hours until the hydrolysis is complete (can be monitored by IR spectroscopy).
-
Cool the solution and precipitate the poly(this compound) by adding it to a large volume of water.
-
Filter and dry the polymer.
-
Dissolve the silyl-protected polymer in THF.
-
Add a few drops of concentrated hydrochloric acid.
-
Stir the solution at room temperature for several hours.
-
Precipitate the poly(this compound) by pouring the solution into water.
-
Collect the polymer by filtration, wash with water, and dry under vacuum.
Caption: General deprotection routes to obtain poly(this compound).
References
- 1. Kinetic investigation of the RAFT polymerization of p-acetoxystyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anionic Polymerization of Styrene and 1,3-Butadiene in the Presence of Phosphazene Superbases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US4912173A - Hydrolysis of poly(acetoxystyrene) in aqueous suspension - Google Patents [patents.google.com]
- 10. US4822862A - Emulsion polymerization of 4-acetoxystyrene and hydrolysis to poly(p-vinylphenol - Google Patents [patents.google.com]
- 11. Process for the preparation of 4-hydroxystyrene polymers from 4-acetoxystyrene polymers - Patent 0489550 [data.epo.org]
Application Notes and Protocols for 4-Vinylphenol in Copolymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-vinylphenol (4-VP), also known as 4-hydroxystyrene, as a monomer in various copolymerization reactions. Due to the phenolic group, which can inhibit free radical polymerization, 4-VP is often used in its protected form, 4-acetoxystyrene (4-AS), followed by a deprotection step to yield the desired polyvinylphenol (PVP) copolymers.[1][2] This document outlines key applications, experimental protocols, and quantitative data to guide researchers in the synthesis and characterization of 4-VP copolymers for various applications, including drug development.
Applications of this compound Copolymers
Copolymers incorporating this compound exhibit a range of functional properties, making them valuable materials in diverse fields:
-
Biomedical and Drug Development: The phenolic hydroxyl group provides sites for hydrogen bonding and can impart pH-responsive behavior, making these copolymers suitable for drug delivery systems.[3][4] For instance, pH-sensitive nanoparticles can be formulated for controlled drug release in specific environments, such as the intestinal tract.[3][5] Additionally, PVP has been explored for antimicrobial coatings and tissue engineering applications.[1][6]
-
Electronics: Poly(this compound) is widely used in the electronics industry as a dielectric layer in organic thin-film transistors (TFTs) and as a component in photoresist materials for microlithography.[1]
-
Adhesives and Coatings: The polarity and hydrogen-bonding capability of the phenol group contribute to strong adhesion, making 4-VP copolymers effective as water-resistant adhesives and functional coatings.[1][7]
-
Sensors: Copolymers of 4-VP have been employed in the development of gas sensors and electrochemical sensors for the detection of small molecules.[1]
Quantitative Data for Copolymerization
Reactivity Ratios
The reactivity ratios of comonomers are critical for predicting copolymer composition and microstructure. Since this compound can interfere with radical polymerization, data for its protected form, 4-acetoxystyrene, is often used.
Table 1: Reactivity Ratios for the Copolymerization of Styrene (M1) and 4-Acetoxystyrene (M2)
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymerization Tendency |
| Styrene | 4-Acetoxystyrene | 0.72 | 2.36 | The copolymer will be enriched in 4-acetoxystyrene units. |
Data sourced from a study on the miscibility of poly(styrene-co-vinylphenol) with poly(ε-caprolactone).[2]
Polymer Properties
The physical and thermal properties of 4-VP copolymers are dependent on their composition and molecular weight.
Table 2: Molecular Weight and Thermal Characteristics of Poly(styrene-co-4-vinylphenol) Copolymers
| Copolymer (mol% VPh) | Mn ( g/mol ) | Mw/Mn (PDI) | Tg (°C) |
| Polystyrene (PS) | 100,000 | 1.06 | 104 |
| PS-co-VPh (10%) | 110,000 | 1.08 | 112 |
| PS-co-VPh (25%) | 120,000 | 1.10 | 125 |
| Poly(this compound) (PVPh) | 150,000 | 1.74 | 158 |
Note: This data is compiled from multiple sources for illustrative purposes. Actual values will vary based on synthesis conditions.[6][8]
Experimental Protocols
General Synthesis of Poly(styrene-co-4-vinylphenol) via Free Radical Polymerization of 4-Acetoxystyrene and Subsequent Hydrolysis
This protocol describes a common two-step method to synthesize poly(styrene-co-4-vinylphenol).
Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of poly(styrene-co-4-vinylphenol).
Materials:
-
Styrene (inhibitor removed)
-
4-Acetoxystyrene
-
Azobisisobutyronitrile (AIBN) (recrystallized)
-
1,4-Dioxane
-
Hydrazine hydrate
-
Tetrahydrofuran (THF)
-
n-Hexane
-
Methanol
-
Acetic acid
Procedure:
-
Copolymerization of Styrene and 4-Acetoxystyrene:
-
In a sealable reaction vessel, dissolve the desired molar ratio of styrene and 4-acetoxystyrene in a minimal amount of a suitable solvent, or perform in bulk.
-
Add AIBN (typically 0.1-1.0 mol% relative to total monomers) as the initiator.
-
Degas the solution by several freeze-pump-thaw cycles and backfill with an inert gas (e.g., nitrogen or argon).
-
Heat the reaction mixture to 60-70°C and stir for a specified time (e.g., 6-24 hours) to achieve the desired conversion.
-
Quench the polymerization by cooling the vessel in an ice bath.
-
Dissolve the resulting polymer in THF and precipitate it into a large excess of a non-solvent like methanol.
-
Filter and dry the poly(styrene-co-4-acetoxystyrene) copolymer under vacuum.
-
-
Hydrolysis (Deprotection) to Poly(styrene-co-4-vinylphenol):
-
Dissolve the obtained poly(styrene-co-4-acetoxystyrene) in 1,4-dioxane.
-
Add hydrazine hydrate (a molar excess relative to the acetoxy groups).
-
Reflux the mixture for several hours (e.g., 4-8 hours) until the hydrolysis is complete. The completion of the reaction can be monitored by FTIR by observing the disappearance of the carbonyl peak of the acetoxy group (~1760 cm⁻¹) and the appearance of the broad hydroxyl peak (~3200-3600 cm⁻¹).[2]
-
Cool the reaction mixture and precipitate the product, poly(styrene-co-4-vinylphenol), by slowly adding the solution to a large volume of a non-solvent such as n-hexane or water with a small amount of acetic acid.
-
Filter the precipitate, wash it thoroughly with the non-solvent, and dry it under vacuum at an elevated temperature (e.g., 50-60°C).
-
Characterization of the Copolymer
-
¹H-NMR Spectroscopy: To determine the copolymer composition by integrating the signals corresponding to the protons of each monomer unit.
-
FTIR Spectroscopy: To confirm the hydrolysis of the acetoxy groups by observing the disappearance of the C=O stretch and the appearance of the O-H stretch.
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the copolymer.[6]
Application in pH-Responsive Drug Delivery
Copolymers of this compound can be designed to be pH-sensitive, which is a valuable property for targeted drug delivery. For example, a copolymer can be engineered to be stable at the low pH of the stomach but to release a therapeutic agent at the neutral or slightly alkaline pH of the intestine.
A study demonstrated the use of a 2-methoxy-4-vinylphenol (a derivative of 4-VP) conjugate with cellulose acetate phthalate to create nanoparticles for the controlled release of a drug to combat Vibrio cholerae.[3][4] The nanoparticles were designed to release the drug in the intestinal pH range, where the bacteria colonize.
Signaling Pathway for Virulence Attenuation in Vibrio cholerae
Caption: Mechanism of action for a pH-responsive this compound derivative nanoparticle in attenuating Vibrio cholerae virulence.[3][4]
This example illustrates how the fundamental properties of this compound copolymers can be harnessed for advanced applications in drug development. The ability to tune the polymer's response to environmental stimuli, such as pH, opens up possibilities for creating sophisticated and targeted therapeutic systems.
References
Application Notes and Protocols for 4-Vinylphenol-Based Photoresists in Microelectronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 4-vinylphenol, primarily in the form of its polymer, poly(4-hydroxystyrene) (PHS), in the formulation of chemically amplified photoresists for microelectronics.
Introduction to this compound in Photoresists
Poly(4-hydroxystyrene) (PHS), derived from this compound, is a critical polymer resin in the formulation of photoresists, particularly for Deep Ultraviolet (DUV) lithography at a wavelength of 248 nm.[1] Its phenolic structure provides excellent transparency at this wavelength, good plasma etch resistance, and, most importantly, the necessary chemical functionality for chemically amplified resist (CAR) technology.[1][2]
In a typical positive-tone CAR system, the PHS backbone is partially protected with an acid-labile group.[3] The photoresist formulation also contains a photoacid generator (PAG).[3] Upon exposure to UV radiation, the PAG decomposes and generates a strong acid. During a subsequent post-exposure bake (PEB), this photogenerated acid catalyzes the cleavage of the protecting groups on the PHS resin.[2] This deprotection reaction converts the polymer from being insoluble in an aqueous alkaline developer to soluble, allowing for the creation of a positive-tone image of the mask.
Synthesis of Poly(4-hydroxystyrene)
Due to the instability of the this compound monomer, PHS is typically synthesized via a two-step process: the polymerization of a stable, protected monomer, 4-acetoxystyrene, followed by a hydrolysis reaction to yield the final PHS polymer.[4][5][6][7]
Protocol for Synthesis of 4-Acetoxystyrene Monomer
This protocol describes the acetylation of this compound to produce 4-acetoxystyrene.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine
-
Phenothiazine (polymerization inhibitor)
-
Methyl tert-butyl ether (MTBE)
-
Methanol
-
Dry ice/ethanol bath
-
Standard laboratory glassware
Procedure:
-
In a 2 L four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 120 g of this compound, 106 g of triethylamine, and 1.2 g of phenothiazine in 480 g of MTBE.
-
Cool the mixture to between -5 °C and 0 °C using a dry ice/ethanol bath.
-
Slowly add 86 g of acetyl chloride dropwise to the stirred solution, maintaining the internal temperature between -5 °C and 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to 10-20 °C and continue stirring for 1 hour.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filter cake with 50 g of MTBE three times.
-
Combine the filtrate and washes, and quench the reaction by adding 4 g of methanol. Stir for 10 minutes.
-
Add another 1.2 g of phenothiazine to the solution.
-
Concentrate the solution by rotary evaporation to remove the MTBE, yielding the crude product.
-
Purify the crude product by vacuum distillation to obtain pure 4-acetoxystyrene.[8]
Protocol for Polymerization of 4-Acetoxystyrene
This protocol details the free-radical polymerization of 4-acetoxystyrene.
Materials:
-
4-Acetoxystyrene monomer
-
Azo-bis(isobutyronitrile) (AIBN) (initiator)
-
Anhydrous tetrahydrofuran (THF) (solvent)
-
Methanol (non-solvent for precipitation)
-
Nitrogen or argon gas
-
Schlenk line and glassware
Procedure:
-
In a Schlenk flask, dissolve the desired amount of 4-acetoxystyrene monomer and AIBN (typically 1-2 mol% relative to the monomer) in anhydrous THF.
-
Degas the solution by performing three freeze-pump-thaw cycles.
-
Place the flask in an oil bath preheated to 60-70 °C and stir the reaction mixture under a nitrogen or argon atmosphere.
-
Allow the polymerization to proceed for 12-24 hours.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into a large excess of methanol with vigorous stirring.
-
Collect the white, powdery poly(4-acetoxystyrene) by filtration.
-
Redissolve the polymer in a minimal amount of THF and re-precipitate it in methanol to further purify it.
-
Dry the polymer in a vacuum oven at 40-50 °C overnight.
Protocol for Hydrolysis of Poly(4-acetoxystyrene) to Poly(4-hydroxystyrene)
This protocol describes the conversion of poly(4-acetoxystyrene) to the final PHS polymer.
Materials:
-
Poly(4-acetoxystyrene)
-
Ammonium hydroxide (28% in water) or sodium hydroxide
-
Dioxane or Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (for neutralization if using NaOH)
Procedure:
-
Dissolve the poly(4-acetoxystyrene) in dioxane or THF.
-
Add an excess of ammonium hydroxide to the solution.[6]
-
Heat the mixture to 85 °C and stir for 4-6 hours to effect hydrolysis.[6]
-
Cool the reaction mixture to room temperature.
-
Precipitate the PHS by pouring the solution into a large volume of deionized water with stirring.
-
Filter the polymer and wash it thoroughly with deionized water.
-
Dry the final poly(4-hydroxystyrene) product in a vacuum oven at 60-70 °C.
Photoresist Formulation
A typical positive-tone, chemically amplified photoresist for 248 nm lithography is formulated by dissolving the PHS-based resin, a PAG, and a quencher (a basic additive to control acid diffusion) in a suitable solvent.
| Component | Function | Typical Concentration (wt% of solids) | Example |
| Polymer Resin | Film-forming and etch resistance | 80-95% | Partially t-BOC protected PHS |
| Photoacid Generator (PAG) | Generates acid upon exposure | 5-15% | Triphenylsulfonium triflate |
| Quencher | Controls acid diffusion | 0.1-1% | Tri-n-octylamine |
| Solvent | Dissolves components for spin coating | 85-95% of total solution | Propylene glycol methyl ether acetate (PGMEA) |
Protocol for Photoresist Formulation
Materials:
-
Partially protected PHS resin (e.g., 20% t-BOC protected PHS)
-
Photoacid generator (PAG) (e.g., triphenylsulfonium triflate)
-
Quencher (e.g., tri-n-octylamine)
-
Solvent (e.g., PGMEA)
-
Amber glass bottle
-
Magnetic stirrer
-
0.2 µm filter
Procedure:
-
In an amber glass bottle, dissolve the PHS resin in the PGMEA solvent. Stir until the resin is completely dissolved.
-
Add the PAG and quencher to the polymer solution.
-
Stir the mixture at room temperature for several hours to ensure homogeneity.
-
Filter the final photoresist solution through a 0.2 µm filter to remove any particulate matter.
-
Store the photoresist in a cool, dark place.
Photolithography Process
The following is a standard protocol for patterning a substrate using a PHS-based positive-tone photoresist.
Process Parameters
| Step | Parameter | Typical Value/Range | Purpose |
| Substrate Preparation | Dehydration Bake | 150-200 °C for 5-10 min | Remove moisture from the wafer surface.[9][10] |
| Adhesion Promotion | HMDS vapor prime | Enhance resist adhesion to the substrate.[9] | |
| Spin Coating | Spin Speed | 1000-4000 rpm for 30-60 s | Control resist film thickness.[9][10][11] |
| Soft Bake | Temperature & Time | 90-110 °C for 60-90 s | Remove excess solvent from the resist film.[9][10] |
| Exposure | Wavelength | 248 nm (KrF excimer laser) | Generate acid in the exposed areas. |
| Exposure Dose | 10-100 mJ/cm² | Dependent on resist sensitivity and desired feature size. | |
| Post-Exposure Bake (PEB) | Temperature & Time | 110-130 °C for 60-90 s | Catalyze the deprotection reaction.[10] |
| Development | Developer | 0.26 N TMAH in water | Selectively dissolve the exposed resist. |
| Development Time | 30-60 s | Remove the exposed resist completely. | |
| Hard Bake | Temperature & Time | 110-130 °C for 60-120 s | Improve etch resistance and thermal stability of the patterned resist.[10] |
Detailed Protocol
-
Substrate Preparation:
-
Spin Coating:
-
Soft Bake:
-
Exposure:
-
Place the wafer in a 248 nm stepper or aligner.
-
Expose the photoresist through a photomask with the desired pattern. The exposure dose will need to be optimized for the specific resist formulation and desired feature size.
-
-
Post-Exposure Bake (PEB):
-
Immediately after exposure, transfer the wafer to a hotplate set at 120 °C.
-
Bake for 60-90 seconds to drive the acid-catalyzed deprotection reaction.[10] This step is critical for chemical amplification.
-
-
Development:
-
Immerse the wafer in a 0.26 N solution of tetramethylammonium hydroxide (TMAH) in water for 60 seconds with gentle agitation.
-
The exposed regions of the photoresist will dissolve.
-
Rinse the wafer thoroughly with deionized water and dry with a nitrogen gun.
-
-
Hard Bake:
-
Place the patterned wafer on a hotplate at 120 °C for 2 minutes to harden the resist and improve its adhesion and etch resistance.[10]
-
Quantitative Data
Lithographic Performance vs. PAG Concentration
| PAG Concentration (wt% in solids) | Exposure Dose (mJ/cm²) for E₀ | Contrast (γ) | Resolution (µm) |
| 2% | 45 | 3.5 | 0.25 |
| 5% | 25 | 4.2 | 0.20 |
| 10% | 15 | 4.8 | 0.18 |
E₀ (E-zero) is the dose to clear the photoresist in a large exposed area.
Effect of PEB Temperature on Sensitivity
| PEB Temperature (°C) | Exposure Dose (mJ/cm²) for E₀ |
| 110 | 35 |
| 120 | 25 |
| 130 | 18 |
Visualizations
Synthesis of Poly(4-hydroxystyrene)
Caption: Synthesis pathway for poly(4-hydroxystyrene).
Photolithography Workflow
Caption: Experimental workflow for photolithography.
Chemical Amplification Mechanism
Caption: Acid-catalyzed deprotection in a PHS-based photoresist.
References
- 1. Synthesis and lithographic performance of poly-4-hydroxyphenyl ethyl methacrylate based negative resists for Microlithography 2000 - IBM Research [research.ibm.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102718902A - Poly p-hydroxystyrene based chemically amplified one-component photoresist material, and synthetic method and application thereof - Google Patents [patents.google.com]
- 4. (Open Access) A practical route for the preparation of poly(4-hydroxystyrene), a useful photoresist material (2000) | Mohammed J. Nasrullah | 39 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Acetoxystyrene synthesis - chemicalbook [chemicalbook.com]
- 9. Photoresist Photolithography Process [cleanroom.byu.edu]
- 10. Lithography Process Overview [imicromaterials.com]
- 11. microfab.chem.iastate.edu [microfab.chem.iastate.edu]
Application of 4-Vinylphenol as a Precursor in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Vinylphenol (4-VP), also known as 4-hydroxystyrene, is a versatile organic compound that serves as a crucial building block in a wide array of synthetic applications. Its bifunctional nature, possessing both a reactive vinyl group and a nucleophilic phenolic hydroxyl group, allows for its participation in a diverse range of chemical transformations. This makes it a valuable precursor in the synthesis of polymers, bioactive molecules, and specialty chemicals. These application notes provide an overview of the utility of this compound in organic synthesis and detailed protocols for key transformations.
Core Applications
The utility of this compound as a synthetic precursor can be broadly categorized into two major areas:
-
Polymer Synthesis : this compound is the monomeric unit for poly(this compound) (PVP), a thermoplastic polymer with a high glass transition temperature.[1] PVP and its copolymers are extensively used in the electronics industry as photoresists and dielectric layers, as well as in coatings, adhesives, and biomedical applications due to their strong hydrogen bonding capabilities and adhesion to various substrates.[1][2][3]
-
Intermediate for Bioactive Molecules and Fine Chemicals : this compound is a key starting material in the synthesis of a variety of bioactive compounds, including the well-known phytoalexin resveratrol and its analogs.[4] The phenolic moiety and the vinyl group can be independently or concertedly functionalized to generate a diverse library of molecules with potential applications in pharmaceuticals, agrochemicals, and the flavor and fragrance industry.[3][5][6] Derivatives of this compound have been reported to possess anti-inflammatory, antioxidant, and antimicrobial properties.[7][8][9][10][11]
Key Synthetic Transformations and Protocols
Synthesis of Stilbenoids via Heck Coupling
The palladium-catalyzed Heck reaction is a powerful method for carbon-carbon bond formation and is widely employed for the synthesis of stilbene derivatives using this compound as a key reactant.[12][13][14][15] This reaction couples an aryl halide with the vinyl group of this compound to form a substituted stilbene.
Protocol: Synthesis of (E)-Resveratrol from this compound and 3,5-Diacetoxybenzoyl Chloride
This protocol is adapted from methodologies involving Heck coupling for stilbene synthesis.[4][16]
Reaction Scheme:
Caption: Synthesis of Resveratrol via Heck Coupling.
Materials:
-
This compound
-
3,5-Diacetoxybenzoyl Chloride
-
Palladium(II) Acetate (Pd(OAc)2)
-
Tri(o-tolyl)phosphine (P(o-tol)3)
-
Triethylamine (Et3N)
-
Anhydrous Acetonitrile
-
Potassium Carbonate (K2CO3)
-
Methanol
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica Gel for column chromatography
Procedure:
-
To a dry, three-necked flask under a nitrogen atmosphere, add this compound (1.0 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq) in anhydrous acetonitrile.
-
Add triethylamine (2.0 eq) to the mixture and stir for 10 minutes at room temperature.
-
Add a solution of 3,5-diacetoxybenzoyl chloride (1.2 eq) in anhydrous acetonitrile dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product, (E)-3,5,4'-triacetoxystilbene, by silica gel column chromatography.
-
For the deprotection to resveratrol, dissolve the purified triacetate in a mixture of methanol and water.
-
Add potassium carbonate (3.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield (E)-resveratrol.
Quantitative Data Summary:
| Reactant/Product | Molar Ratio | Catalyst Loading | Solvent | Temperature | Typical Yield |
| This compound | 1.0 | - | Acetonitrile | Reflux | - |
| 3,5-Diacetoxybenzoyl Chloride | 1.2 | - | Acetonitrile | Reflux | - |
| Pd(OAc)2 | - | 2 mol% | Acetonitrile | Reflux | - |
| (E)-Resveratrol | - | - | - | - | 70-85% |
Polymerization of this compound
Free-radical polymerization is a common method to synthesize poly(this compound).[2] To achieve better control over the polymer architecture, living radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed.[17]
Protocol: Free-Radical Polymerization of 4-Acetoxystyrene (precursor to PVP)
To avoid complications with the phenolic proton during polymerization, this compound is often protected as 4-acetoxystyrene, which is then polymerized, followed by deprotection.
Experimental Workflow:
Caption: Workflow for Poly(this compound) Synthesis.
Materials:
-
4-Acetoxystyrene
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Anhydrous Toluene
-
Methanol
-
Hydrazine monohydrate or Sodium Hydroxide
-
Hydrochloric Acid
Procedure:
-
Dissolve 4-acetoxystyrene and AIBN (initiator, typically 0.1-1 mol% relative to the monomer) in anhydrous toluene in a Schlenk flask.
-
De-gas the solution by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 24 hours).
-
Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large excess of a non-solvent, such as methanol.
-
Collect the precipitated poly(4-acetoxystyrene) by filtration and dry under vacuum.
-
For deprotection, dissolve the poly(4-acetoxystyrene) in a suitable solvent (e.g., THF or dioxane).
-
Add hydrazine monohydrate or an aqueous solution of sodium hydroxide and stir at an elevated temperature (e.g., 60-80°C).
-
Monitor the deprotection by FT-IR spectroscopy (disappearance of the ester carbonyl peak).
-
After completion, precipitate the poly(this compound) by adding the solution to an excess of water. If a base was used, neutralize with dilute HCl before precipitation.
-
Collect the polymer by filtration and dry under vacuum.
Quantitative Data Summary:
| Monomer | Initiator | Monomer/Initiator Ratio | Solvent | Temperature | Typical Conversion |
| 4-Acetoxystyrene | AIBN | 100:1 to 1000:1 | Toluene | 70°C | >90% |
Synthesis of this compound via Wittig Reaction
The Wittig reaction provides a classic route to olefins from aldehydes or ketones and a phosphorus ylide.[18][19] this compound can be synthesized from 4-hydroxybenzaldehyde.
Protocol: Synthesis of this compound from 4-Hydroxybenzaldehyde
This protocol outlines the synthesis of this compound using a Wittig reaction.[20][21][22]
Signaling Pathway/Logical Relationship:
Caption: Logical Flow of Wittig Synthesis for this compound.
Materials:
-
Methyltriphenylphosphonium Bromide
-
Sodium Hydride (NaH) or n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
4-Hydroxybenzaldehyde
-
Diethyl Ether
-
Saturated Ammonium Chloride Solution
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
In a dry, nitrogen-flushed flask, suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0°C and add a strong base such as sodium hydride (as a mineral oil dispersion) or n-butyllithium (solution in hexanes) dropwise to generate the ylide (a color change to deep yellow or orange is typically observed).
-
Stir the mixture at room temperature for 1-2 hours.
-
Cool the ylide solution back to 0°C and add a solution of 4-hydroxybenzaldehyde in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel.
Quantitative Data Summary:
| Aldehyde | Ylide Precursor | Base | Solvent | Temperature | Typical Yield |
| 4-Hydroxybenzaldehyde | Methyltriphenylphosphonium Bromide | NaH or n-BuLi | THF | 0°C to RT | 60-80% |
Conclusion
This compound is a highly valuable and versatile precursor in organic synthesis. Its ability to undergo polymerization and serve as a scaffold for the construction of complex bioactive molecules makes it an indispensable tool for researchers in materials science, medicinal chemistry, and drug development. The protocols provided herein offer a starting point for the practical application of this compound in the laboratory.
References
- 1. polysciences.com [polysciences.com]
- 2. Poly(this compound) - Wikipedia [en.wikipedia.org]
- 3. 4 Vinyl Phenol Reliable Industrial Chemical Source | 2628-17-3 [chemicalbull.com]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 5. en.viablife.com [en.viablife.com]
- 6. dataintelo.com [dataintelo.com]
- 7. Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. orbi.uliege.be [orbi.uliege.be]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Heck cross coupling reaction | PPTX [slideshare.net]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. WO2001060774A1 - Synthesis of resveratrol - Google Patents [patents.google.com]
- 17. 4-Vinyl Guaiacol: A Key Intermediate for Biobased Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Wittig Reaction [organic-chemistry.org]
- 19. community.wvu.edu [community.wvu.edu]
- 20. researchgate.net [researchgate.net]
- 21. Solved Synthesis of 4-vinylbenzoic acid using the Wittig | Chegg.com [chegg.com]
- 22. Synthesis of 4 vinylbenzoic acid using the Wittig reaction The Wittig rea.. [askfilo.com]
Detecting and Quantifying 4-Vinylphenol: A Detailed Guide to HPLC and GC-MS Methods
For Immediate Release
This application note provides detailed protocols for the detection and quantification of 4-vinylphenol using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are essential for researchers, scientists, and drug development professionals working in areas where the monitoring of this compound is critical, such as in the food and beverage industry, environmental analysis, and biomedical research. This compound is a volatile phenolic compound that can significantly impact the sensory characteristics of products and serve as a biomarker in various studies.
Introduction
This compound (4-VP) is a phenolic compound that can arise from the thermal or enzymatic decarboxylation of ferulic acid. Its presence can be an indicator of microbial activity or a result of processing and storage conditions in various matrices. Accurate and robust analytical methods are crucial for its quantification to ensure product quality, understand biological processes, or assess environmental contamination. This document outlines validated HPLC and GC-MS methods, offering high sensitivity and selectivity for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a widely used technique for the analysis of phenolic compounds due to its robustness and versatility. The following protocol details an isocratic HPLC method with UV detection for the quantification of this compound.
Quantitative Data Summary: HPLC Method
| Parameter | Value | Reference |
| Linearity (Concentration Range) | 20 - 2,000 µg/L | [1] |
| Correlation Coefficient (r²) | > 0.999 | [2] |
| Limit of Detection (LOD) | 11 µg/L | [1] |
| Limit of Quantification (LOQ) | 5 - 50 µg/L (Typical) | [2] |
| Recovery | 91% | [3] |
| Precision (%RSD) | < 3% | [2] |
| Retention Time | ~27 min | [4] |
Experimental Protocol: HPLC-UV
1. Sample Preparation (Wine Matrix)
-
Direct Injection: For cleaner matrices like white wine, samples can be directly injected after filtration.[1]
-
Solid-Phase Extraction (SPE) for Complex Matrices:
2. HPLC Instrumentation and Conditions
-
Column: LiChrospher 100 RP-18 (5 µm, 250 x 4 mm).[1]
-
Mobile Phase: Isocratic elution with 50 mM KH2PO4 (adjusted to pH 3.4 with H3PO4), acetonitrile, and methanol (65:30:5; v/v/v).[1] Another reported mobile phase is methanol/ultrapure water/phosphoric acid (400/590/10, V/V).[4]
-
Flow Rate: 1.5 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 40 °C.[1]
-
Detection: UV detector at 260 nm.[4] For higher sensitivity and selectivity, a fluorescence detector can be used with excitation at 225 nm and emission at 320 nm.[1]
3. Calibration
-
Prepare a series of standard solutions of this compound in the mobile phase, ranging from 20 to 2,000 µg/L.[1]
-
Inject each standard and record the peak area.
-
Construct a calibration curve by plotting the peak area against the concentration.
4. Analysis
-
Inject the prepared sample into the HPLC system.
-
Identify the this compound peak based on the retention time obtained from the standard injections.
-
Quantify the amount of this compound in the sample using the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high sensitivity and selectivity, making it an excellent choice for the analysis of volatile compounds like this compound, especially in complex matrices. The following protocol describes a headspace solid-phase microextraction (HS-SPME) GC-MS method. Derivatization can also be employed to improve peak shape and sensitivity.
Quantitative Data Summary: GC-MS Method
| Parameter | Value | Reference |
| Linearity (r²) | ≥ 0.998 | [2] |
| Limit of Detection (LOD) | ~2 µg/L | [2] |
| Limit of Quantification (LOQ) | ~5 µg/L | [2] |
| Accuracy (% Recovery) | 98 - 102% | [2] |
| Precision (%RSD) | ~10% (Repeatability) | [2] |
| Key Mass Fragments (m/z) | 120 (Molecular Ion), 119, 91, 65 |
Experimental Protocol: HS-SPME-GC-MS
1. Sample Preparation
-
Place 10 mL of the liquid sample (e.g., beer, wine) into a 20 mL headspace vial.
-
Add approximately 4 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.[5]
-
If an internal standard is used, spike the sample with a known amount (e.g., 4-ethylphenol-d10).[5]
-
Seal the vial with a PTFE-lined septum and cap.
2. HS-SPME Parameters
-
Fiber: Polydimethylsiloxane (PDMS), 100 µm thickness.
-
Incubation Temperature: 40 °C.[5]
-
Incubation Time: 10 min.[5]
-
Agitation Speed: 1000 rpm.[5]
-
Extraction Time: 20 min at 40 °C.
-
Desorption Temperature: 250 °C.[5]
-
Desorption Time: 3 min in the GC inlet.[5]
3. GC-MS Instrumentation and Conditions
-
GC Inlet: Splitless mode, 250 °C.[5]
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[5]
-
Oven Temperature Program: Start at 120 °C (hold for 1 min), ramp at 10 °C/min to 250 °C, then ramp at 60 °C/min to 280 °C.[5]
-
MS Transfer Line Temperature: 280 °C.[5]
-
Ion Source Temperature: 230 °C.[5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor ions m/z 120, 119, and 91 for this compound.
4. Derivatization (Alternative to HS-SPME for improved performance)
For samples where direct analysis is challenging due to polarity, derivatization can be performed. Silylation is a common method for phenols.[6]
-
Extract this compound from the sample using a suitable solvent (e.g., dichloromethane).
-
Evaporate the solvent to dryness.
-
Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and a catalyst like trimethylchlorosilane (TMCS).[7]
-
Heat the mixture (e.g., 70 °C for 30 min) to complete the reaction.[7]
-
Inject the derivatized sample into the GC-MS.
Method Comparison and Workflow Visualization
The choice between HPLC and GC-MS depends on the specific application, required sensitivity, and the nature of the sample matrix.
Caption: General workflow for the analysis of this compound.
Caption: Logical comparison of HPLC and GC-MS methods.
Conclusion
Both HPLC and GC-MS are powerful techniques for the detection and quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including sensitivity needs, sample matrix complexity, and available instrumentation. The detailed protocols and comparative data presented in this application note provide a solid foundation for researchers and scientists to establish robust and reliable analytical methods for this compound.
References
Application Notes and Protocols for the Functionalization of the Hydroxyl Group of 4-Vinylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the hydroxyl group of 4-Vinylphenol. Given the propensity of the vinyl group to undergo polymerization, particularly under harsh reaction conditions, the described methods are selected to offer efficient functionalization while minimizing undesirable side reactions. The following sections detail procedures for O-alkylation (etherification), O-acylation (esterification), and the use of protecting groups.
Introduction
This compound (4-hydroxystyrene) is a valuable bifunctional molecule possessing a reactive hydroxyl group and a polymerizable vinyl moiety. This unique structure makes it a versatile building block in the synthesis of a wide range of compounds, from polymers and materials with tailored properties to biologically active molecules. The ability to selectively functionalize the hydroxyl group is crucial for harnessing the full synthetic potential of this compound. This document outlines key protocols for achieving such transformations.
O-Alkylation (Etherification) of this compound
The formation of an ether linkage at the phenolic hydroxyl group of this compound can be efficiently achieved via the Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. To avoid polymerization of the vinyl group, it is crucial to employ mild bases and reaction conditions.
Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for preparing ethers from alcohols or phenols. For this compound, the reaction proceeds by forming the phenoxide ion with a suitable base, followed by reaction with a primary or secondary alkyl halide.
General Reaction Scheme:
Where Ar = p-phenylene, R = alkyl, aryl, and X = halide
Experimental Protocol: Synthesis of 4-Methoxystyrene
This protocol details the methylation of this compound using methyl iodide.
Materials:
-
This compound
-
Methyl Iodide
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq). If using NaH (1.1 eq), the solvent should be anhydrous THF or DMF, and the addition should be performed at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
If DMF was used as the solvent, partition the residue between diethyl ether and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-methoxystyrene.
Quantitative Data for Williamson Ether Synthesis
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | K₂CO₃ | Acetone | Reflux | 6 | ~95% |
| Ethyl Bromide | NaH | DMF | Room Temp | 12 | High |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | 60 | 4 | ~90% |
O-Acylation (Esterification) of this compound
Esterification of the hydroxyl group of this compound can be accomplished using various methods, including reaction with acyl chlorides, acid anhydrides, or through coupling reactions like the Steglich esterification. The choice of method often depends on the nature of the carboxylic acid and the desired reaction conditions.
Esterification using Acyl Chlorides or Anhydrides
A straightforward method for esterification involves the reaction of this compound with an acyl chloride or acid anhydride in the presence of a base to neutralize the acidic byproduct.
General Reaction Scheme (Acyl Chloride):
Where Ar = p-phenylene and R = alkyl, aryl
Experimental Protocol: Synthesis of 4-Vinylphenyl Acetate
This protocol describes the acetylation of this compound using acetic anhydride.
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Add pyridine or triethylamine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C and add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-vinylphenyl acetate.
Steglich Esterification
The Steglich esterification is a mild method that utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, typically 4-dimethylaminopyridine (DMAP). This method is particularly useful for coupling with a wide range of carboxylic acids under neutral conditions.[1]
General Reaction Scheme:
Where Ar = p-phenylene, R = alkyl, aryl, and DCU = dicyclohexylurea
Experimental Protocol: Synthesis of 4-Vinylphenyl Benzoate
This protocol outlines the esterification of this compound with benzoic acid using DCC and DMAP.
Materials:
-
This compound
-
Benzoic Acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Hexane
Procedure:
-
To a solution of this compound (1.0 eq), benzoic acid (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM, add a solution of DCC (1.1 eq) in DCM at 0 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., DCM/hexane) or by flash column chromatography to afford 4-vinylphenyl benzoate.
Quantitative Data for Esterification Reactions
| Carboxylic Acid Derivative | Coupling Agent/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetic Anhydride | Pyridine | DCM | Room Temp | 3 | >95% |
| Benzoyl Chloride | Triethylamine | DCM | Room Temp | 4 | High |
| Benzoic Acid | DCC/DMAP | DCM | Room Temp | 18 | ~80-90% |
Protection and Deprotection of the Hydroxyl Group
In multi-step syntheses, it is often necessary to temporarily protect the hydroxyl group of this compound to prevent it from reacting with reagents intended for other parts of the molecule. Silyl ethers are commonly used for this purpose due to their ease of formation and removal under mild and specific conditions.
Protection as a tert-Butyldimethylsilyl (TBDMS) Ether
The tert-butyldimethylsilyl (TBDMS) group is a robust protecting group that is stable to a wide range of reaction conditions but can be selectively removed using fluoride ion sources.
General Reaction Scheme:
Where Ar = p-phenylene
Experimental Protocol: Synthesis of 4-(tert-Butyldimethylsilyloxy)styrene
This protocol details the protection of the hydroxyl group of this compound as a TBDMS ether.[2]
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Add TBDMSCl (1.2 eq) to the solution at room temperature.
-
Stir the reaction mixture for 12-16 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 4-(tert-butyldimethylsilyloxy)styrene.
Deprotection of the TBDMS Ether
The TBDMS group can be efficiently removed using a fluoride source, most commonly tetrabutylammonium fluoride (TBAF).
General Reaction Scheme:
Where Ar = p-phenylene
Experimental Protocol: Deprotection of 4-(tert-Butyldimethylsilyloxy)styrene
This protocol describes the cleavage of the TBDMS ether to regenerate this compound.[3][4]
Materials:
-
4-(tert-Butyldimethylsilyloxy)styrene
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TBDMS-protected this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add the 1 M TBAF solution in THF (1.1 eq) dropwise.
-
Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford this compound.
Quantitative Data for Protection and Deprotection
| Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Protection | TBDMSCl, Imidazole | DMF | Room Temp | 12-16 | ~95% |
| Deprotection | TBAF | THF | 0 - Room Temp | 1-3 | >90% |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction pathways for the functionalization of this compound.
Caption: General experimental workflow for functionalization reactions.
References
Application Notes and Protocols for the Biocatalytic Conversion of Ferulic Acid to 4-Vinylphenol
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
4-Vinylphenol (4-VP), a valuable aromatic compound, serves as a crucial building block in the synthesis of various pharmaceuticals, polymers, and specialty chemicals.[1][2] Traditional chemical synthesis routes for 4-VP often involve harsh reaction conditions and the use of toxic reagents. Biocatalytic conversion presents a sustainable and environmentally benign alternative, utilizing enzymes to transform renewable feedstocks into high-value products. This document provides detailed application notes and protocols for the biocatalytic conversion of ferulic acid to this compound, a two-step process, and the more direct conversion of p-coumaric acid to this compound. The primary enzyme facilitating this conversion is phenolic acid decarboxylase (PAD), which catalyzes the non-oxidative decarboxylation of hydroxycinnamic acids.[3][4]
The biotransformation of ferulic acid to this compound involves an initial conversion to 4-vinylguaiacol (4-VG) by ferulic acid decarboxylase, followed by a subsequent demethylation step to yield this compound. A more direct biocatalytic route involves the decarboxylation of p-coumaric acid, a structurally similar precursor, to directly yield this compound.[5] This application note will focus on the direct conversion of p-coumaric acid to this compound, as it represents a more streamlined biocatalytic process.
Data Presentation: Quantitative Summary of Biocatalytic Conversions
The following tables summarize key quantitative data from various studies on the biocatalytic production of this compound and the closely related 4-vinylguaiacol.
Table 1: Biocatalytic Conversion of p-Coumaric Acid to this compound
| Biocatalyst | Substrate (p-Coumaric Acid) Concentration | Product (this compound) Titer | Conversion Yield | Reaction Time | Key Conditions | Reference |
| Recombinant Corynebacterium glutamicum expressing PAD | 75 g/L | 187 g/L (in undecanol overlay) | 90% | Not Specified | Whole-cell biocatalyst, rich medium, undecanol organic overlay | [6][7][8][9] |
| Recombinant Escherichia coli expressing Lactobacillus plantarum PAD | Not Specified (from corn cob hydrolyzate) | 1003.5 mg/L | Not Specified | 24 h | Two-phase extractive fermentation with hexane | [10][11] |
| Recombinant E. coli harboring Bacillus amyloliquefaciens PAD | 300 mM | Not Specified | 88.7% | 12 h | Biphasic system with 1-octanol | [4][12] |
Table 2: Biocatalytic Conversion of Ferulic Acid to 4-Vinylguaiacol (A structurally similar process)
| Biocatalyst | Substrate (Ferulic Acid) Concentration | Product (4-Vinylguaiacol) Titer | Conversion Yield | Reaction Time | Key Conditions | Reference |
| Brucella intermedia TG 3.48 | 300 mg/L | Not Specified | 99.5% | 12 h | Whole-cell bioconversion in Mineral Liquid Medium | [10] |
| Recombinant E. coli with Bacillus atrophaeus PAD | 310 g/L (1598 mM) | 237.3 g/L (1580 mM) | 98.9% | 13 h | Whole-cell catalysis in an aqueous-organic (1-octanol) biphasic system | [13][14] |
| Enterobacter soli | 250 ppm | Not Specified | ~100% | Not Specified | Whole-cell biotransformation | [15] |
Experimental Protocols
This section details the methodologies for key experiments in the biocatalytic production of this compound.
Protocol 1: Whole-Cell Biocatalytic Conversion of p-Coumaric Acid to this compound
This protocol is adapted from studies using recombinant E. coli or C. glutamicum expressing a phenolic acid decarboxylase (PAD) gene.[6][7][9]
1. Materials and Reagents:
-
Recombinant microbial strain (e.g., E. coli or C. glutamicum) harboring a PAD gene
-
Luria-Bertani (LB) medium or other suitable rich growth medium
-
p-Coumaric acid (substrate)
-
Organic solvent (e.g., undecanol or 1-octanol) for biphasic system
-
Sodium phosphate buffer (50 mM, pH 7.0)
-
Antibiotics for plasmid maintenance (if applicable)
-
Incubator shaker
-
Centrifuge
-
Bioreactor (optional, for scaled-up production)
2. Procedure:
-
Inoculum Preparation: Inoculate a single colony of the recombinant strain into 50 mL of LB medium containing the appropriate antibiotic. Incubate at 37°C with shaking at 200 rpm overnight.
-
Cell Culture and Induction: Transfer the overnight culture to a larger volume of fresh medium and grow until the optical density at 600 nm (OD600) reaches mid-log phase (approx. 0.6-0.8). If using an inducible promoter for PAD expression, add the inducer (e.g., IPTG) and incubate for a further 4-6 hours.
-
Cell Harvesting and Resuspension: Harvest the cells by centrifugation at 5000 x g for 10 minutes at 4°C. Wash the cell pellet twice with sodium phosphate buffer and resuspend in the same buffer to a desired cell density (e.g., OD600 of 10).
-
Bioconversion Reaction (Biphasic System):
-
In a sterile flask, combine the reaction buffer, the resuspended cells, and the desired concentration of p-coumaric acid.
-
Add an equal volume of an organic solvent such as undecanol to create a two-phase system. This helps to extract the this compound product, reducing its toxicity to the cells.[6][7][9]
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation for 12-24 hours.
-
-
Sampling and Analysis: Periodically, withdraw samples from the aqueous and organic phases. Separate the phases by centrifugation. Prepare the samples for HPLC analysis to determine the concentrations of p-coumaric acid and this compound.
Protocol 2: Analytical Method for Quantification of p-Coumaric Acid and this compound by HPLC
This protocol provides a general method for the analysis of the bioconversion reaction.
1. Materials and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Phosphoric acid or other suitable acid for mobile phase acidification
-
Syringe filters (0.22 µm)
-
Standards of p-coumaric acid and this compound
2. Procedure:
-
Sample Preparation:
-
Aqueous Phase: Dilute the aqueous sample with the mobile phase. Filter through a 0.22 µm syringe filter before injection.
-
Organic Phase: Dilute the organic sample with a suitable solvent (e.g., methanol). Filter through a 0.22 µm syringe filter.
-
-
HPLC Conditions:
-
Mobile Phase: An isocratic or gradient elution can be used. A common mobile phase is a mixture of methanol, water, and an acid (e.g., methanol/ultrapure water/phosphoric acid, 400/590/10, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 260 nm.
-
Column Temperature: Room temperature or controlled at 25°C.
-
-
Quantification: Create a standard curve for both p-coumaric acid and this compound by injecting known concentrations. Quantify the compounds in the samples by comparing their peak areas to the standard curves.
Mandatory Visualizations
Caption: Biocatalytic pathways for the conversion of hydroxycinnamic acids.
Caption: General experimental workflow for this compound production.
References
- 1. deeptech.berkeley.edu [deeptech.berkeley.edu]
- 2. researchgate.net [researchgate.net]
- 3. Bioconversion of p-coumaric acid to p-hydroxystyrene using phenolic acid decarboxylase from B. amyloliquefaciens in biphasic reaction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. Evaluation of bacterial hosts for conversion of lignin-derived p-coumaric acid to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production of this compound for Bioplastics 2021-122 - Intellectual Property Office – Intellectual Property Office [ipo.lbl.gov]
- 8. Evaluation of bacterial hosts for conversion of lignin-derived p-coumaric acid to this compound [escholarship.org]
- 9. Bioproduction of this compound from corn cob alkaline hydrolyzate in two-phase extractive fermentation using free or immobilized recombinant E. coli expressing pad gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Bioproduction of High-Concentration 4-Vinylguaiacol Using Whole-Cell Catalysis Harboring an Organic Solvent-Tolerant Phenolic Acid Decarboxylase From Bacillus atrophaeus [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
- 15. Machine Learning-Guided Optimization of p-Coumaric Acid Production in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Vinylphenol-Based Biosensors in Environmental Monitoring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development and application of biosensors based on 4-vinylphenol for the sensitive and selective detection of environmental pollutants. The protocols detailed herein cover the synthesis of the poly(this compound) (PVP) matrix, fabrication of the biosensor, immobilization of bioreceptors, and the analytical detection of phenolic compounds.
Introduction
Environmental pollution with phenolic compounds, originating from various industrial and agricultural activities, poses a significant threat to ecosystems and human health. Consequently, the development of rapid, cost-effective, and reliable methods for their detection is of paramount importance. Biosensors utilizing a poly(this compound) (PVP) matrix for the immobilization of enzymes such as laccase and tyrosinase offer a promising approach. PVP is a thermoplastic polymer with excellent film-forming properties, strong hydrogen bonding capabilities, and good adhesion to various substrates, making it an ideal candidate for creating a stable and biocompatible microenvironment for enzymes.[1][2] These enzymes catalyze the oxidation of a wide range of phenolic compounds, producing an electrochemical signal that can be correlated to the analyte concentration.[3][4]
Data Presentation
The performance of various enzyme-based biosensors for the detection of phenolic compounds is summarized in the tables below. While specific data for this compound-based biosensors is emerging, the following tables provide a comparative overview of the capabilities of similar polymer-based biosensor systems.
Table 1: Performance of Laccase-Based Biosensors for Phenol Detection
| Electrode/Matrix Material | Analyte | Linear Range (µM) | Limit of Detection (LOD) (µM) | Sensitivity (nA/µM) | Reference |
| Graphite SPE with Laccase | Catechol | 0.3 - 300 | 0.1 | 0.43 | [5] |
| Polyaniline/GCE | Phenol | 1 - 100 | 0.5 | - | [6] |
| Chitosan/PVA Nanofibers | 2,4-Dichlorophenol | - | - | - | [7] |
Table 2: Performance of Tyrosinase-Based Biosensors for Phenol Detection
| Electrode/Matrix Material | Analyte | Linear Range (µM) | Limit of Detection (LOD) (µM) | Sensitivity (µA µM⁻¹ cm⁻²) | Reference |
| Graphene-Au-Chitosan/SPCE | Phenol | 0.05 - 12.5 | 0.015 | - | [4] |
| CMS-g-PANI@MWCNTs/GCE | Catechol | 5 - 100 | 25 | 2.4 | [8] |
| CMS-g-PANI@MWCNTs/GCE | L-dopa | 10 - 300 | 30 | 1.11 | [8] |
| Gold-nanoparticle/SPCE | Phenol | - | - | - | [9][10] |
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) by Free-Radical Polymerization
This protocol describes the synthesis of poly(this compound) (PVP) from its monomer, this compound, using a free-radical polymerization method.[1][11]
Materials:
-
Monomer: this compound (purity > 97%)
-
Initiator: 2,2'-Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Solvent: Toluene (anhydrous)
-
Precipitating Solvent: Methanol
-
Purification Solvent: Tetrahydrofuran (THF)
-
Inert Gas: High-purity nitrogen or argon
Equipment:
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Vacuum/inert gas manifold (Schlenk line)
-
Oil bath with a temperature controller
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Monomer and Initiator Preparation: In a clean, dry Schlenk flask, combine this compound (e.g., 1.0 g, 8.32 mmol) and AIBN (e.g., 0.034 g, 0.21 mmol, representing a monomer-to-initiator ratio of 40:1).
-
Solvent Addition: Under a counter-flow of inert gas, add anhydrous toluene (e.g., 10 mL) to the Schlenk flask to dissolve the monomer and initiator.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the sealed Schlenk flask in a preheated oil bath at 70°C. Stir the reaction mixture vigorously for 24 hours.
-
Termination: To quench the polymerization, cool the reaction vessel rapidly by immersing it in an ice bath.
-
Purification:
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of methanol (e.g., 200 mL) while stirring.
-
Collect the precipitated polymer by filtration.
-
Redissolve the polymer in a minimal amount of THF and re-precipitate it into methanol. Repeat this step two to three times.
-
Dry the final poly(this compound) product under vacuum at 40-50°C until a constant weight is achieved.
-
Protocol 2: Fabrication of Poly(this compound) Thin Film by Spin Coating
This protocol details the fabrication of a uniform thin film of PVP on a substrate, such as a glassy carbon electrode (GCE), using a spin coater.[12][13][14]
Materials:
-
Synthesized Poly(this compound) (PVP)
-
Solvent: Propylene glycol monomethyl ether acetate (PGMEA) or another suitable solvent.
-
Substrate: Glassy carbon electrode (GCE) or other suitable substrate.
-
Cleaning Solvents: Acetone, methanol, isopropanol.
Equipment:
-
Spin coater
-
Syringe with a micropore filter (0.45 µm)
-
Lint-free swabs
-
Hot plate or vacuum oven
Procedure:
-
Solution Preparation: Prepare a PVP solution (e.g., 5% w/v) in PGMEA. Ensure the polymer is completely dissolved. Filter the solution using a 0.45 µm syringe filter to remove any particulates.
-
Substrate Cleaning: Thoroughly clean the GCE by sonicating in acetone, followed by methanol, and finally isopropanol. Dry the substrate with a stream of nitrogen.
-
Spin Coating:
-
Place the cleaned GCE on the spin coater chuck.
-
Dispense an excess amount of the PVP solution onto the center of the substrate.
-
Stage 1 (Spreading): Spin the substrate at a low speed (e.g., 500-1000 rpm) for 5-10 seconds to evenly spread the solution.[12]
-
Stage 2 (Thinning): Increase the spin speed to a higher rate (e.g., 1500-3000 rpm) for 30-60 seconds to achieve the desired film thickness.[12]
-
-
Annealing: Transfer the coated substrate to a hot plate or into a vacuum oven and bake at a temperature below the glass transition temperature of PVP (e.g., 80-100°C) for a sufficient time to remove the solvent and anneal the film.
Protocol 3: Covalent Immobilization of Laccase/Tyrosinase on PVP Film
This protocol describes the covalent immobilization of laccase or tyrosinase onto the PVP-coated electrode using glutaraldehyde as a cross-linking agent.
Materials:
-
PVP-coated electrode
-
Laccase or Tyrosinase solution (e.g., 1 mg/mL in phosphate buffer)
-
Glutaraldehyde solution (e.g., 2.5% v/v in phosphate buffer)
-
Phosphate buffer solution (PBS, e.g., 0.1 M, pH 7.0)
-
Bovine Serum Albumin (BSA) solution (e.g., 1% w/v in PBS) for blocking
Equipment:
-
Incubation chamber with controlled humidity
Procedure:
-
Activation: Immerse the PVP-coated electrode in a 2.5% glutaraldehyde solution for 1 hour at room temperature. This step activates the hydroxyl groups on the PVP for enzyme binding.
-
Washing: Rinse the electrode thoroughly with distilled water and then with PBS to remove excess glutaraldehyde.
-
Enzyme Immobilization: Drop-cast a small volume (e.g., 5-10 µL) of the laccase or tyrosinase solution onto the activated PVP surface. Incubate in a humid chamber for 2-4 hours at 4°C to allow for covalent bond formation.
-
Blocking: To block any remaining active sites and prevent non-specific binding, immerse the electrode in a 1% BSA solution for 30 minutes at room temperature.
-
Final Washing: Gently wash the electrode with PBS to remove any unbound enzyme and BSA.
-
Storage: Store the prepared biosensor electrode at 4°C in PBS when not in use.
Protocol 4: Electrochemical Detection of Phenolic Compounds
This protocol outlines the procedure for the amperometric detection of a model phenolic compound, catechol, using the prepared PVP-enzyme biosensor.
Materials:
-
PVP-Laccase/Tyrosinase biosensor electrode (working electrode)
-
Ag/AgCl electrode (reference electrode)
-
Platinum wire electrode (counter electrode)
-
Phosphate buffer solution (PBS, 0.1 M, pH 7.0)
-
Standard solutions of catechol in PBS at various concentrations.
Equipment:
-
Potentiostat/Galvanostat
-
Electrochemical cell
Procedure:
-
Electrochemical Cell Setup: Assemble the three-electrode system in the electrochemical cell containing a known volume of PBS.
-
Baseline Stabilization: Apply a constant potential (e.g., -0.2 V vs. Ag/AgCl for tyrosinase-based sensors) and record the current until a stable baseline is achieved.
-
Analyte Addition: Inject a known concentration of the catechol standard solution into the electrochemical cell with gentle stirring.
-
Signal Measurement: Record the change in the reduction current as the enzyme catalyzes the oxidation of catechol to o-quinone, which is then electrochemically reduced at the electrode surface. The current change is proportional to the catechol concentration.
-
Calibration Curve: Repeat steps 3 and 4 with different concentrations of catechol to construct a calibration curve (current response vs. concentration).
-
Sample Analysis: For real sample analysis, introduce the sample into the electrochemical cell and measure the current response. The concentration of the phenolic compound in the sample can be determined from the calibration curve.
Visualizations
Experimental Workflow
Caption: Overall workflow for the development of a this compound-based biosensor.
Signaling Pathway for Phenol Detection
Caption: Signaling pathway for the electrochemical detection of phenol.
References
- 1. Poly(this compound) - Wikipedia [en.wikipedia.org]
- 2. polysciences.com [polysciences.com]
- 3. Tyrosinase Immobilization Strategies for the Development of Electrochemical Biosensors—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosensor Based on Tyrosinase Immobilized on Graphene-Decorated Gold Nanoparticle/Chitosan for Phenolic Detection in Aqueous | MDPI [mdpi.com]
- 5. boutopoulos-udem.ca [boutopoulos-udem.ca]
- 6. jabonline.in [jabonline.in]
- 7. Plasma-Assisted Immobilization of Laccase on Polyethylene/Polypropylene Nonwoven Substrates and Its Performance Evaluation in Dye Decolorization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrochemical Biosensing of L-DOPA Using Tyrosinase Immobilized on Carboxymethyl Starch-Graft-Polyaniline@MWCNTs Nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrochemical Evaluation of Tyrosinase Enzymatic Activity in Deep Eutectic Solvent and Aqueous Deep Eutectic Solvent [air.uniud.it]
- 10. air.uniud.it [air.uniud.it]
- 11. benchchem.com [benchchem.com]
- 12. sps-polos.com [sps-polos.com]
- 13. ossila.com [ossila.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzyme Immobilization using Poly(4-vinylphenol)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the immobilization of enzymes using poly(4-vinylphenol) (PVP) as a support material. PVP is a versatile polymer that offers a robust and adaptable platform for creating stable and reusable biocatalysts, which are of significant interest in various fields, including drug development, diagnostics, and industrial biocatalysis.
Introduction
Enzyme immobilization is a critical technique that enhances the stability, reusability, and overall performance of enzymes in various applications.[1] Poly(this compound), a polymer structurally similar to polystyrene but with the addition of a hydroxyl group on the phenyl ring, presents an excellent support matrix for enzyme immobilization. The phenolic hydroxyl groups on the polymer backbone can be readily activated for the covalent attachment of enzymes, leading to strong and stable linkages that minimize enzyme leaching.[2][3] This covalent immobilization can result in biocatalysts with improved resistance to changes in pH and temperature.[4]
Applications in Research and Drug Development
Immobilized enzymes on poly(this compound) can be utilized in a variety of applications, including:
-
High-throughput screening: Miniaturized bioreactors with immobilized enzymes can be used for screening large libraries of drug candidates.
-
Biocatalysis in organic synthesis: The enhanced stability of immobilized enzymes in non-aqueous media allows for their use in the synthesis of chiral intermediates and active pharmaceutical ingredients.
-
Biosensors: Enzymes immobilized on PVP-coated surfaces can be used to develop sensitive and selective biosensors for diagnostic and environmental monitoring purposes.[5]
-
Drug metabolism studies: Immobilized cytochrome P450 enzymes can be used to study the metabolic fate of drug candidates.
Key Advantages of Poly(this compound) as a Support
-
Tunable surface chemistry: The phenolic hydroxyl groups can be activated using various reagents to allow for controlled and efficient enzyme coupling.
-
Mechanical and chemical stability: PVP provides a durable and inert support that can withstand various reaction conditions.
-
Biocompatibility: The polymer generally exhibits good biocompatibility, which is crucial for applications involving biological samples.
Experimental Protocols
This section provides detailed protocols for the preparation of poly(this compound) as a support and the subsequent immobilization of enzymes. The following protocols are generalized and may require optimization for specific enzymes and applications.
Protocol 1: Preparation of Porous Poly(this compound) Beads
This protocol describes the synthesis of porous PVP beads, a common morphology for immobilization supports.
Materials:
-
4-Acetoxystyrene
-
Divinylbenzene (DVB) as a crosslinker
-
Toluene as a porogen
-
Benzoyl peroxide as an initiator
-
Poly(vinyl alcohol) as a suspension stabilizer
-
Methanol
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Polymerization:
-
Prepare an aqueous phase by dissolving poly(vinyl alcohol) (1% w/v) in deionized water.
-
Prepare an organic phase by dissolving 4-acetoxystyrene, divinylbenzene (e.g., 10 mol% to the monomer), and benzoyl peroxide (1 wt% to the monomers) in toluene. The volume ratio of toluene to monomers will determine the porosity.
-
Add the organic phase to the aqueous phase with vigorous stirring to create a suspension of droplets.
-
Heat the suspension to 70-80°C and maintain for 6-8 hours to allow for polymerization.
-
After cooling, filter the resulting beads and wash extensively with hot water and methanol to remove the porogen and unreacted monomers.
-
Dry the poly(4-acetoxystyrene-co-divinylbenzene) beads in a vacuum oven.
-
-
Hydrolysis:
-
Suspend the beads in a solution of methanol containing 1 M NaOH.
-
Reflux the mixture for 8-12 hours to hydrolyze the acetoxy groups to hydroxyl groups.
-
Filter the poly(this compound) beads and wash with methanol and deionized water until the pH is neutral.
-
Dry the porous PVP beads under vacuum.
-
Protocol 2: Covalent Immobilization of Enzymes onto Poly(this compound) Beads
This protocol details the activation of the phenolic hydroxyl groups on the PVP beads and the subsequent coupling of an enzyme. The example provided uses glutaraldehyde as a crosslinking agent.
Materials:
-
Porous poly(this compound) beads
-
Glutaraldehyde solution (25% v/v)
-
Phosphate buffer (0.1 M, pH 7.0 and 8.0)
-
Enzyme solution (e.g., laccase or tyrosinase) in phosphate buffer (0.1 M, pH 7.0)
-
Glycine solution (1 M)
-
Deionized water
Procedure:
-
Activation of PVP Beads:
-
Suspend the PVP beads in 0.1 M phosphate buffer (pH 7.0).
-
Add glutaraldehyde to a final concentration of 2.5% (v/v).
-
Gently agitate the suspension at room temperature for 2-4 hours.
-
Filter the activated beads and wash thoroughly with deionized water and then with 0.1 M phosphate buffer (pH 8.0) to remove excess glutaraldehyde.
-
-
Enzyme Immobilization:
-
Immediately add the enzyme solution (e.g., 1-5 mg/mL) to the activated beads suspended in 0.1 M phosphate buffer (pH 7.0). The optimal enzyme-to-support ratio should be determined experimentally.
-
Gently agitate the suspension at 4°C for 12-24 hours.
-
Filter the beads and collect the supernatant to determine the amount of unbound enzyme (for calculating immobilization yield).
-
Wash the immobilized enzyme beads with phosphate buffer (0.1 M, pH 7.0) to remove any non-covalently bound enzyme.
-
-
Blocking of a Remaining Aldehyde Groups:
-
Suspend the immobilized enzyme beads in a 1 M glycine solution and agitate for 2 hours at room temperature to block any remaining reactive aldehyde groups.
-
Wash the beads extensively with phosphate buffer (0.1 M, pH 7.0).
-
Store the immobilized enzyme beads in a suitable buffer at 4°C.
-
Protocol 3: Characterization of Immobilized Enzymes
1. Determination of Immobilization Yield:
The immobilization yield can be calculated by measuring the protein concentration in the enzyme solution before and after the immobilization process using a standard protein assay, such as the Bradford or BCA assay.
Immobilization Yield (%) = [(Initial Protein - Unbound Protein) / Initial Protein] x 100
2. Assay of Enzyme Activity:
The activity of the immobilized enzyme is determined by monitoring the rate of a specific reaction catalyzed by the enzyme. The assay conditions (substrate concentration, pH, temperature) should be optimized for the immobilized enzyme. For example, the activity of immobilized laccase can be measured spectrophotometrically by monitoring the oxidation of a substrate like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[6]
3. Investigation of Kinetic Parameters:
The apparent Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the immobilized enzyme can be determined by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.[6]
4. Stability Studies (pH and Thermal):
-
pH Stability: Incubate the immobilized enzyme in buffers of different pH values for a defined period. Subsequently, measure the residual activity under standard assay conditions.
-
Thermal Stability: Incubate the immobilized enzyme at various temperatures for different time intervals. Cool the samples and measure the residual activity.[4]
5. Reusability Study:
The reusability of the immobilized enzyme is a key advantage. This is assessed by repeatedly using the same batch of immobilized enzyme in a reaction cycle. After each cycle, the immobilized enzyme is recovered, washed, and reintroduced into a fresh reaction mixture. The activity is measured after each cycle, and the residual activity is expressed as a percentage of the initial activity.[4]
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the characterization of enzymes immobilized on poly(this compound). The values presented are representative examples based on literature for similar polymeric supports and should be determined experimentally for each specific system.
Table 1: Immobilization Efficiency of Different Enzymes on Poly(this compound) Beads
| Enzyme | Support | Immobilization Method | Immobilization Yield (%) | Activity Recovery (%) | Reference |
| Laccase | Poly(this compound) Beads | Covalent (Glutaraldehyde) | ~85 | ~60 | [7] (adapted) |
| Tyrosinase | Poly(this compound) Beads | Covalent (Glutaraldehyde) | ~90 | ~55 | [8] (adapted) |
| Lipase | Poly(this compound) Beads | Adsorption | ~75 | ~70 | [1] (adapted) |
Table 2: Kinetic Parameters of Free and Immobilized Enzymes
| Enzyme | Form | Apparent Km (mM) | Apparent Vmax (U/mg) | Reference |
| Laccase | Free | 0.05 | 150 | [6] (adapted) |
| Immobilized | 0.12 | 120 | [6] (adapted) | |
| Tyrosinase | Free | 0.2 | 80 | [9] (adapted) |
| Immobilized | 0.5 | 65 | [9] (adapted) |
Table 3: Stability and Reusability of Immobilized Enzymes
| Enzyme | Stability Parameter | Condition | Residual Activity (%) | Reference |
| Laccase | Thermal Stability | 60°C, 1 hour | 70 | [6] (adapted) |
| pH Stability | pH 3.0, 2 hours | 80 | [10] (adapted) | |
| Reusability | 10 cycles | 65 | [4] (adapted) | |
| Tyrosinase | Thermal Stability | 50°C, 1 hour | 75 | [9] (adapted) |
| pH Stability | pH 5.0, 2 hours | 85 | [5] (adapted) | |
| Reusability | 10 cycles | 70 | [4] (adapted) |
Visualizations
The following diagrams illustrate the key experimental workflows described in this document.
References
- 1. Immobilization of Enzymes by Polymeric Materials [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Ionization of covalent immobilized poly(this compound) monolayers measured by ellipsometry, QCM and SPR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Stability and Reusability of Subtilisin Carlsberg Through Immobilization on Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosinase Immobilization Strategies for the Development of Electrochemical Biosensors—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Reversible immobilization of laccase to poly(4-vinylpyridine) grafted and Cu(II) chelated magnetic beads: biodegradation of reactive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-DOPA production by immobilized tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of immobilized tyrosinase – an enzyme that is stable in organic solvent at 100 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: The Role of 4-Vinylphenol Derivatives in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of 4-vinylphenol and its derivatives in the synthesis of key pharmaceutical intermediates. The focus is on the synthesis of Raloxifene, a selective estrogen receptor modulator (SERM), and Hordenine, a phenethylamine alkaloid. While this compound is not always a direct starting material, its core phenolic structure is fundamental to these syntheses.
Synthesis of Raloxifene Intermediates
Raloxifene is a crucial drug for the prevention and treatment of osteoporosis and for reducing the risk of invasive breast cancer in postmenopausal women.[1] Its synthesis involves the construction of a benzothiophene core, to which a 4-hydroxyphenyl group (a derivative of the this compound structure) is attached. A key step in many synthetic routes is the Friedel-Crafts acylation to attach the side chain.
Synthesis of the Benzothiophene Core: 6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene
The benzothiophene core is a pivotal intermediate in the synthesis of Raloxifene. One common method for its synthesis involves the reaction of a substituted thiophenol with a phenacyl bromide, followed by cyclization and deprotection of the hydroxyl groups.[2]
Experimental Protocol: Synthesis of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
This protocol is adapted from established literature procedures for synthesizing the protected benzothiophene core.[2]
-
Reaction Setup: In a round-bottom flask, combine a substituted thiophenol and a substituted phenacyl bromide.
-
Cyclization: The cyclization is typically acid-catalyzed. For instance, α-(3-methoxyphenylthio)-4-methoxyacetophenone can be cyclized using neat polyphosphoric acid at approximately 85-90°C.[3] Alternatively, methanesulfonic acid in toluene at around 90°C for 3-5 hours can be employed for the cyclization and rearrangement.[4]
-
Workup: After the reaction is complete, the mixture is worked up to isolate the crude product.
-
Purification: The crude product is then purified, often by recrystallization or column chromatography, to yield 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene.
Friedel-Crafts Acylation and Deprotection
The benzothiophene core is subsequently acylated, followed by deprotection of the hydroxyl groups to yield the final Raloxifene analogue.
Experimental Protocol: Friedel-Crafts Acylation [5][6]
-
Preparation of Acylating Agent: Prepare 4-[2-(Piperidinyl)Ethoxy]benzoyl chloride hydrochloride by reacting 4-[2-(Piperidinyl)Ethoxy]benzoic acid hydrochloride (55g) with thionyl chloride (56g) in dichloromethane (200 mL) under a nitrogen atmosphere at 25-35°C. Heat the mixture to 40°C for 3 hours. Remove the solvent and excess thionyl chloride under vacuum.[5]
-
Acylation Reaction: Dissolve the crude acid chloride in dichloromethane (250 mL). Add 6-methylsulfonyloxy-2-[4-(methylsulfonyloxy)phenyl]benzothiophene (50g) to the solution. Cool the mixture to 10-15°C and add aluminum chloride (137.5g) portion-wise. Allow the reaction to proceed at 25-35°C for 4 hours.[5]
-
Quenching and Extraction: Quench the reaction by slowly adding it to water at 0-5°C. Separate the organic layer, wash it with water and dilute HCl, and then distill under vacuum.[5]
Experimental Protocol: Deprotection [5]
-
Reaction: Take the crude intermediate from the acylation step. Add methanol (200 mL) and a 50% aqueous sodium hydroxide solution (100 mL). Heat the mixture to 65-70°C and maintain for 10 hours.
-
Purification: After cooling, add activated charcoal, stir for 10 minutes at 70°C, and filter.
-
Precipitation: Adjust the pH of the clear filtrate to 2 with aqueous hydrochloric acid at 65-70°C and stir for 3 hours. Add water (300 mL) and slowly cool the mixture to 0-5°C for 60 minutes to precipitate the product.
-
Isolation: Filter the precipitated solid, wash with methanol (34 mL), and dry at 70°C to obtain raloxifene hydrochloride.
Quantitative Data for Raloxifene Synthesis
| Step | Product | Yield (%) | Purity (%) | Analytical Method |
| Friedel-Crafts Acylation & Deprotection | Raloxifene Hydrochloride | 82 (of acylated intermediate) | 97 (of acylated intermediate) | HPLC |
| Final Product | Raloxifene Hydrochloride | 88 | 99.9 | HPLC[7] |
Signaling Pathway of Raloxifene
Raloxifene acts as a selective estrogen receptor modulator (SERM). It binds to estrogen receptors (ERα and ERβ) and exhibits tissue-specific agonist or antagonist effects.[8] In bone tissue, it acts as an estrogen agonist, inhibiting bone resorption.[8] In breast and uterine tissue, it acts as an estrogen antagonist, blocking the proliferative effects of estrogen.[6] Raloxifene's mechanism involves the differential regulation of gene transcription through both direct binding to estrogen response elements (EREs) and indirect tethering to other transcription factors like AP-1.[9][10]
Synthesis of Hordenine
Hordenine (N,N-dimethyltyramine) is a phenethylamine alkaloid found in various plants, notably barley. It exhibits various pharmacological activities and is of interest for its potential therapeutic applications. The biosynthesis of hordenine starts from the amino acid L-tyrosine, which shares a structural similarity with this compound.
Biosynthesis of Hordenine from L-Tyrosine
The biosynthetic pathway of hordenine involves two main enzymatic steps: decarboxylation of L-tyrosine to tyramine, followed by two successive N-methylations.[9][11]
Experimental Protocol: Enzymatic Synthesis of Tyramine from L-Tyrosine [12]
-
Enzyme Source: Utilize tyrosine decarboxylase (TDC) from sources like Lactobacillus brevis.
-
Reaction Conditions: The reaction is typically carried out in a buffered solution at an optimal pH and temperature for the specific enzyme.
-
Substrate: L-tyrosine is used as the substrate.
-
Monitoring: The progress of the reaction can be monitored by measuring the formation of tyramine using techniques like HPLC.
-
Yield: High yields of tyramine (e.g., 91.2%) can be achieved under optimized conditions.[12]
Experimental Protocol: N-methylation of Tyramine to Hordenine [11]
-
Enzyme Source: N-methyltransferase (NMT) from barley roots is used.
-
Methyl Donor: S-adenosyl-L-methionine (SAM) serves as the methyl group donor.
-
Reaction: Tyramine is first methylated to N-methyltyramine, which is then further methylated to hordenine. It is possible that the same NMT catalyzes both steps.
-
Assay: The enzyme activity can be determined by measuring the transfer of a radiolabeled methyl group from [¹⁴C]SAM to tyramine and N-methyltyramine.
Quantitative Data for Hordenine Biosynthesis
| Precursor/Intermediate | Product | Enzyme | Yield (%) |
| L-Tyrosine | Tyramine | Tyrosine Decarboxylase | ~91.2[12] |
| Tyramine | N-methyltyramine | N-methyltransferase | - |
| N-methyltyramine | Hordenine | N-methyltransferase | - |
Signaling Pathways of Hordenine
Hordenine exerts its biological effects through multiple signaling pathways. It is a selective agonist for the dopamine D2 receptor (DRD2) and also inhibits the NF-κB and MAPK signaling pathways, which are involved in inflammation.[13][14]
Dopamine D2 Receptor Signaling
NF-κB Signaling Pathway Inhibition
Disclaimer: These protocols are intended for informational purposes for qualified researchers and scientists. Appropriate safety precautions and laboratory procedures should be followed. The specific reaction conditions may need to be optimized for different scales and laboratory settings.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 4. US5969157A - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. websites.umich.edu [websites.umich.edu]
- 7. isca.me [isca.me]
- 8. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Activation of Estrogen Receptor α by Raloxifene Through an Activating Protein-1-Dependent Tethering Mechanism in Human Cervical Epithelial Cancer Cells: A Role for c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Hordenine inhibits neuroinflammation and exerts neuroprotective effects via inhibiting NF-κB and MAPK signaling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Vinylphenol as a Crosslinking Agent in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-vinylphenol (4-VP) and its polymer, poly(this compound) (PVP), as effective crosslinking agents in various polymer systems. The unique reactivity of both the vinyl and phenol functional groups allows for versatile crosslinking strategies, leading to materials with tailored thermal, mechanical, and biomedical properties.
Introduction to this compound in Crosslinking
This compound is a bifunctional monomer containing a polymerizable vinyl group and a reactive phenolic hydroxyl group. This dual functionality allows it to be utilized in two primary ways for creating crosslinked polymer networks:
-
As a comonomer: this compound can be copolymerized with other vinyl monomers. The pendant phenol groups on the resulting polymer backbone can then be crosslinked through reactions targeting the hydroxyl group.
-
In the form of Poly(this compound): PVP, a thermoplastic polymer, can act as a multifunctional crosslinking agent, primarily through the reaction of its numerous phenolic hydroxyl groups.[1][2][3] This is particularly common in curing epoxy resins.
The choice of crosslinking strategy depends on the desired final properties of the material, including its thermal stability, mechanical strength, and biocompatibility.
Applications and Methodologies
Curing Agent for Epoxy Resins
Poly(this compound) is widely used as a curing agent for epoxy resins, offering an alternative to traditional hardeners like amines and anhydrides.[4] The crosslinking occurs through the reaction of the phenolic hydroxyl groups of PVP with the epoxide rings of the epoxy prepolymer. This reaction is typically catalyzed by an initiator, such as an imidazole derivative.[4]
The resulting crosslinked epoxy networks exhibit high glass transition temperatures (Tg), excellent thermal stability, and good mechanical properties.[4][5] The properties of the final thermoset can be tuned by varying the epoxy-to-PVP ratio, the concentration of the catalyst, and the curing temperature.[4]
| Property | Value | Conditions |
| Glass Transition Temperature (Tg) | Increases with higher PVP content | Curing with 2-methylimidazole catalyst[4] |
| Peak Compression Stress | Increased by ~5 MPa (5%) at room temperature | Phenolic-modified epoxy[5] |
| Peak Compression Stress at 80°C | Decreased by 21.8 MPa (29.1%) with 20% phenolic content | Phenolic-modified epoxy[5] |
| Peak Compression Stress at 150°C | Decreased by 37.4 MPa (93.1%) with 20% phenolic content | Phenolic-modified epoxy[5] |
This protocol describes the preparation and curing of an epoxy resin using PVP as the hardener and 2-methylimidazole (2MI) as a catalyst.[4]
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) epoxy prepolymer
-
Poly(this compound) (PVP)
-
2-methylimidazole (2MI)
-
Solvent (e.g., Tetrahydrofuran - THF)
-
Mixing vessel
-
Vacuum oven
-
Mold for sample preparation
Procedure:
-
Preparation of the Epoxy/PVP Mixture:
-
Dissolve the desired amounts of DGEBA and PVP in a suitable solvent like THF to ensure homogeneous mixing.
-
Remove the solvent under vacuum at a moderately elevated temperature (e.g., 60°C) until a constant weight is achieved.
-
-
Addition of Catalyst:
-
Heat the DGEBA/PVP mixture to 90°C.
-
Add the desired amount of 2-methylimidazole (e.g., 2-5 wt% with respect to DGEBA).
-
Stir the mixture vigorously for 3 minutes at 90°C to ensure uniform distribution of the catalyst.[4]
-
-
Curing:
-
Pour the reactive mixture into a preheated mold.
-
Cure the sample in an oven following a specific temperature program. A typical curing cycle might be 2 hours at 150°C followed by 2 hours at 180°C. The optimal curing schedule will depend on the specific formulation.
-
-
Characterization:
-
After curing, allow the sample to cool slowly to room temperature to avoid internal stresses.
-
Characterize the thermal properties using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[6][7][8][9][10]
-
Evaluate the mechanical properties (e.g., tensile strength, flexural modulus) using a universal testing machine.[5][11][12][13]
-
Caption: Workflow for curing epoxy resin with poly(this compound).
Free-Radical Crosslinking for Hydrogels and Interpenetrating Polymer Networks (IPNs)
The vinyl group of this compound allows it to participate in free-radical polymerization, making it a valuable component for creating crosslinked hydrogels and interpenetrating polymer networks (IPNs).[1][14][15][16][17]
Hydrogels: this compound can be copolymerized with hydrophilic monomers (e.g., acrylic acid, N-vinylpyrrolidone) and a difunctional crosslinker to form a hydrogel network. The phenolic groups can impart specific properties to the hydrogel, such as pH sensitivity and the ability to interact with aromatic drug molecules. The swelling behavior of these hydrogels is influenced by the crosslinking density and the chemical composition.[4][18][19][20][21]
Interpenetrating Polymer Networks (IPNs): IPNs are composed of two or more independent polymer networks that are physically entangled.[15][16][17] A this compound-based network can be synthesized as the first network, which is then swollen with a second monomer and crosslinker that are subsequently polymerized to form the second interlaced network.[1] This approach allows for the combination of properties from chemically distinct polymers.
| Gel System | Crosslinker | Swelling Behavior |
| Poly(this compound) | Ethylene glycol diglycidyl ether (hydrophilic) | High water content (>90%) and super salt resistivity[4] |
| Poly(this compound) | Diglycidyl 1,2-cyclohexane dicarboxylate (hydrophobic) | High water content and salt resistivity preserved[4] |
This protocol describes a general procedure for the synthesis of a hydrogel using this compound as a comonomer and a crosslinker.
Materials:
-
This compound (4-VP)
-
Hydrophilic monomer (e.g., Acrylic Acid, AA)
-
Crosslinking agent (e.g., N,N'-methylenebisacrylamide, MBA)
-
Free-radical initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Solvent (e.g., Dimethylformamide, DMF)
-
Polymerization reactor with nitrogen inlet
-
Water bath or oil bath
-
Dialysis tubing for purification
Procedure:
-
Monomer Solution Preparation:
-
In the polymerization reactor, dissolve the desired amounts of 4-VP, the hydrophilic comonomer (AA), and the crosslinker (MBA) in DMF.
-
Add the free-radical initiator (AIBN) to the solution. The concentration of each component will determine the final properties of the hydrogel.
-
-
Polymerization:
-
Purge the reactor with nitrogen for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization.
-
Immerse the reactor in a water or oil bath preheated to the desired reaction temperature (e.g., 60-70°C for AIBN).
-
Allow the polymerization to proceed for the specified time (e.g., 24 hours). The solution will become viscous and eventually form a gel.
-
-
Purification:
-
After polymerization, cut the resulting hydrogel into small pieces.
-
Place the hydrogel pieces in dialysis tubing and dialyze against deionized water for several days to remove unreacted monomers, initiator, and solvent. Change the water frequently.
-
-
Drying and Characterization:
-
The purified hydrogel can be dried to a constant weight, for example, by freeze-drying.
-
Characterize the hydrogel's swelling behavior by immersing a dried sample in water or buffer solutions and measuring the weight change over time.[4][18][19][20][21]
-
The crosslinking density can be estimated from swelling data or analyzed using techniques like solid-state NMR.[22][23][24][25]
-
Caption: Free-radical polymerization and crosslinking pathway.
Dental and Biomedical Applications
The unique properties of this compound-based crosslinked materials make them suitable for specialized applications in the dental and biomedical fields.
Dental Composites: this compound can be incorporated into dental resin composites. The phenolic group can improve adhesion to the tooth structure, while the vinyl group allows for copolymerization with other methacrylate-based monomers in the resin matrix. Crosslinking is crucial for achieving the necessary mechanical strength and durability of dental restorations.[26][27][28]
Drug Delivery: Crosslinked hydrogels based on this compound are being explored for controlled drug delivery applications.[14][29][30] The porous structure of the hydrogel can encapsulate drug molecules, and the release can be controlled by the swelling behavior of the network. The aromatic nature of the phenol groups can also provide specific interactions with certain drug molecules, influencing the loading and release kinetics.
Characterization of Crosslinked Networks
A thorough characterization of the crosslinked polymer network is essential to understand its structure-property relationships. Key characterization techniques include:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the completion of the crosslinking reaction by monitoring the disappearance of reactive groups (e.g., epoxy or vinyl groups) and the appearance of new chemical bonds.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and to study the curing kinetics.[6][7][8][9][10]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and degradation profile of the crosslinked material.[6][9]
-
Dynamic Mechanical Analysis (DMA): To measure the viscoelastic properties (storage modulus, loss modulus, and tan delta) as a function of temperature, which provides information about the crosslink density and material stiffness.[22][23][24][25]
-
Swelling Studies: For hydrogels, measuring the equilibrium swelling ratio in different solvents provides an indirect measure of the crosslink density.[4][18][19][20][21]
Safety and Handling
This compound is a reactive monomer and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves and safety glasses. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information. Poly(this compound) is a stable polymer but should also be handled with care, especially in its powdered form, to avoid inhalation.
Conclusion
This compound and its polymer offer a versatile platform for the development of crosslinked materials with a wide range of properties. By carefully selecting the crosslinking strategy and reaction conditions, researchers can design materials for advanced applications in electronics, coatings, and the biomedical field. The protocols and data presented in these notes provide a foundation for further research and development in this exciting area of polymer chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Poly(this compound) - Wikipedia [en.wikipedia.org]
- 3. polysciences.com [polysciences.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pepolska.pl [pepolska.pl]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. engineering.unt.edu [engineering.unt.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Impact of Different Post-Curing Temperatures on Mechanical and Physical Properties of Waste-Modified Polymer Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 14. Interpenetrating Polymer Networks as Innovative Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. polymerphysics.net [polymerphysics.net]
- 16. ijrrjournal.com [ijrrjournal.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. chemrxiv.org [chemrxiv.org]
- 23. Recent Advances in Quantitative Crosslinking Density Analysis of Elastomers Using Multi-Quantum Solid-State Nuclear Magnetic Resonance -Textile Science and Engineering | Korea Science [koreascience.kr]
- 24. Evaluation of Effective Crosslinking Density for Pseudo-Semi Interpenetrating Polymer Networks Based on Polyether Glycols Mixture by Dynamic Mechanical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Physically crosslinked poly(vinyl alcohol)-hydroxyethyl starch blend hydrogel membranes: Synthesis and characterization for biomedical applications - Arabian Journal of Chemistry [arabjchem.org]
- 27. researchgate.net [researchgate.net]
- 28. youtube.com [youtube.com]
- 29. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Creating High-Quality Poly(4-vinylphenol) Thin Films for Advanced Electronic Applications: Application Notes and Protocols
Introduction
Poly(4-vinylphenol) (PVP) is a versatile polymer widely utilized in the fabrication of electronic devices, particularly as a gate dielectric material in organic thin-film transistors (OTFTs). Its advantageous properties, including good insulating characteristics, solution processability, and the ability to be cross-linked for enhanced thermal and chemical stability, make it an attractive choice for researchers and scientists in materials science and electronic engineering.[1][2][3][4] This document provides detailed application notes and experimental protocols for the creation of high-quality PVP thin films for electronic applications.
Key Applications
PVP thin films are primarily used as:
-
Gate Dielectrics in OTFTs: Their excellent insulating properties are crucial for the proper functioning of transistors.[1][2][3][5][6]
-
Encapsulation Layers: Protecting sensitive electronic components from environmental factors.
-
Surface Modification Layers: Altering the surface energy of substrates for subsequent material deposition.
Data Presentation: Properties of PVP Thin Films
The following tables summarize quantitative data from various studies on PVP thin films, offering a comparative overview of how different processing parameters affect the final film properties.
Table 1: Dielectric Properties of Cross-linked PVP Thin Films
| Cross-linking Agent | Curing Temperature (°C) | Curing Time | Capacitance (nF/cm²) | Leakage Current (A/cm²) | Dielectric Constant (k) | Reference |
| Dianhydrides | - | - | up to 400 | < 10⁻⁸ | - | [1][2] |
| Poly(melamine-co-formaldehyde) (PMF) | 180 | 1 hour | ~12 | ~1 x 10⁻⁸ | 3.6 | [3][7] |
| PMF | 175 | 2 hours | 2 - 14 | - | 4.7 - 5.9 | [8] |
| PMF (with photo-initiator) | 115 | - | - | Decreased | - | [5] |
| Microwave Induction Heating (PMF) | - | 5 minutes | - | - | - | [7] |
| PbO Nanoparticles | - | - | - | 1.3 x 10⁻⁸ | 9.2 | [9] |
Table 2: Performance of OTFTs with PVP Gate Dielectrics
| Semiconductor | Cross-linking Agent | Charge Carrier Mobility (cm²/Vs) | On/Off Current Ratio | Reference |
| Pentacene | Dianhydrides (OTS modified) | up to 3 | - | [1][2] |
| Perfluorinated copper phthalocyanine (FCuPc) | Dianhydrides | 0.045 | - | [1][2] |
| Pentacene | PMF (5 wt%) | - | - | [6] |
| Pentacene | PMF (10 wt%) | - | ~10⁵ | [6] |
| Pentacene | Photopatternable PVP | 1.23 | ~10⁷ | [3] |
Table 3: Surface Roughness of PVP Thin Films
| Cross-linking Agent/Method | RMS Roughness (nm) | Average Roughness (Å) | Reference |
| Photopatternable PVP | - | 9.5 | [3] |
| PMF (1:1 ratio with PVP) | 0.36 | - | [8] |
| PMF (1:5 ratio with PVP) | 0.41 | - | [8] |
| Pure PVP | 0.37 | - | [8] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of PVP thin films.
Protocol 1: Preparation of Cross-linked PVP Solution
This protocol describes the formulation of a PVP solution with a cross-linking agent, which is essential for creating robust and stable dielectric films.
Materials:
-
Poly(this compound) (PVP) powder (e.g., Mw = 25 kg/mol )
-
Propylene glycol monomethyl ether acetate (PGMEA) (solvent)[6][7][10]
-
Poly(melamine-co-formaldehyde) methylated (PMF) (cross-linking agent)[5][6][7][10]
-
Glass vials
-
Magnetic stirrer and stir bars
-
Syringe filters (0.2 µm pore size)
Procedure:
-
Dissolving PVP:
-
Weigh the desired amount of PVP powder and dissolve it in PGMEA. A common concentration is around 20 wt% of PVP to PGMEA.[6]
-
Stir the solution at room temperature until the PVP is completely dissolved. This may take several hours.
-
-
Adding the Cross-linking Agent:
-
Add the cross-linking agent, PMF, to the PVP solution. The concentration of the cross-linking agent can be varied (e.g., 5 wt% or 10 wt% relative to the PVP).[6]
-
For photocurable formulations, a photoinitiator (e.g., 1-phenyl-2-hydroxy-2-methylpropane-1-one) can be added at a low concentration (e.g., 1%).[5]
-
-
Mixing and Filtration:
-
Stir the final solution for at least 2 hours to ensure homogeneity.
-
Filter the solution through a 0.2 µm syringe filter to remove any particulates before use.
-
Protocol 2: Thin Film Deposition by Spin-Coating
Spin-coating is a widely used technique for depositing uniform thin films from solution.
Equipment:
-
Spin-coater
-
Substrates (e.g., glass, silicon wafers, or flexible substrates like PET)[11][12]
-
Nitrogen or compressed air gun
-
Hot plate
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the substrates. A typical cleaning procedure involves sequential sonication in acetone, and isopropyl alcohol, followed by drying with a nitrogen gun.
-
For improved adhesion, the substrates can be treated with an oxygen plasma or a UV-ozone cleaner prior to coating.
-
-
Spin-Coating:
-
Place the cleaned substrate on the spin-coater chuck.
-
Dispense a small amount of the prepared PVP solution onto the center of the substrate.
-
Spin the substrate at a desired speed (e.g., 2000-4000 rpm) for a set duration (e.g., 60 seconds).[8] The film thickness is primarily controlled by the spin speed and the solution viscosity.
-
-
Soft Bake (Drying):
-
After spin-coating, place the substrate on a hot plate at a moderate temperature (e.g., 100 °C) for a short period (e.g., 10 minutes) to evaporate the bulk of the solvent.[8]
-
Protocol 3: Curing (Cross-linking) of the PVP Film
Curing is a critical step to induce cross-linking within the PVP film, thereby enhancing its dielectric properties and stability.
Equipment:
-
Oven (conventional or vacuum) or a hot plate in a controlled environment (e.g., glovebox).
Procedure:
-
Thermal Curing:
-
Place the substrate with the soft-baked PVP film into an oven or onto a hot plate.
-
Heat the film at a specific curing temperature for a defined duration. Common conditions are 175-180 °C for 1-2 hours.[3][8]
-
For formulations with a photo-initiator, a lower curing temperature of around 115 °C can be used.[5]
-
Alternatively, rapid curing can be achieved using microwave-induction heating, significantly reducing the curing time to as little as 5 minutes.[7]
-
-
Cooling:
-
After curing, allow the film to cool down slowly to room temperature to avoid thermal stress and potential cracking.
-
Visualizations
The following diagrams illustrate the key processes involved in creating and utilizing PVP thin films in electronic devices.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Organic Thin Film Transistors with Cross-linked PVP Gate Dielectrics by Using Photo-initiator and PMF -한국정보디스플레이학회:학술대회논문집 | 학회 [koreascience.kr]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Cross-linked poly(this compound) in thin-film transistors for water analysis | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fabrication of dielectric poly (this compound) thin films by using the electrohydrodynamic atomization technique | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing premature polymerization of 4-Vinylphenol during storage and reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature polymerization of 4-Vinylphenol (4-VP) during storage and reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to polymerization?
A1: this compound (also known as 4-hydroxystyrene) is an organic compound used in the synthesis of polymers like poly(this compound) (PVPh), which has applications in electronics, coatings, and photoresists.[1][2] Its vinyl group is susceptible to free-radical polymerization, a chain reaction that can be initiated by heat, light, or the presence of radical species like peroxides. This inherent reactivity makes it unstable and prone to spontaneous polymerization, even during storage.[3][4]
Q2: What are the ideal storage conditions for this compound?
A2: To maximize its shelf life, 4-VP should be stored in a cool, dry, and dark environment.[1][5] It is crucial to store it in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent exposure to oxygen and moisture.[5] Refrigeration is often recommended to slow down the rate of potential polymerization.[3]
Q3: Why is an inhibitor added to this compound and which ones are common?
A3: Inhibitors are added to 4-VP to prevent premature polymerization during storage and transport. These compounds work by scavenging free radicals, thus terminating the polymerization chain reaction. The most common inhibitor used for vinyl monomers like 4-VP is 4-methoxyphenol (MEHQ).[6] Other phenolic inhibitors such as hydroquinone (HQ) and butylated hydroxytoluene (BHT) are also used.
Q4: How does the presence of oxygen affect the stability of inhibited this compound?
A4: Phenolic inhibitors like MEHQ require the presence of a small amount of oxygen to be effective. Oxygen reacts with initiator radicals to form peroxy radicals, which are then scavenged by the inhibitor. Therefore, storing inhibited 4-VP under a completely oxygen-free atmosphere can render the inhibitor ineffective. A headspace of air or a nitrogen/air mixture is often recommended for storage of inhibited monomers.
Q5: How can I tell if my this compound has started to polymerize?
A5: The initial signs of polymerization include a noticeable increase in the viscosity of the liquid. As polymerization progresses, the liquid may become cloudy or hazy, and eventually, you may observe the formation of a solid polymer.
Troubleshooting Guides
Issue 1: this compound polymerized in the storage container.
-
Question: I opened my bottle of 4-VP, and it has solidified. What happened and can I salvage it?
-
Answer: Solidification indicates that significant polymerization has occurred. This was likely due to improper storage conditions, such as exposure to heat, light, or the depletion of the inhibitor over time. Once fully polymerized, the monomer cannot be salvaged for reactions requiring pure 4-VP. It is crucial to review your storage procedures to prevent this from happening with new batches.
Issue 2: this compound polymerizes during a reaction, even after removing the inhibitor.
-
Question: I removed the inhibitor from my 4-VP, but my reaction mixture turned into a solid mass. What could be the cause?
-
Answer: This common issue can arise from several factors:
-
Incomplete Inhibitor Removal: Trace amounts of inhibitor might not be sufficient to prevent polymerization under reaction conditions, but significant residual amounts can interfere with some polymerization catalysts. However, the more likely scenario is that the inhibitor was successfully removed, leaving the highly reactive monomer prone to polymerization.
-
High Reaction Temperature: Elevated temperatures can initiate thermal polymerization of 4-VP.
-
Presence of Radical Initiators: Contaminants in your solvents or other reagents, or exposure to air (oxygen) at high temperatures, can generate radicals that initiate polymerization.
-
Incompatible Solvents: Certain solvents can promote polymerization.
-
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for 4-VP polymerization issues.
Data Presentation
Table 1: Illustrative Shelf Life of this compound with MEHQ Inhibitor
This table provides estimated shelf-life data for illustrative purposes. Actual shelf life may vary based on specific storage conditions and handling.
| Storage Temperature (°C) | MEHQ Concentration (ppm) | Atmosphere | Estimated Shelf Life (Months) |
| 2-8 (Refrigerated) | 200 | Inert (Nitrogen) | > 12 |
| 2-8 (Refrigerated) | 100 | Air | 6 - 12 |
| 25 (Room Temperature) | 200 | Inert (Nitrogen) | 3 - 6 |
| 25 (Room Temperature) | 100 | Air | 1 - 3 |
| 40 (Elevated) | 200 | Air | < 1 |
Experimental Protocols
Protocol 1: Removal of MEHQ Inhibitor from this compound
Objective: To remove the MEHQ inhibitor from 4-VP prior to use in a polymerization reaction.
Method: Column Chromatography
Materials:
-
This compound containing MEHQ
-
Basic alumina
-
Glass chromatography column
-
Anhydrous solvent (e.g., dichloromethane or diethyl ether)
-
Round-bottom flask
-
Nitrogen or Argon source
Procedure:
-
Set up a glass chromatography column in a fume hood.
-
Prepare a slurry of basic alumina in the chosen anhydrous solvent and pour it into the column to create a packed bed of approximately 10-15 cm in height.
-
Drain the excess solvent until the solvent level is just at the top of the alumina bed.
-
Dissolve the this compound in a minimal amount of the anhydrous solvent.
-
Carefully add the 4-VP solution to the top of the column.
-
Elute the 4-VP through the column using the anhydrous solvent, collecting the eluent in a round-bottom flask under an inert atmosphere. The MEHQ will be adsorbed by the basic alumina.
-
Remove the solvent from the collected eluent under reduced pressure (rotoevaporation).
-
Important: Use the inhibitor-free 4-VP immediately, as it is now highly susceptible to polymerization.
Protocol 2: Monitoring the Stability of this compound
Objective: To qualitatively assess the stability of a stored sample of 4-VP.
Method: Visual Viscosity Check
Materials:
-
Stored this compound sample
-
Clean, dry glass rod or pipette
-
Fresh (or known to be good) this compound sample (for comparison, if available)
Procedure:
-
In a controlled environment (e.g., a fume hood), carefully open the container of the stored 4-VP.
-
Dip a clean, dry glass rod into the liquid.
-
Slowly withdraw the rod and observe the flow of the liquid from the tip.
-
A noticeable increase in thickness, "stringiness," or slower dripping compared to a fresh sample indicates an increase in viscosity and the onset of polymerization.
-
If the viscosity has significantly increased, the material may not be suitable for reactions sensitive to polymer content.
Visualization of Key Processes
Free-Radical Polymerization of this compound
Caption: The three stages of free-radical polymerization of 4-VP.
Action of MEHQ Inhibitor
Caption: How MEHQ inhibits premature polymerization of 4-VP.
References
- 1. Accelerated stability studes | PPT [slideshare.net]
- 2. Catalyst-free decarboxylation of 4-hydroxycinnamic acids: efficient synthesis of 4-vinylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CA1339438C - Process for the preparation of poly(vinylphenol) from poly(acetoxystyrene) by acid catalyzed transesterification - Google Patents [patents.google.com]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. fluoryx.com [fluoryx.com]
- 6. MEHQ (CAS 150-76-5) - Premium Chemical for Industrial Use [vinatiorganics.com]
Optimizing reaction conditions for the synthesis of 4-Vinylphenol to maximize yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-vinylphenol to maximize yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and effective methods for synthesizing this compound include:
-
Decarboxylation of p-coumaric acid: This is a widely used method that can be achieved thermally without a catalyst or enzymatically.[1][2][3]
-
Dehydrogenation of 4-ethylphenol: This industrial method involves the gas-phase dehydrogenation over a metal oxide catalyst.[4][5]
-
Knoevenagel condensation of p-hydroxybenzaldehyde followed by decarboxylation: This two-step process first forms p-coumaric acid, which is then decarboxylated.[6][7]
-
Hydrolysis of protected this compound derivatives: A common example is the hydrolysis of 4-(t-butyloxycarbonyloxy)styrene (tBOC-styrene).[8]
-
Wittig reaction from p-hydroxybenzaldehyde: This classic olefination reaction can also be employed.[9][10]
Q2: What is the primary challenge in the synthesis and handling of this compound?
A2: The main challenge is the high propensity of this compound to undergo spontaneous polymerization, especially at elevated temperatures.[1][5] This can significantly reduce the yield of the desired monomer. It is crucial to employ strategies to inhibit polymerization during and after the synthesis.
Q3: How can polymerization be minimized during the synthesis of this compound?
A3: To minimize polymerization, consider the following:
-
Use of Polymerization Inhibitors: Adding inhibitors like p-methoxyphenol can be effective.[11]
-
Temperature Control: For thermal methods, it is essential to carefully control the reaction temperature and duration to avoid conditions that favor polymerization.[1][5] For instance, in the dehydrogenation of 4-ethylphenol, the reaction products should be cooled rapidly.[5]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can reduce oxidative polymerization.
-
Rapid Purification: Promptly purifying the this compound after synthesis helps to remove impurities that can initiate polymerization.
Q4: What are the typical yields for the different synthesis methods?
A4: Yields can vary significantly depending on the chosen method and optimization of reaction conditions.
-
Catalyst-free decarboxylation of p-coumaric acid in DMF: Excellent yields of 86–96% have been reported.[1]
-
Enzymatic decarboxylation of p-coumaric acid: High conversion yields, such as 88.7%, have been achieved.[12]
-
Dehydrogenation of 4-ethylphenol: This method's yield is highly dependent on the catalyst and reaction conditions.
-
Hydrolysis of tBOC-styrene: This method can also provide good yields.
Troubleshooting Guides
Method 1: Decarboxylation of p-Coumaric Acid
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Ensure the reaction temperature is optimal (around 200°C in DMF for catalyst-free thermal decarboxylation).[1] - Increase reaction time, monitoring by TLC or HPLC to determine completion.[1] - For enzymatic reactions, check enzyme activity and pH of the medium. |
| Polymerization of the product. | - Lower the reaction temperature if possible, though this may require longer reaction times.[1] - Add a polymerization inhibitor. - Ensure rapid cooling of the reaction mixture upon completion. | |
| Polymer Formation | High reaction temperature or prolonged reaction time. | - Optimize the temperature and time; for catalyst-free decarboxylation in DMF, 200°C for 30 minutes is a good starting point.[1] - Harsher conditions (e.g., temperatures above 220°C) can lead to dimerization and polymerization.[1][13] |
| Presence of oxygen or other initiators. | - Conduct the reaction under an inert atmosphere. | |
| Difficulty in Product Isolation | Product is soluble in the aqueous phase during workup. | - Ensure the pH is adjusted correctly during extraction. - Use a suitable organic solvent for extraction, such as ethyl acetate.[1] |
| Emulsion formation during extraction. | - Add brine to the aqueous layer to break the emulsion. |
Method 2: Dehydrogenation of 4-Ethylphenol
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Conversion | Catalyst deactivation. | - Regenerate or replace the catalyst. - Ensure the feed is free of catalyst poisons. |
| Suboptimal reaction temperature. | - Optimize the temperature in the range of 450-600°C.[5] | |
| Low Selectivity (Formation of Byproducts) | High reaction temperature leading to deethylation. | - Lower the reaction temperature. At temperatures above 600°C, deethylation can become more prominent.[5] - Modify the catalyst composition; for example, removing K₂O from an MgO-Fe₂O₃-CuO-K₂O catalyst was shown to improve selectivity.[5] |
| Polymerization in Reactor Outlet | Slow cooling of the product stream. | - Ensure the reactor outlet is maintained at a high temperature (above 300°C) to prevent condensation and polymerization.[5] - Implement rapid quenching of the product stream using a dry-ice trap or other efficient cooling methods.[5] |
Data Presentation
Table 1: Optimization of Reaction Conditions for Catalyst-Free Decarboxylation of p-Coumaric Acid
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | DMF | 180 | 30 | 85 | [1] |
| 2 | DMF | 200 | 30 | 96 | [1] |
| 3 | DMF | 220 | 30 | 90 | [1] |
| 4 | DMA | 200 | 30 | 65 | [1] |
| 5 | Ethylene Glycol | 200 | 30 | 54 | [1] |
| 6 | DMSO | 200 | 30 | 73 | [1] |
| 7 | 1,4-Dioxane | 200 | 30 | 48 | [1] |
| 8 | DCE | 200 | 30 | 35 | [1] |
| 9 | Microwave (DMF) | 100 | - | 45 | [1] |
Table 2: Dehydrogenation of 4-Ethylphenol over Different Catalysts
| Catalyst | Temperature (°C) | Conversion (%) | Selectivity to this compound (%) |
| Cr₂O₃-Al₂O₃ | 550 | 35.2 | 78.1 |
| Fe₂O₃-Cr₂O₃-K₂O (Shell 105) | 550 | 42.5 | 85.3 |
| Ni-Ca-Phosphate (Dow) | 550 | 28.7 | 65.4 |
| MgO-Fe₂O₃-CuO-K₂O (Standard 1707) | 550 | 48.9 | 90.1 |
| EP-1 (MgO-Fe₂O₃-CuO) | 600 | - | Improved selectivity over Standard 1707 |
Data adapted from J-Stage, Vinylphenol by the Dehydrogenation of p-Ethylphenol (Part 1).[5]
Experimental Protocols
Protocol 1: Catalyst-Free Thermal Decarboxylation of p-Coumaric Acid
Materials:
-
p-Coumaric acid
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Sodium sulfate (Na₂SO₄)
-
Pressure-resistant reaction vessel
Procedure:
-
To a 5 mL pressure-resistant reaction vessel, add p-coumaric acid (0.2 mmol).
-
Add DMF (1 mL) to the vessel.
-
Seal the vessel and stir the reaction mixture at 200°C for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the starting material is consumed, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain this compound.[1]
Protocol 2: Hydrolysis of 4-(t-butyloxycarbonyloxy)styrene (tBOC-styrene)
Materials:
-
4-(t-butyloxycarbonyloxy)styrene (tBOC-styrene)
-
Potassium hydroxide (KOH)
-
Methanol
-
Water
-
Tetramethylammonium hydroxide
-
Dichloromethane
-
Ethyl ether
-
Dry ice
Procedure:
-
In a 2 L Erlenmeyer flask, dissolve 140 g (2.5 mol) of KOH in 250 mL of water.
-
Dilute the solution with 250 mL of methanol and add 10 mL of tetramethylammonium hydroxide.
-
Add 110 g (0.50 mol) of tBOC-styrene to the mixture.
-
Heat the mixture to boiling. After 5-8 minutes, the mixture should clear to a yellow solution.
-
Cool the reaction by adding 500 mL of a 1:1 ice-water mixture.
-
Wash the mixture with 250 mL of dichloromethane and 250 mL of ethyl ether.
-
Reduce the pH of the aqueous solution to 11-12 by adding dry ice. This will cause the this compound to precipitate.
-
Collect the precipitate by filtration.[8]
Mandatory Visualization
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
- 1. Catalyst-free decarboxylation of 4-hydroxycinnamic acids: efficient synthesis of 4-vinylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchers.mq.edu.au [researchers.mq.edu.au]
- 8. prepchem.com [prepchem.com]
- 9. chemistry-online.com [chemistry-online.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
Purification of 4-Vinylphenol from reaction mixtures and natural extracts
Welcome to the technical support center for the purification of 4-vinylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound from both synthetic reaction mixtures and natural extracts.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenge in purifying this compound is its inherent instability. It is prone to polymerization, especially at elevated temperatures, and can also be sensitive to light and oxidation.[1] This necessitates careful handling and the use of specific techniques to prevent product loss.
Q2: What are the common impurities found in crude this compound?
A2: Impurities can vary depending on the source. In synthetic reaction mixtures, you may find unreacted starting materials, byproducts of the specific reaction, and oligomers or polymers of this compound. In natural extracts, such as from fermentation broths, the matrix is much more complex and can include other phenolic compounds, organic acids, and various cellular components.[2]
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for determining the purity of this compound.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for both purity assessment and identification of volatile impurities.[4]
Q4: What are the recommended storage conditions for purified this compound?
A4: Purified this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area, away from light and incompatible materials.[5][6] Refrigeration is often recommended to minimize polymerization.[7] For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the purification of this compound using various techniques.
Vacuum Distillation
Vacuum distillation is a common method for purifying this compound due to its relatively high boiling point. By reducing the pressure, the boiling point is lowered, minimizing thermal stress on the compound and reducing the risk of polymerization.
Diagram: Vacuum Distillation Troubleshooting
Caption: Troubleshooting common issues in vacuum distillation of this compound.
| Problem | Potential Cause | Solution |
| Polymerization in the distillation flask | Temperature is too high. | Reduce the heating mantle temperature. The distillation should be conducted at the lowest feasible temperature. |
| Absence or insufficient amount of a polymerization inhibitor. | Add a small amount of a polymerization inhibitor, such as hydroquinone or p-methoxyphenol (MEHQ), to the crude this compound before starting the distillation.[3] | |
| Low or no distillate collected | Vacuum leak in the system. | Check that all ground glass joints are properly greased and sealed. Ensure all tubing is securely connected. |
| System pressure is not low enough. | Ensure your vacuum pump is functioning correctly and the cold trap is sufficiently cold. A lower pressure will lower the boiling point. | |
| Blockage in the distillation path. | Inspect the condenser and adapter for any solidified material or polymer that may be obstructing the vapor path. | |
| Distillate is discolored (yellow/brown) | Oxidation of the product. | Purge the distillation apparatus with an inert gas (nitrogen or argon) before starting and maintain a slight positive pressure of inert gas if possible. |
| Co-distillation of colored impurities. | Consider a pre-purification step, such as a liquid-liquid extraction, to remove highly colored or polar impurities. |
Column Chromatography
Column chromatography is a versatile technique for separating this compound from impurities with different polarities. Due to its phenolic hydroxyl group, this compound is a polar compound and will interact with polar stationary phases like silica gel.
Diagram: Column Chromatography Workflow
Caption: A typical workflow for purifying this compound using column chromatography.
| Problem | Potential Cause | Solution |
| Poor separation of this compound from impurities | Inappropriate solvent system (eluent). | Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for silica gel is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether). Adjust the ratio to achieve good separation. |
| Column overloading. | Use an appropriate amount of stationary phase for the amount of crude material. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight for difficult separations.[8] | |
| Tailing of the this compound peak | Strong interaction with acidic silica gel. | Deactivate the silica gel by adding a small percentage of a basic modifier like triethylamine (1-3%) to the eluent.[7] Alternatively, use a different stationary phase like alumina. |
| This compound elutes too quickly or too slowly | Eluent polarity is too high or too low. | If it elutes too quickly (high Rf), decrease the polarity of the eluent (reduce the proportion of the polar solvent). If it elutes too slowly (low Rf), increase the polarity of the eluent. |
| Low recovery of this compound | Irreversible adsorption to the stationary phase. | This can be an issue with highly active stationary phases. Consider using a less active grade of silica or alumina, or deactivating it as mentioned above. |
| Decomposition on the column. | If this compound is degrading on the column, work quickly and at room temperature. The use of deactivated silica can also help. |
Liquid-Liquid Extraction
Liquid-liquid extraction is a useful technique for a preliminary purification of this compound, especially for removing it from an aqueous phase (like a fermentation broth) or for separating it from non-acidic or more acidic/basic impurities.
Diagram: Liquid-Liquid Extraction Decision Tree
Caption: Decision tree for liquid-liquid extraction of this compound.
| Problem | Potential Cause | Solution |
| Low extraction efficiency | Incorrect pH of the aqueous phase. | For extracting this compound from an aqueous phase into an organic solvent, the pH should be acidic to ensure it is in its neutral, more organosoluble form. Conversely, to extract it from an organic phase into an aqueous base, the pH should be basic enough to deprotonate the phenol. |
| Improper choice of extraction solvent. | The organic solvent should be immiscible with water and have a good solubility for this compound. Ethyl acetate and diethyl ether are common choices. For extraction from fermentation broths, undecanol has been used as an effective organic overlay.[2] | |
| Emulsion formation | Vigorous shaking, especially with complex mixtures. | Add a saturated brine solution to the separatory funnel to help break the emulsion. Gentle inversions of the funnel rather than vigorous shaking can also prevent emulsion formation. |
| Product loss during back-extraction | Incomplete protonation or deprotonation. | Ensure the pH is sufficiently acidic or basic during the respective steps. Use a pH meter or pH paper to verify. |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
Objective: To purify crude this compound by removing non-volatile impurities and compounds with significantly different boiling points.
Materials:
-
Crude this compound
-
Polymerization inhibitor (e.g., hydroquinone or p-methoxyphenol)
-
Standard vacuum distillation glassware (round-bottom flask, Claisen adapter, condenser, receiving flask, vacuum adapter)
-
Heating mantle with a stirrer
-
Vacuum pump and pressure gauge
-
Cold trap
Procedure:
-
Preparation: Assemble the vacuum distillation apparatus. Ensure all glassware is dry and free of cracks.[9] Use a stir bar in the distillation flask for smooth boiling.[10]
-
Inhibitor Addition: To the crude this compound in the distillation flask, add a small amount of a polymerization inhibitor (e.g., a few crystals of hydroquinone).
-
System Assembly: Connect all glassware components, ensuring all joints are lightly greased to ensure a good seal.
-
Evacuation: Connect the apparatus to the vacuum pump with a cold trap in between. Slowly evacuate the system to the desired pressure. A pressure of around 1-10 mmHg is a good starting point.
-
Heating: Once the desired pressure is stable, begin stirring and gently heat the distillation flask using a heating mantle.
-
Distillation: Collect the fraction that distills at a constant temperature. The boiling point will depend on the pressure.
-
Completion: Once the distillation is complete, turn off the heating and allow the system to cool to room temperature before slowly releasing the vacuum.
-
Storage: Transfer the purified this compound to a clean, labeled container and store it under the recommended conditions.
Quantitative Data (Example): A synthesis of this compound from p-hydroxycinnamic acid followed by a workup involving extraction and distillation under reduced pressure yielded a product with 96.2% purity and a 97% yield.[3]
Protocol 2: Purification of this compound by Column Chromatography
Objective: To separate this compound from impurities of different polarities using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh for flash chromatography)
-
Eluent: A mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The exact ratio should be determined by TLC.
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: Determine the optimal eluent composition by running TLC plates of the crude mixture in various hexane/ethyl acetate ratios. Aim for an Rf value of 0.2-0.3 for this compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the column, avoiding air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system. If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing pure this compound and remove the solvent using a rotary evaporator.
Protocol 3: Purification of this compound from a Fermentation Broth
Objective: To extract this compound from a complex aqueous fermentation broth.
Materials:
-
Fermentation broth containing this compound
-
Acid (e.g., HCl) to adjust pH
-
Organic extraction solvent (e.g., ethyl acetate or undecanol[2])
-
Separatory funnel
Procedure:
-
Cell Removal: Centrifuge the fermentation broth to pellet the cells and collect the supernatant.
-
pH Adjustment: Adjust the pH of the supernatant to acidic (pH ~2-3) to ensure the this compound is in its neutral form.
-
Extraction: Transfer the acidified supernatant to a separatory funnel and add an equal volume of the organic extraction solvent.
-
Mixing: Gently invert the funnel multiple times to allow for partitioning of the this compound into the organic layer. Vent the funnel periodically.
-
Separation: Allow the layers to separate and drain the organic layer.
-
Repeat: Repeat the extraction of the aqueous layer with fresh organic solvent to maximize recovery.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate using a rotary evaporator.
-
Further Purification: The resulting crude this compound may require further purification by vacuum distillation or column chromatography.
Quantitative Data (Example): In a study on the bioproduction of this compound, an extractive fermentation process using an undecanol overlay resulted in a 90% yield from pure p-coumaric acid and a 73% yield from p-coumaric acid extracted from lignin.[2] Another study using a two-phase extractive fermentation with hexane as the organic phase achieved a production of 1003.5 mg/L of this compound.[11]
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Principle | Typical Yield | Achievable Purity | Advantages | Disadvantages |
| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | High | >95% | Effective for removing non-volatile impurities; scalable. | Risk of polymerization at elevated temperatures; not suitable for thermally labile impurities. |
| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Moderate to High | >98% | High resolution for separating closely related compounds. | Can be time-consuming and require large volumes of solvent; risk of product degradation on the column. |
| Liquid-Liquid Extraction | Separation based on differential solubility in two immiscible liquids. | High | Low to Moderate | Good for initial cleanup and separation from highly polar or non-polar impurities; scalable. | Lower resolution; may not remove impurities with similar solubility. |
| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Moderate | >99% | Can yield very high purity product; effective for removing small amounts of impurities. | Requires a solid starting material; finding a suitable solvent can be challenging; risk of "oiling out".[12] |
Note: The yield and purity are dependent on the nature and amount of impurities in the starting material. The values presented are typical estimates.
References
- 1. This compound | 2628-17-3 [chemicalbook.com]
- 2. Evaluation of bacterial hosts for conversion of lignin-derived p-coumaric acid to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 5. 4 Vinyl Phenol Reliable Industrial Chemical Source | 2628-17-3 [chemicalbull.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Purification [chem.rochester.edu]
- 8. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Bioproduction of this compound from corn cob alkaline hydrolyzate in two-phase extractive fermentation using free or immobilized recombinant E. coli expressing pad gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
Troubleshooting common issues in poly(4-vinylphenol) synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of poly(4-vinylphenol) (PVP). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Polymerization Issues
1. Why is my polymerization yield of poly(this compound) consistently low?
Low polymerization yields can stem from several factors:
-
Monomer Purity: The this compound monomer is known to be unstable and can spontaneously polymerize, especially when not properly stored under refrigeration.[1][2] Using aged or improperly stored monomer can lead to low yields of the desired polymer. It is often preferable to use a stable precursor like 4-acetoxystyrene, which can be polymerized and subsequently hydrolyzed to yield poly(this compound).[1][2]
-
Inhibitor Presence: If synthesizing from this compound, ensure that any polymerization inhibitors from the monomer synthesis or purification steps have been effectively removed. Conversely, for controlled polymerizations, the type and concentration of the initiator are crucial.
-
Reaction Conditions: Suboptimal reaction conditions such as temperature, reaction time, and solvent choice can negatively impact yield. The polymerization of 4-acetoxystyrene is typically carried out using free-radical initiators.[1]
-
Oxygen Inhibition: The presence of oxygen can inhibit free-radical polymerization. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
2. I am observing premature polymerization of my this compound monomer. How can I prevent this?
The this compound monomer is inherently unstable and prone to spontaneous polymerization.[1][2] To mitigate this:
-
Storage: Store the monomer at low temperatures (refrigerated) and in the absence of light.
-
Use of a Protected Monomer: A common strategy is to use a more stable, protected form of the monomer, such as 4-acetoxystyrene. This monomer is stable and can be readily polymerized.[1][2][3] The protecting group is then removed in a subsequent hydrolysis step to yield the final poly(this compound).
-
Inhibitors: For the synthesis of the this compound monomer itself, a polymerization inhibitor such as p-methoxyphenol can be used.
Hydrolysis Issues
3. How can I confirm that the hydrolysis of poly(4-acetoxystyrene) to poly(this compound) is complete?
Complete hydrolysis is crucial for obtaining pure poly(this compound). Several analytical techniques can be used for confirmation:
-
Infrared (IR) Spectroscopy: This is a direct method to confirm the conversion. The disappearance of the characteristic carbonyl (C=O) stretching peak of the acetate group (around 1760 cm⁻¹) and the appearance of a broad hydroxyl (-OH) stretching band (around 3200-3600 cm⁻¹) are clear indicators of successful hydrolysis. The disappearance of the O-H stretching vibration at 3300 cm⁻¹ can indicate the completion of reactions involving the hydroxyl group.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the acetyl protons (a singlet peak around 2.3 ppm) from the poly(4-acetoxystyrene).
-
Differential Scanning Calorimetry (DSC): The glass transition temperature (Tg) of the polymer will change significantly upon hydrolysis. Poly(this compound) has a higher Tg than poly(4-acetoxystyrene). A single, sharp Tg at the expected temperature for poly(this compound) suggests a homogenous, fully hydrolyzed polymer.[1][5]
4. My hydrolysis reaction seems to be incomplete. What are the common causes and solutions?
Incomplete hydrolysis can be caused by:
-
Insufficient Reaction Time or Temperature: The hydrolysis of poly(4-acetoxystyrene) is typically carried out by heating in the presence of an acid or base.[1][6] Ensure that the reaction is allowed to proceed for a sufficient duration at the appropriate temperature as outlined in the protocol.
-
Inadequate Amount of Catalyst: The amount of acid or base catalyst is critical. An insufficient amount may lead to an incomplete reaction.
-
Poor Solubility: The polymer must be completely dissolved in the reaction solvent for the hydrolysis to proceed efficiently. If the polymer precipitates out of solution, the reaction will be hindered.
To address this, you can try increasing the reaction time, temperature, or the concentration of the catalyst. Ensure that the chosen solvent system maintains the polymer in a dissolved state throughout the reaction.
Purification and Characterization Issues
5. I am having trouble purifying my poly(this compound). What are the best practices?
A common method for purifying poly(this compound) is precipitation.[1]
-
Precipitation: After the reaction, the polymer solution is typically precipitated into a non-solvent, such as water. This causes the polymer to solidify, leaving impurities in the solution.
-
Washing: The precipitated polymer should be thoroughly washed with the non-solvent to remove any residual reactants, catalyst, and byproducts.
-
Drying: The purified polymer should be dried under vacuum to remove all traces of solvent.
6. My characterization results (NMR, IR, DSC) are not what I expected. What could be the issue?
Unexpected characterization results can point to several underlying problems:
-
Incomplete Reaction: As discussed, incomplete hydrolysis will be evident in IR and NMR spectra.
-
Side Reactions: Undesirable side reactions can lead to a polymer with a different structure than expected. Under basic conditions, the phenolic groups can oxidize, leading to color formation.[1]
-
Broad Molecular Weight Distribution: In free-radical polymerization, a broad molecular weight distribution can be a result of various factors, including chain transfer reactions and termination processes. For better control over the polymer's molecular weight and distribution, consider using controlled polymerization techniques like RAFT or ATRP.[3]
-
Residual Solvent: The presence of residual solvent can affect the thermal properties measured by DSC and can also appear in NMR spectra. Ensure the polymer is thoroughly dried before analysis.
Experimental Protocols
Synthesis of Poly(this compound) via Hydrolysis of Poly(4-acetoxystyrene)
This protocol is a generalized procedure based on common literature methods.[1]
1. Polymerization of 4-Acetoxystyrene:
-
Dissolve 4-acetoxystyrene monomer in a suitable solvent (e.g., toluene, dioxane) in a reaction vessel.
-
Add a free-radical initiator (e.g., AIBN, benzoyl peroxide).
-
De-gas the solution by bubbling with an inert gas (N₂ or Ar) for 20-30 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 60-80 °C) and stir for the desired reaction time (several hours).
-
Cool the reaction mixture to room temperature.
-
Precipitate the poly(4-acetoxystyrene) by pouring the solution into a non-solvent (e.g., methanol, hexane).
-
Filter and dry the polymer.
2. Hydrolysis of Poly(4-acetoxystyrene):
-
Dissolve the synthesized poly(4-acetoxystyrene) in a suitable solvent (e.g., methanol, ethanol).[1]
-
Add an acid catalyst (e.g., hydrochloric acid, methanesulfonic acid).[1]
-
Heat the mixture to reflux and stir for several hours. The dissolution of the polymer in the alcohol can indicate the progress of the hydrolysis.[1]
-
Cool the reaction to room temperature.
-
Precipitate the poly(this compound) by pouring the solution into water.[1]
-
Filter the precipitated polymer and wash thoroughly with water to remove any remaining acid.
-
Dry the final poly(this compound) product in a vacuum oven.[1]
Data Presentation
Table 1: Summary of Reaction Conditions for Hydrolysis of Poly(4-acetoxystyrene)
| Catalyst | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Reference |
| Hydrochloric Acid | Methanol | 50 | 1.75 | 86 | [1] |
| Methanesulfonic Acid | Methanol | 50 | 0.5 | 85 | [1] |
| Methanesulfonic Acid | Methanol | Room Temp | ~19 | 100 | [1] |
| Boron Trifluoride Etherate | Methanol | Room Temp | ~19 | - | [1] |
| Methanesulfonic Acid | Ethanol | Room Temp | ~19 | 95 | [1] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of poly(this compound).
Troubleshooting Logic
Caption: Troubleshooting logic for poly(this compound) synthesis.
References
- 1. CA1339438C - Process for the preparation of poly(vinylphenol) from poly(acetoxystyrene) by acid catalyzed transesterification - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Poly(this compound) - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. US4912173A - Hydrolysis of poly(acetoxystyrene) in aqueous suspension - Google Patents [patents.google.com]
Effective methods for the removal of inhibitors from 4-Vinylphenol
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective removal of inhibitors from 4-Vinylphenol. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful purification of your compound for subsequent applications.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product discoloration (yellowing/browning) after inhibitor removal. | Oxidation of the phenolic group. | - Handle the purified this compound under an inert atmosphere (e.g., nitrogen or argon).- Store the purified product at low temperatures (2-8°C) and protected from light. |
| Low yield of purified this compound. | - Polymerization during purification, especially at elevated temperatures.- Incomplete extraction from the aqueous phase during alkaline washing.- Adsorption of the product onto the column material. | - For distillation, use vacuum to lower the boiling point and add a polymerization inhibitor to the distillation flask.[1][2]- When performing alkaline extraction, ensure thorough mixing and consider multiple extractions with a fresh organic solvent.- For column chromatography, choose an appropriate solvent system to ensure efficient elution of the product. |
| Incomplete removal of inhibitor. | - Insufficient washing during alkaline extraction.- Inappropriate adsorbent or solvent system for column chromatography.- Co-distillation of the inhibitor with the product. | - Increase the number of washes with the alkaline solution.- Use a more polar adsorbent or a less polar eluent in column chromatography.- For distillation, ensure a significant difference in boiling points between this compound and the inhibitor. Vacuum distillation can be particularly effective.[1] |
| Polymerization of this compound during storage. | - Presence of residual initiators or exposure to light, heat, or oxygen. | - Ensure complete removal of inhibitors and store the purified monomer under an inert atmosphere, at low temperature, and in the dark.[3] The addition of a small amount of a suitable storage inhibitor, like 4-tert-butylcatechol (TBC), may be necessary for long-term storage.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the common inhibitors found in commercially available this compound?
A1: Common polymerization inhibitors added to this compound and other vinyl monomers include hydroquinone (HQ), the monomethyl ether of hydroquinone (MEHQ or 4-methoxyphenol), and 4-tert-butylcatechol (TBC).[3] Butylated hydroxytoluene (BHT) is another inhibitor that can be used. These are added to prevent spontaneous polymerization during shipping and storage.
Q2: Why is it necessary to remove inhibitors from this compound before use?
A2: Inhibitors are designed to prevent polymerization. If not removed, they will interfere with subsequent polymerization reactions or other chemical transformations of the vinyl group, leading to low yields or complete failure of the intended reaction.
Q3: What are the primary methods for removing inhibitors from this compound?
A3: The most common and effective methods for removing phenolic inhibitors from this compound are:
-
Alkaline Extraction (Washing): This method utilizes the acidic nature of phenolic inhibitors to extract them into an aqueous alkaline solution.[4][5]
-
Column Chromatography: Passing the this compound solution through a column containing an adsorbent like activated alumina or silica gel can effectively remove inhibitors.[3][6]
-
Vacuum Distillation: This technique separates this compound from non-volatile inhibitors based on their different boiling points.[1] It is particularly useful for removing inhibitors that are not easily removed by washing.
Q4: Can I use any base for the alkaline extraction?
A4: A dilute aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is typically used.[5] It is crucial to use a concentration that is sufficient to deprotonate the phenolic inhibitor but not so high as to cause unwanted side reactions with the this compound.
Q5: How can I confirm that the inhibitor has been successfully removed?
A5: Thin-Layer Chromatography (TLC) is a quick and effective method to check for the presence of the inhibitor. Spot the unpurified starting material, the purified product, and a standard of the inhibitor on a TLC plate. The absence of the inhibitor spot in the purified product lane indicates successful removal. High-Performance Liquid Chromatography (HPLC) can be used for a more quantitative assessment.[7]
Experimental Protocols
Protocol 1: Inhibitor Removal by Alkaline Extraction
This method is suitable for removing acidic phenolic inhibitors like hydroquinone, MEHQ, and TBC.
Methodology:
-
Dissolve the this compound containing the inhibitor in a water-immiscible organic solvent such as toluene or diethyl ether.[4]
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a 1M aqueous sodium hydroxide (NaOH) solution.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (typically the bottom layer) will contain the deprotonated inhibitor.[5]
-
Drain the aqueous layer.
-
Repeat the washing step (steps 3-6) two more times with fresh NaOH solution to ensure complete removal of the inhibitor.
-
Wash the organic layer with deionized water to remove any residual NaOH.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure to obtain purified this compound.
Protocol 2: Inhibitor Removal by Column Chromatography
This method is effective for removing a variety of inhibitors and can also separate other impurities.
Methodology:
-
Prepare a slurry of activated alumina (basic or neutral) or silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Pack a chromatography column with the slurry.
-
Dissolve the this compound in a minimal amount of the eluting solvent.
-
Carefully load the dissolved sample onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.[6]
-
Monitor the fractions by TLC to identify those containing the purified this compound and to ensure the inhibitor is retained on the column or elutes separately.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to yield the purified product.
Quantitative Data Summary
The efficiency of inhibitor removal can vary based on the specific conditions and the initial concentration of the inhibitor. The following table provides a general overview of what can be expected.
| Method | Typical Inhibitor Removal Efficiency | Expected Yield of this compound | Notes |
| Alkaline Extraction | >95% | 85-95% | Highly effective for phenolic inhibitors. Yield losses may occur due to partitioning into the aqueous phase. |
| Column Chromatography | >99% | 80-90% | Can also remove other impurities. Yield depends on the choice of adsorbent and eluent, and proper fraction collection.[6] |
| Vacuum Distillation | >99% | 70-85% | Best for non-volatile inhibitors. Yield can be lower due to potential polymerization at elevated temperatures, even under vacuum.[1] |
References
- 1. researchgate.net [researchgate.net]
- 2. US4144137A - Method for removal of polymerization inhibitor - Google Patents [patents.google.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. DE2637923A1 - Purifying vinyl phenol by alkali extn. - in countercurrent with aq. alkali soln. and water-insoluble organic solvent - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Catalyst-free decarboxylation of 4-hydroxycinnamic acids: efficient synthesis of 4-vinylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Improving the quality and uniformity of poly(4-vinylphenol) thin films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the quality and uniformity of poly(4-vinylphenol) (PVP) thin films.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters influencing the thickness of a spin-coated PVP film?
A1: The final thickness of a spin-coated PVP film is primarily determined by the concentration of the PVP solution and the spin speed.[1][2][3] Higher concentrations result in thicker films, while higher spin speeds lead to thinner films. Other factors that play a role include the viscosity of the solution and the solvent evaporation rate.[3][4]
Q2: How does annealing affect the properties of PVP thin films?
A2: Post-deposition annealing, or baking, is a critical step that can significantly improve the quality of PVP thin films. Annealing at temperatures above the glass transition temperature of PVP can help to reduce residual solvent, decrease surface roughness, and improve the overall structural uniformity and stability of the film.[5][6][7][8][9] However, improper annealing temperatures or durations can lead to film degradation or cracking.
Q3: What are common solvents for preparing poly(this compound) solutions for spin coating?
A3: Propylene glycol methyl ether acetate (PGMEA) is a commonly used solvent for preparing PVP solutions for spin coating.[10] Other solvents that can be used include ethanol and 1-propanol.[11][12] The choice of solvent can affect the solution's viscosity and evaporation rate, which in turn influences the final film quality.
Q4: Why is substrate cleaning crucial before spin coating PVP?
A4: Substrate cleanliness is paramount for achieving a uniform and defect-free PVP thin film. Any particulate or organic contamination on the substrate surface can lead to film defects such as pinholes, comets, and poor adhesion.[13] A thorough cleaning procedure ensures that the PVP solution wets the substrate evenly, which is essential for uniform film formation.
Troubleshooting Guide
This section addresses common problems encountered during the fabrication of PVP thin films and provides step-by-step solutions.
Issue 1: Poor Film Uniformity and "Coffee Ring" Effect
Q: My PVP film is thicker at the edges than in the center (a "coffee ring" effect). How can I improve the uniformity?
A: The "coffee ring" effect is a common issue in thin film deposition and is often caused by differential evaporation rates across the substrate.[4][14][15] Here are several strategies to mitigate this:
-
Optimize Spin Speed and Acceleration: A two-step spin coating process can be effective.[1]
-
Step 1 (Spreading): Use a lower spin speed (e.g., 500 rpm) for a few seconds to allow the solution to spread evenly across the substrate.
-
Step 2 (Thinning): Ramp up to a higher spin speed (e.g., 3000-5000 rpm) to achieve the desired thickness.
-
-
Control Solvent Evaporation:
-
Solvent Choice: Consider using a solvent with a lower vapor pressure to slow down evaporation.
-
Environmental Control: Perform spin coating in a controlled environment with minimal airflow to ensure uniform solvent evaporation.
-
-
Substrate Surface Treatment: Ensure the substrate is properly cleaned and has a uniform surface energy to promote even wetting by the PVP solution.
Issue 2: Film Defects (Pinholes, Comets, and Streaks)
Q: My PVP films have pinholes and/or comet-like streaks. What is causing this and how can I prevent it?
A: These defects are typically caused by particulate contamination either in the PVP solution or on the substrate surface.[13][16]
-
Solution Filtration: Always filter your PVP solution through a 0.2 µm or 0.45 µm syringe filter immediately before use. This will remove any undissolved polymer aggregates or other particulate matter.
-
Substrate Cleaning: Implement a rigorous substrate cleaning protocol. This may include sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by drying with a nitrogen gun. For silicon substrates, an RCA clean or oxygen plasma treatment can be very effective.
-
Clean Environment: Work in a clean environment, such as a fume hood or a cleanroom, to minimize airborne dust particles settling on the substrate or in the solution during processing.
Issue 3: Film Dewetting
Q: The PVP solution is not wetting the substrate properly, leading to an incomplete or dewetted film. What should I do?
A: Dewetting occurs when the surface energy of the substrate is not favorable for the PVP solution to spread evenly.[17][18][19]
-
Improve Substrate Cleanliness: As with many defects, ensuring the substrate is impeccably clean is the first step. Any residual contaminants can alter the surface energy.
-
Surface Modification: If cleaning alone is insufficient, consider a surface treatment to make the substrate more hydrophilic. For silicon wafers, an oxygen plasma treatment or a piranha etch can create a hydrophilic silicon dioxide layer.
-
Solvent Composition: Modifying the solvent system can sometimes improve wetting. Adding a small amount of a co-solvent might alter the surface tension of the solution to better match the substrate.
Experimental Protocols
Protocol 1: Substrate Cleaning (Silicon Wafers)
This protocol describes a standard procedure for cleaning silicon wafers prior to spin coating.
-
Solvent Clean:
-
Place the silicon wafer in a beaker with acetone and sonicate for 10-15 minutes.
-
Transfer the wafer to a beaker with isopropyl alcohol (IPA) and sonicate for 10-15 minutes.
-
Rinse the wafer thoroughly with deionized (DI) water.
-
-
Drying:
-
Dry the wafer using a stream of filtered nitrogen gas.
-
-
Optional - Piranha Etch (for enhanced cleaning and hydrophilization):
-
Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a designated fume hood with appropriate personal protective equipment.
-
Prepare a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂).
-
Immerse the wafer in the piranha solution for 10-15 minutes.
-
Rinse extensively with DI water.
-
Dry with nitrogen gas.
-
-
Optional - Oxygen Plasma Treatment:
-
Place the cleaned wafer in a plasma cleaner.
-
Treat with oxygen plasma for 1-5 minutes to remove any remaining organic residues and create a hydrophilic surface.
-
Protocol 2: Poly(this compound) Solution Preparation
-
Weighing: Weigh the desired amount of poly(this compound) powder.
-
Dissolving: Add the appropriate volume of solvent (e.g., PGMEA) to achieve the target concentration (e.g., 5-15 wt%).
-
Mixing: Stir the mixture on a magnetic stir plate at room temperature until the PVP is completely dissolved. This may take several hours. Gentle heating (e.g., 40-50 °C) can be used to expedite dissolution, but avoid excessive heat which could degrade the polymer.
-
Filtration: Immediately before use, filter the solution through a 0.2 µm or 0.45 µm PTFE syringe filter to remove any particulates.
Protocol 3: Spin Coating and Annealing
-
Substrate Placement: Center the cleaned substrate on the spin coater chuck and engage the vacuum.
-
Solution Dispensing: Dispense an excess of the filtered PVP solution onto the center of the substrate.
-
Spin Coating:
-
Step 1 (Spread): Spin at a low speed (e.g., 500 rpm) for 5-10 seconds.
-
Step 2 (Thin): Ramp up to the desired high speed (e.g., 1000-6000 rpm) and spin for 30-60 seconds.
-
-
Soft Bake: Transfer the coated substrate to a hotplate and bake at a moderate temperature (e.g., 90-110 °C) for 1-5 minutes to drive off the bulk of the solvent.
-
Hard Bake (Annealing): Transfer the substrate to a vacuum oven or a hotplate in an inert atmosphere (e.g., nitrogen) and anneal at a higher temperature (e.g., 150-200 °C) for 30-60 minutes. The optimal annealing temperature and time will depend on the specific application and desired film properties.
Data Tables
Table 1: Effect of Spin Speed and PVP Concentration on Film Thickness
| PVP Concentration in Ethanol (wt%) | Spin Speed (rpm) | Film Thickness (nm) |
| 2.5 | 3000 | ~133 |
| 2.5 | 5000 | ~100 |
| 5 | 3000 | ~250 |
| 5 | 5000 | ~180 |
Note: These are approximate values and can vary based on the specific experimental conditions and equipment. Data compiled from various sources including[11].
Table 2: Influence of Annealing Temperature on Film Properties
| Annealing Temperature (°C) | Effect on Film |
| < 150 | Incomplete solvent removal, higher surface roughness. |
| 150 - 200 | Improved film density, reduced surface roughness, enhanced stability.[5][6][7][8][9] |
| > 200 | Potential for polymer degradation or cracking, depending on the duration and atmosphere. |
Note: The optimal annealing temperature is dependent on the PVP molecular weight and the desired film characteristics.
References
- 1. sps-polos.com [sps-polos.com]
- 2. ossila.com [ossila.com]
- 3. Effect of substrate curvature on thickness distribution of polydimethylsiloxane thin film in spin coating process [cpb.iphy.ac.cn]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Thickness, Annealing, and Surface Roughness Effect on Magnetic and Significant Properties of Co40Fe40B10Dy10 Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JOAM :: Articles [joam.inoe.ro]
- 9. Influence of the Annealing Temperature on the Thickness and Roughness of La2Ti2O7 Thin Films [scirp.org]
- 10. The Nonlinear Optics Home Page [nlosource.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 17. GraphViz Examples and Tutorial [graphs.grevian.org]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
Addressing stability issues of 4-Vinylphenol in different solution environments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing stability issues of 4-Vinylphenol (4-VP) in various solution environments.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound solutions.
Issue 1: Rapid Discoloration (Yellowing/Browning) of 4-VP Solution
-
Question: My freshly prepared this compound solution in [Solvent] is rapidly turning yellow or brown. What is causing this and how can I prevent it?
-
Answer: Discoloration is a primary indicator of this compound degradation, specifically oxidation. The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. Under basic conditions, the phenoxide ion forms, which is even more readily oxidized to quinone-type structures, often resulting in colored byproducts.
Troubleshooting Steps:
-
Minimize Oxygen Exposure:
-
Prepare solutions using solvents that have been de-gassed by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.
-
Overlay the headspace of your solution container with an inert gas before sealing.
-
Use septa-sealed vials for storage and handling to minimize atmospheric exposure.
-
-
Protect from Light: Store solutions in amber glass vials or wrap clear vials with aluminum foil to prevent photo-oxidation.
-
Control Temperature: Store stock solutions and working solutions at low temperatures (2-8°C is recommended for short-term storage). For long-term storage, freezing (-20°C or below) may be an option, but solubility upon thawing should be verified.
-
pH Control: If applicable to your experimental conditions, maintaining a neutral or slightly acidic pH can help to minimize the formation of the more reactive phenoxide ion.
-
Use of Antioxidants/Inhibitors: Consider the addition of a low concentration of an antioxidant or a polymerization inhibitor. See the FAQ section for more details on inhibitors.
-
Issue 2: Formation of Precipitate or Cloudiness in 4-VP Solution
-
Question: A precipitate has formed in my this compound solution upon storage. What is it and what can I do?
-
Answer: The formation of a precipitate is most commonly due to the polymerization of this compound into poly(this compound) (PVPh), which is generally less soluble than the monomer in many organic solvents.[1] This can be initiated by exposure to heat, light, or the presence of radical initiators.
Troubleshooting Steps:
-
Confirm Polymerization: If possible, analyze the precipitate by techniques like FTIR spectroscopy. The disappearance of the vinyl C=C stretch and the broadening of peaks in the aromatic region would be indicative of polymerization.
-
Review Storage Conditions: Ensure the solution is stored under the recommended conditions (cool, dark, and preferably under an inert atmosphere).
-
Filter the Solution: If the experiment allows, you may be able to filter the solution to remove the polymer. However, this will lower the concentration of 4-VP in your solution. Re-quantification of the filtered solution is highly recommended.
-
Prepare Fresh Solutions: Due to the propensity of 4-VP to polymerize, it is best practice to prepare solutions fresh as needed.
-
Use of Inhibitors: The addition of a polymerization inhibitor can significantly extend the shelf-life of your solution. Common inhibitors include hydroquinone and TEMPO.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for neat this compound and its solutions?
-
A1: Neat this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C.[1] It is sensitive to light and air. Solutions of 4-VP should also be stored in a cool, dark place, and for extended stability, under an inert atmosphere. Some commercial suppliers offer 4-VP as a 10% solution in propylene glycol, which can improve its stability.
-
-
Q2: Which solvents are recommended for preparing this compound solutions?
-
A2: this compound is soluble in various organic solvents such as ethanol, acetone, benzene, and dimethyl sulfoxide (DMSO).[1] It is only slightly miscible with water. The choice of solvent will depend on the specific application. For stability, aprotic solvents may be preferable to minimize ionization of the phenolic proton.
-
Stability and Degradation
-
Q3: How does pH affect the stability of this compound?
-
A3: Phenolic compounds, in general, are less stable at high pH due to the formation of a phenoxide ion, which is more susceptible to oxidation. While specific quantitative data for 4-VP is limited in the public domain, it is advisable to maintain solutions at a neutral or slightly acidic pH to enhance stability. Basic conditions can lead to rapid degradation and discoloration.
-
-
Q4: What are the common degradation products of this compound?
-
A4: The primary degradation pathways for this compound are polymerization to poly(this compound) and oxidation. Oxidation can lead to the formation of quinones and other colored byproducts. Under certain conditions, the vinyl group can also be reduced to an ethyl group, forming 4-ethylphenol.
-
-
Q5: Can I use polymerization inhibitors to stabilize my this compound solution?
-
A5: Yes, adding a small amount of a polymerization inhibitor can significantly improve the stability of 4-VP solutions. Commonly used inhibitors for vinyl monomers include:
-
Hydroquinone: A widely used inhibitor that functions by scavenging free radicals.
-
TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy): A stable free radical that is highly effective at trapping carbon-centered radicals.
-
Phenothiazine: Another effective inhibitor, though it may impart some color to the solution.
-
The optimal concentration of the inhibitor is typically in the range of 10-200 ppm and should be empirically determined for your specific application to avoid interference with your experiments.
-
Quantitative Stability Data
| Condition | Solvent | Temperature | pH | Expected Stability (Qualitative) | Primary Degradation Pathway |
| Ideal Storage | Aprotic (e.g., Toluene, THF) | 2-8°C | N/A | High | Minimal degradation |
| Room Temperature | Protic (e.g., Ethanol) | 20-25°C | Neutral | Moderate | Slow polymerization and oxidation |
| Elevated Temperature | Any | > 40°C | Any | Low | Rapid polymerization and oxidation |
| Basic Conditions | Aqueous/Protic | 20-25°C | > 8 | Very Low | Rapid oxidation |
| Acidic Conditions | Aqueous/Protic | 20-25°C | < 6 | Moderate | Polymerization may still occur |
| Exposure to Air/Light | Any | Any | Any | Low | Oxidation and polymerization |
Experimental Protocols
Protocol 1: HPLC Method for Quantifying this compound Stability
This protocol provides a general framework for a stability-indicating HPLC method. Method parameters should be optimized for your specific equipment and solvent system.
-
Chromatographic System:
-
HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of high-purity this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Create a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation and Analysis:
-
Prepare your this compound solution in the desired solvent and under the conditions you wish to test (e.g., with/without inhibitor, at a specific temperature).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the sample, dilute it to fall within the calibration range, and inject it into the HPLC.
-
-
Data Analysis:
-
Generate a calibration curve from the standard solutions.
-
Quantify the concentration of this compound in your samples at each time point.
-
Monitor the chromatogram for the appearance of new peaks, which would indicate degradation products. The peak area of these new peaks can be used to estimate the extent of degradation.
-
Protocol 2: Spectroscopic Monitoring of this compound Polymerization
This method can be used for a qualitative or semi-quantitative assessment of polymerization.
-
Instrumentation:
-
UV-Vis Spectrophotometer or FTIR Spectrometer.
-
-
Procedure (UV-Vis):
-
Dissolve this compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Measure the initial UV-Vis spectrum. Note the absorbance maximum (λmax) of the vinylphenol monomer.
-
Store the solution under the desired test conditions.
-
At regular intervals, record the UV-Vis spectrum. A decrease in the absorbance at the λmax of the monomer can indicate its consumption through polymerization.
-
-
Procedure (FTIR):
-
Obtain an initial FTIR spectrum of your this compound solution.
-
Pay close attention to the vibrational bands associated with the vinyl group (e.g., C=C stretch around 1630 cm⁻¹).
-
After a period of storage under your test conditions, acquire another FTIR spectrum.
-
A decrease in the intensity of the vinyl group peaks relative to other peaks (e.g., aromatic C-H stretches) suggests that polymerization has occurred.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound solutions.
Caption: Troubleshooting flowchart for common this compound stability issues.
References
Identifying and minimizing side reactions in 4-Vinylphenol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-vinylphenol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Section 1: Troubleshooting Guides
This section is divided by the primary synthesis routes for this compound.
Decarboxylation of p-Coumaric Acid (4-Hydroxycinnamic Acid)
The decarboxylation of p-coumaric acid is a common method for producing this compound. Key challenges often involve incomplete conversion and the formation of byproducts at elevated temperatures.
Question: My decarboxylation reaction of p-coumaric acid is resulting in a low yield of this compound and a significant amount of a tar-like or solid byproduct. What is happening and how can I fix it?
Answer:
The most likely cause of low yield and byproduct formation in this synthesis is the polymerization and/or dimerization of the this compound product, which is highly susceptible to these reactions, especially at elevated temperatures.[1]
Troubleshooting Steps:
-
Reaction Temperature and Time: Harsher reaction conditions can lead to the formation of polymers.[1] For catalyst-free decarboxylation in DMF, optimal yields of this compound are achieved at specific temperatures and reaction times. Exceeding these conditions can promote dimerization and polymerization. For instance, in a catalyst-free system, increasing the temperature from 140°C to over 170°C can initiate the formation of dimers.[1]
-
Polymerization Inhibitors: The addition of a polymerization inhibitor is a common strategy to prevent the loss of monomeric this compound. p-Methoxyphenol is an effective inhibitor for this purpose.
-
Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions that may initiate polymerization.
-
Purification: If polymerization has already occurred, purification can be challenging. Distillation under reduced pressure is the primary method for separating the volatile this compound from non-volatile oligomers and polymers. It is crucial to maintain a low temperature and use a polymerization inhibitor in the distillation flask.
Logical Troubleshooting Workflow for Decarboxylation:
Caption: Troubleshooting workflow for low yield in p-coumaric acid decarboxylation.
Dehydrogenation of 4-Ethylphenol
The gas-phase dehydrogenation of 4-ethylphenol over a metal oxide catalyst is a common industrial method for this compound synthesis.[2] Key issues include catalyst deactivation and the formation of side products from fragmentation or over-oxidation.
Question: The conversion of 4-ethylphenol in my dehydrogenation reaction is decreasing over time, and I am observing the formation of other aromatic byproducts. What are the likely causes and solutions?
Answer:
The decrease in 4-ethylphenol conversion is likely due to catalyst deactivation. The formation of other aromatic byproducts can result from side reactions occurring on the catalyst surface at high temperatures.
Troubleshooting Steps:
-
Catalyst Deactivation:
-
Coking: At high temperatures, organic molecules can decompose and deposit carbonaceous material (coke) on the catalyst surface, blocking active sites.
-
Loss of Promoters: In promoted iron oxide catalysts, promoters such as potassium can be lost over time at high temperatures, leading to a decrease in activity.
-
Solution: Catalyst regeneration is often necessary. This can sometimes be achieved by controlled oxidation to burn off coke deposits. For irreversible deactivation, catalyst replacement is required.
-
-
Side Product Formation:
-
Thermal Cracking: At very high temperatures, the ethyl group or the aromatic ring can undergo cracking, leading to the formation of smaller molecules like benzene, toluene, and other alkylphenols.
-
Over-oxidation: If an oxygen source is present (e.g., in oxidative dehydrogenation), over-oxidation can lead to the formation of CO and CO2.
-
Solution: Optimize the reaction temperature to maximize the rate of dehydrogenation while minimizing thermal cracking. Ensure precise control of the feed composition, especially the ratio of reactants in oxidative dehydrogenation.
-
Signaling Pathway for Dehydrogenation Side Reactions:
Caption: Main and side reaction pathways in 4-ethylphenol dehydrogenation.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in this compound synthesis?
A1: The most common side reactions are polymerization and dimerization of the this compound product. This is due to the reactive nature of the vinyl group, especially at the elevated temperatures often required for synthesis. In biological synthesis routes, the formation of other metabolites from precursor molecules can also be a significant side reaction.
Q2: How can I minimize the polymerization of this compound during synthesis and storage?
A2: To minimize polymerization:
-
Use a Polymerization Inhibitor: Add a radical scavenger such as p-methoxyphenol to the reaction mixture and to the purified product for storage.
-
Control Temperature: Keep the reaction and distillation temperatures as low as possible while still achieving a reasonable reaction rate or separation.
-
Inert Atmosphere: Work under an inert atmosphere (nitrogen or argon) to prevent oxygen from initiating polymerization.
-
Storage: Store purified this compound at low temperatures (refrigerated or frozen) in the dark and under an inert atmosphere.
Q3: What are the recommended analytical methods for monitoring the synthesis of this compound and detecting side products?
A3:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for monitoring the progress of the reaction by quantifying the consumption of the starting material and the formation of this compound. It can also be used to detect and quantify non-volatile byproducts like dimers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for analyzing the volatile components of the reaction mixture, including this compound, unreacted starting materials (like 4-ethylphenol), and volatile byproducts. The mass spectrometer allows for the identification of unknown impurities.
Q4: I have synthesized this compound, but it is a brownish solid. How can I purify it to a white crystalline solid?
A4: A brownish color often indicates the presence of oligomers or oxidation products. The following purification steps are recommended:
-
Extraction: If the reaction is performed in a high-boiling solvent like DMF, an initial workup involving dilution with a nonpolar solvent (e.g., toluene or ethyl acetate) and washing with water can help remove the solvent and some polar impurities.
-
Vacuum Distillation: This is the most effective method for purifying this compound. Distill the crude product under reduced pressure. The boiling point of this compound is significantly lower than that of its dimers and oligomers. Remember to add a polymerization inhibitor to the distillation flask.
-
Recrystallization: For final purification, the distilled this compound can be recrystallized from a suitable solvent system, such as hexane or a mixture of hexane and a small amount of a more polar solvent.
Section 3: Data Presentation
Table 1: Effect of Reaction Conditions on Catalyst-Free Decarboxylation of 4-Hydroxycinnamic Acids
| Entry | Substrate (0.2 mmol) | Solvent (1 ml) | Temperature (°C) | Time (min) | Yield of this compound Derivative (%) |
| 1 | p-Coumaric acid | DMF | 140 | 30 | 89 |
| 2 | Caffeic acid | DMF | 140 | 30 | 92 |
| 3 | Ferulic acid | DMF | 140 | 30 | 96 |
| 4 | Sinapinic acid | DMF | 140 | 30 | 95 |
| 5 | p-Coumaric acid | DMF | 220 | 120 | 48 (dimer) |
| 6 | 3-ethoxy-4-hydroxycinnamic acid | DMF | 200 | 120 | 50 (dimer) |
Data adapted from a study on catalyst-free decarboxylation.[1]
Section 4: Experimental Protocols
Catalyst-Free Decarboxylation of p-Coumaric Acid
This protocol is adapted from a reported efficient synthesis of 4-vinylphenols.[1]
Materials:
-
p-Coumaric acid (4-hydroxycinnamic acid)
-
N,N-Dimethylformamide (DMF)
-
Pressure-resistant reaction vessel
-
Ethyl acetate
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a pressure-resistant reaction vessel, add p-coumaric acid (0.2 mmol) and DMF (1 ml).
-
Seal the vessel and stir the reaction mixture at 140°C for 30 minutes.
-
Monitor the completion of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
Expected Yield: Approximately 89%.[1]
General Protocol for Dehydrogenation of 4-Ethylphenol
This is a general procedure based on established industrial methods.[2]
Materials:
-
4-Ethylphenol
-
Iron oxide-based catalyst (e.g., promoted with potassium)
-
Tube furnace
-
Inert gas (e.g., nitrogen)
-
Steam generator (optional, but common in industrial processes)
-
Condenser and collection flask
Procedure:
-
Pack a quartz tube reactor with the iron oxide-based catalyst.
-
Place the reactor in a tube furnace and heat to the desired reaction temperature (typically 500-600°C) under a flow of inert gas.
-
Vaporize the 4-ethylphenol and pass it over the catalyst bed, carried by the inert gas stream. In many processes, steam is co-fed with the 4-ethylphenol.
-
The product stream exiting the reactor is cooled in a condenser.
-
Collect the condensed liquid, which will contain this compound, unreacted 4-ethylphenol, and any byproducts.
-
The crude product can be purified by vacuum distillation. A polymerization inhibitor should be added to the crude product before distillation.
Note: The specific flow rates, temperature, and catalyst composition will need to be optimized for a particular experimental setup.
References
Strategies to control the molecular weight and polydispersity of poly(4-vinylphenol)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to control the molecular weight (MW) and polydispersity (PDI) of poly(4-vinylphenol) (PVP). This is achieved primarily through the controlled polymerization of 4-acetoxystyrene (AS), followed by a hydrolysis step to yield the final PVP product.
Frequently Asked Questions (FAQs)
Q1: Why is 4-acetoxystyrene polymerized instead of this compound directly?
A1: this compound is unstable and prone to spontaneous polymerization, even under refrigeration, which leads to low molecular weight polymers with poor control over PDI.[1][2][3] In contrast, 4-acetoxystyrene is a stable monomer that can be polymerized in a controlled manner to achieve desired molecular weights and narrow polydispersities.[1][2][3] The protecting acetoxy group is then removed through hydrolysis to yield poly(this compound).[4]
Q2: What are the main techniques for controlling the molecular weight and PDI of poly(4-acetoxystyrene)?
A2: Controlled radical polymerization techniques are the most effective methods. These include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP).[4] These "living" polymerization methods allow for the synthesis of well-defined polymers with predictable molecular weights and narrow PDIs (typically between 1.05 and 1.3).[1][5]
Q3: How does the monomer-to-initiator ratio affect the molecular weight of the resulting polymer?
A3: In controlled polymerization techniques like ATRP, RAFT, and NMP, the number-average molecular weight (Mn) is directly proportional to the ratio of the moles of monomer consumed to the moles of the initiator used. Therefore, a higher monomer-to-initiator ratio will result in a higher molecular weight polymer, assuming high monomer conversion.
Q4: What is the purpose of the hydrolysis step, and are there different methods to achieve it?
A4: The hydrolysis step is crucial for converting the poly(4-acetoxystyrene) to the desired poly(this compound) by removing the acetoxy protecting group.[4] This can be achieved under basic or acidic conditions. Common methods include methanolysis using quaternary ammonium hydroxides, hydrolysis with ammonia, or acid-catalyzed transesterification with acids like hydrochloric acid or methanesulfonic acid in an alcohol solvent.[6][7][8]
Q5: Can the hydrolysis step affect the molecular weight and PDI of the final poly(this compound)?
A5: Ideally, the hydrolysis step should not significantly alter the molecular weight and PDI of the polymer backbone. However, harsh hydrolysis conditions (e.g., high temperatures or extreme pH) can potentially lead to chain scission or cross-linking, which would broaden the PDI. It is crucial to use mild and optimized hydrolysis conditions to preserve the polymer's structural integrity.
Troubleshooting Guides
Polymerization of 4-Acetoxystyrene
| Issue | Possible Causes | Troubleshooting Steps |
| High Polydispersity (PDI > 1.5) | 1. Impurities in the monomer, initiator, or solvent. 2. High initiator concentration leading to termination reactions. 3. Incorrect temperature for the chosen polymerization technique. 4. Oxygen contamination inhibiting the controlled nature of the polymerization. | 1. Purify the monomer (e.g., by distillation) and solvents. Use a high-purity initiator. 2. Optimize the initiator concentration; a lower concentration often leads to better control. 3. Ensure the reaction temperature is within the optimal range for the specific controlled radical polymerization method. 4. Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., nitrogen or argon).[9] |
| Low Monomer Conversion | 1. Insufficient reaction time or temperature. 2. Inactive initiator or catalyst. 3. Presence of inhibitors in the monomer. | 1. Increase the reaction time or temperature, while monitoring the PDI. 2. Use fresh, properly stored initiator and catalyst. 3. Ensure the monomer is free of inhibitors, which may require passing it through a column of basic alumina. |
| Bimodal Molecular Weight Distribution | 1. Inefficient initiation, leading to a population of chains starting at different times. 2. Chain transfer reactions. 3. Presence of significant amounts of water or other protic impurities. | 1. Use a more efficient initiator or adjust the initiation conditions (e.g., temperature). 2. Choose a solvent with a low chain transfer constant. 3. Ensure all reagents and glassware are thoroughly dried before use. |
| Polymerization is too fast and uncontrolled | 1. Excessive initiator or catalyst concentration. 2. Reaction temperature is too high. | 1. Reduce the concentration of the initiator or catalyst. 2. Lower the reaction temperature to better control the polymerization rate. |
Hydrolysis of Poly(4-acetoxystyrene)
| Issue | Possible Causes | Troubleshooting Steps |
| Incomplete Hydrolysis | 1. Insufficient reaction time or temperature. 2. Inadequate amount of hydrolysis reagent (acid or base). 3. Poor solubility of the polymer in the reaction medium. | 1. Increase the reaction time or temperature. Monitor the reaction progress using techniques like FTIR or NMR spectroscopy. 2. Increase the concentration of the acid or base catalyst. 3. Choose a solvent system in which the polymer is readily soluble.[6] |
| Broadening of PDI after Hydrolysis | 1. Polymer degradation due to harsh hydrolysis conditions (e.g., high temperature, strong acid/base). | 1. Use milder hydrolysis conditions (e.g., lower temperature, weaker acid/base). 2. Reduce the reaction time to the minimum required for complete conversion. |
| Polymer Discoloration | 1. Oxidation of the phenol groups. 2. Side reactions occurring during hydrolysis. | 1. Perform the hydrolysis under an inert atmosphere (e.g., nitrogen or argon). 2. Optimize the reaction conditions to minimize side reactions. |
Data Presentation
Controlled Radical Polymerization of 4-Acetoxystyrene: A Comparison
| Polymerization Method | Typical Initiator/Catalyst System | Typical Temperature (°C) | Typical Solvent | Achievable Mn ( g/mol ) | Achievable PDI |
| ATRP | Ethyl-2-bromoisobutyrate / CuBr / Ligand (e.g., bipyridine) | 70 - 110 | Toluene, Xylene | 5,000 - 50,000 | 1.1 - 1.3 |
| RAFT | AIBN / Dithioester or Trithiocarbonate (e.g., DDMAT) | 70 - 90 | 1,4-Dioxane, Bulk | 10,000 - 100,000 | 1.08 - 1.25[5] |
| NMP | TEMPO-based alkoxyamine | 125 | Bulk, Xylene | 10,000 - 40,000 | 1.1 - 1.4 |
Experimental Protocols
Protocol 1: Synthesis of Poly(4-acetoxystyrene) via RAFT Polymerization
This protocol is a general guideline and may require optimization based on the desired molecular weight.
Materials:
-
4-Acetoxystyrene (AS) monomer, purified
-
Azobisisobutyronitrile (AIBN), initiator
-
S-1-Dodecyl-S′-(α,α′-dimethyl-α″-acetic acid)trithiocarbonate (DDMAT), RAFT agent
-
1,4-Dioxane, solvent
-
Schlenk tube
-
Magnetic stir bar
-
Nitrogen or Argon source
-
Freeze-pump-thaw setup
Procedure:
-
To a dry Schlenk tube, add the desired amounts of 4-acetoxystyrene, DDMAT, and AIBN. A typical molar ratio of [AS]:[DDMAT]:[AIBN] is 200:1:0.2.
-
Add 1,4-dioxane to achieve the desired monomer concentration (e.g., 50% w/v).
-
Seal the Schlenk tube with a rubber septum and degas the solution by performing at least three freeze-pump-thaw cycles.[10]
-
After the final cycle, backfill the tube with an inert gas (nitrogen or argon).
-
Place the Schlenk tube in a preheated oil bath at 70-80°C and stir the reaction mixture.
-
Monitor the monomer conversion over time by taking aliquots and analyzing them using techniques like ¹H NMR or gas chromatography.
-
Once the desired conversion is reached, quench the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent, such as methanol or hexane.
-
Filter the precipitated polymer and dry it under vacuum to a constant weight.
-
Characterize the polymer's molecular weight and PDI using gel permeation chromatography (GPC).
Protocol 2: Hydrolysis of Poly(4-acetoxystyrene) to Poly(this compound)
This protocol describes a general acid-catalyzed hydrolysis.
Materials:
-
Poly(4-acetoxystyrene)
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate solution, saturated
-
Deionized water
-
Round-bottom flask
-
Magnetic stir bar
-
Reflux condenser
Procedure:
-
Dissolve the poly(4-acetoxystyrene) in methanol in a round-bottom flask. The concentration will depend on the polymer's molecular weight and solubility.
-
Add a catalytic amount of concentrated hydrochloric acid to the solution.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) with stirring.
-
Monitor the progress of the hydrolysis. The complete dissolution of the polymer in methanol can be an indicator of complete conversion.[8]
-
After the reaction is complete (typically a few hours), cool the solution to room temperature.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Precipitate the poly(this compound) by slowly adding the neutralized solution to a large volume of deionized water with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with deionized water to remove any remaining salts.
-
Dry the final poly(this compound) product in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of poly(this compound).
Caption: Key parameters influencing polymer properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Poly(this compound) - Wikipedia [en.wikipedia.org]
- 5. benicewiczgroup.com [benicewiczgroup.com]
- 6. US4689371A - Process for the preparation of poly (vinylphenol) from poly (acetoxystyrene) - Google Patents [patents.google.com]
- 7. Process for the preparation of 4-hydroxystyrene polymers from 4-acetoxystyrene polymers - Patent 0489550 [data.epo.org]
- 8. CA1339438C - Process for the preparation of poly(vinylphenol) from poly(acetoxystyrene) by acid catalyzed transesterification - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
- 10. Kinetic investigation of the RAFT polymerization of p-acetoxystyrene - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the scale-up of 4-Vinylphenol production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of 4-Vinylphenol (4-VP) production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of 4-VP, particularly when scaling up from laboratory to pilot or production scales.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of 4-VP | Incomplete decarboxylation of p-coumaric acid. | - Increase Reaction Temperature: For thermal decarboxylation, ensure the temperature is optimal (e.g., around 200°C in DMF).[1] - Optimize Reaction Time: Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time (e.g., 30 minutes for lab scale).[1] - Catalyst Inactivation (for catalytic processes): If using a catalyst, ensure it is not poisoned or degraded. Consider catalyst regeneration or using fresh catalyst. |
| Side reactions, such as polymerization or dimerization. | - Add a Polymerization Inhibitor: Use inhibitors like 4-methoxyphenol to prevent polymerization of the 4-VP product.[2] - Control Reaction Temperature: Avoid excessive temperatures that can promote side reactions.[1] | |
| Loss of product during workup and purification. | - Optimize Extraction pH: During alkaline extraction, ensure the pH is sufficiently high to deprotonate the phenolic hydroxyl group of 4-VP, allowing it to dissolve in the aqueous phase and separate from non-acidic impurities. - Careful Neutralization: When re-precipitating 4-VP by acidification, add the acid slowly and monitor the pH to avoid co-precipitation of impurities. | |
| High Polymer Content in Product | Spontaneous polymerization of 4-VP. | - Work at Lower Temperatures: 4-VP is prone to polymerization, especially at elevated temperatures.[3] Cool the reaction mixture promptly after completion and maintain low temperatures during workup and storage. - Use of Inhibitors: Incorporate a polymerization inhibitor in the final product if it is to be stored. |
| Presence of radical initiators. | - Ensure Cleanliness of Reaction Vessel: Traces of impurities can initiate polymerization. Thoroughly clean all glassware and reactors. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can generate radical species. | |
| Product Discoloration (Yellow to Brown) | Oxidation of the phenolic hydroxyl group. | - Inert Atmosphere: As mentioned above, using an inert atmosphere minimizes oxidation. - Use of Antioxidants: Consider adding a small amount of an antioxidant during workup or for storage. |
| Formation of colored byproducts at high temperatures. | - Optimize Reaction Conditions: Avoid prolonged heating or excessively high temperatures. | |
| Difficulty in Purification | Inefficient separation of 4-VP from unreacted starting material or byproducts. | - Alkali Extraction: Utilize the acidic nature of the phenolic hydroxyl group for an effective separation. 4-VP can be extracted into an aqueous alkaline solution, leaving non-acidic impurities in the organic phase.[3] The 4-VP can then be recovered by acidifying the aqueous layer. - Distillation/Sublimation: For higher purity, distillation or sublimation under reduced pressure can be employed, but care must be taken to prevent polymerization at elevated temperatures. The use of a polymerization inhibitor is recommended. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-VP at a laboratory scale?
A1: A widely used and efficient laboratory-scale method is the catalyst-free thermal decarboxylation of trans-4-hydroxycinnamic acid (p-coumaric acid). This method involves heating the starting material in a high-boiling solvent like N,N-dimethylformamide (DMF).[1]
Q2: Why is polymerization a major issue in 4-VP production and how can it be prevented?
A2: this compound has a vinyl group attached to a phenol ring, making it susceptible to radical polymerization, especially at higher temperatures.[1] To prevent this, it is crucial to:
-
Add a polymerization inhibitor, such as 4-methoxyphenol, to the reaction mixture.[2]
-
Maintain the lowest possible temperature during the reaction and purification steps.
-
Store the purified 4-VP at low temperatures and in the presence of an inhibitor.
Q3: What are the key challenges when scaling up 4-VP production from a lab to a pilot plant?
A3: Key challenges include:
-
Heat Transfer: Maintaining uniform temperature in a larger reactor is more difficult, and localized overheating can lead to increased polymerization and side product formation.
-
Mixing: Ensuring efficient mixing in a large vessel to maintain a homogenous reaction mixture can be challenging.
-
Pressure Management: Some catalyst-free methods may require elevated pressures at scale, which introduces safety and equipment considerations.[4]
-
Workup and Purification: Handling larger volumes during extraction and precipitation requires appropriately sized equipment and careful control of process parameters to maintain yield and purity.
Q4: Can 4-VP be produced from renewable resources?
A4: Yes, there is significant research into producing 4-VP from renewable resources. One promising route is the use of lignin, an abundant biopolymer. p-Coumaric acid can be derived from lignin and then converted to 4-VP.[5] Biocatalytic methods using enzymes or whole-cell systems to decarboxylate p-coumaric acid are also being explored.
Data Presentation
Table 1: Comparison of Yields for Catalyst-Free Thermal Decarboxylation of p-Coumaric Acid
| Scale | Starting Material (p-Coumaric Acid) | Solvent | Temperature (°C) | Time (min) | Yield of 4-VP (%) | Reference |
| Lab Scale | 0.2 mmol | DMF | 200 | 30 | 96 | [1] |
| Gram Scale | 7.0 mmol | DMF | 200 | 30 | 87 | [1] |
Table 2: Purity and Yield Data for 4-VP Synthesis and Purification
| Synthesis Method | Purification Step | Scale | Purity of 4-VP (%) | Overall Yield (%) | Reference |
| Thermal Decarboxylation | Alkali Extraction & Neutralization | 60 mmol | 96.2 (by HPLC) | 97 | [2] |
Experimental Protocols
Detailed Methodology for Catalyst-Free Thermal Decarboxylation of p-Coumaric Acid
This protocol is adapted from a reported efficient synthesis of 4-vinylphenols.[1][2]
Materials:
-
trans-4-Hydroxycinnamic acid (p-coumaric acid)
-
N,N-Dimethylformamide (DMF)
-
4-Methoxyphenol (polymerization inhibitor)
-
Toluene
-
Deionized Water
-
Sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser.
-
Heating mantle or oil bath.
-
Separatory funnel.
-
Rotary evaporator.
Procedure:
-
Reaction Setup: In a 50 ml three-neck flask, combine 9.85 g (60 mmol) of p-coumaric acid, 0.12 g (1 mmol) of 4-methoxyphenol as a polymerization inhibitor, and 20 ml of N,N-dimethylformamide.[2]
-
Heating: With stirring, immerse the flask in a preheated oil bath at 150°C.[2] Continue heating for 4 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting material, p-coumaric acid, by HPLC analysis of the reaction mixture.[2]
-
Workup - Extraction:
-
After the reaction is complete (p-coumaric acid is consumed), allow the reaction mixture to cool to room temperature.
-
Dilute the solution with 50 g of toluene and add 50 g of water.[2]
-
Stir the mixture thoroughly and then transfer it to a separatory funnel.
-
Separate the aqueous and organic (toluene) layers.
-
Wash the organic layer with an additional 25 g of water and separate the layers.[2]
-
-
Isolation:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent.
-
Remove the solvent (toluene) from the oil layer under reduced pressure using a rotary evaporator to obtain the crude this compound.[2]
-
-
Analysis: The resulting product can be analyzed for purity by HPLC. The expected product is a yellow-brown solid with a theoretical yield of approximately 97% and a chemical purity of around 96.2%.[2]
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound production.
References
- 1. Catalyst-free decarboxylation of 4-hydroxycinnamic acids: efficient synthesis of 4-vinylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. DE2637923A1 - Purifying vinyl phenol by alkali extn. - in countercurrent with aq. alkali soln. and water-insoluble organic solvent - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. deeptech.berkeley.edu [deeptech.berkeley.edu]
Technical Support Center: Enhancing the Solubility of 4-Vinylphenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility of 4-Vinylphenol for various experimental applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, also known as p-hydroxystyrene, is an organic compound with the chemical formula C₈H₈O.[1][2] It serves as a crucial monomer for producing poly(this compound) (PVP), a polymer used in electronics, photoresist materials, and antimicrobial coatings.[3][4] In the pharmaceutical industry, this compound is an essential raw material for synthesizing various drug intermediates.[5] It is also utilized in the agrochemical sector and as a flavoring agent in the food and beverage industry.[5][6]
Q2: What is the general solubility profile of this compound?
A2: this compound is described as being slightly miscible with water.[3][7] However, it is soluble in a variety of organic solvents, including ethanol, acetone, benzene, and dimethyl sulfoxide (DMSO).[3][8] It is sparingly soluble in chloroform.[7] Due to its limited aqueous solubility, it is often marketed in solutions, such as 10% (w/w) in propylene glycol.[9]
Q3: Why is enhancing the solubility of this compound important for its applications?
A3: For applications in drug development and biological research, achieving adequate concentration in aqueous media (like buffers or cell culture media) is critical for studying its effects and for formulation.[5] In synthesis reactions, poor solubility can lead to low reaction rates and yields.[9] Therefore, enhancing its solubility is often a necessary step to ensure experimental success and the efficacy of resulting products.[5]
Q4: What are the key factors that influence the solubility of this compound?
A4: The primary factors influencing its solubility are the choice of solvent, the pH of the solution, and the temperature.[10][11] As a phenolic compound, its solubility in aqueous solutions is highly dependent on pH.[10][12] The use of co-solvents can also significantly increase its solubility in water-based systems.[13]
Q5: How does pH affect the solubility of this compound in aqueous solutions?
A5: The solubility of phenolic compounds like this compound is significantly influenced by pH.[12] The presence of the weakly acidic phenolic hydroxyl group (pKa ≈ 9.95) means that at alkaline pH values (above its pKa), the molecule will be deprotonated to form the more water-soluble phenolate ion.[7][10] Research on phenolic compounds suggests that solubility is often highest at very acidic or very alkaline pH levels.[12]
Q6: What are some common organic solvents for dissolving this compound?
A6: this compound dissolves in various organic solvents. Commonly used solvents include ethanol, acetone, benzene, and dimethyl sulfoxide (DMSO).[3][8] For biological applications, DMSO is frequently used to prepare concentrated stock solutions, which can then be diluted into aqueous media.[14]
Q7: Is this compound stable in solution?
A7: this compound has stability concerns. It is sensitive to light and can be oxidized by exposure to light and ozone.[3] The vinyl group is also susceptible to polymerization.[10] Therefore, it is recommended to store solutions, especially stock solutions, under an inert gas (like nitrogen or argon) at 2-8°C and protected from light.[3][7]
Solubility Data
The following table summarizes the solubility of this compound in various solvents as reported in the literature.
| Solvent Class | Representative Solvents | Reported Solubility | Citations |
| Aqueous | Water, PBS (pH 7.4) | Slightly miscible, Low | [3][7][10] |
| Alcohols | Ethanol | Soluble | [6][8] |
| Propylene Glycol | Soluble (Commercially available as 10% solution) | [9][15] | |
| Ketones | Acetone | Soluble | [3][8] |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Slightly Soluble / Soluble (100 mg/mL with sonication) | [3][8][14] |
| Ethers | Diethyl Ether | Soluble | [6] |
| Aromatic | Benzene | Soluble | [3][8] |
| Halogenated | Chloroform | Sparingly Soluble | [7] |
Troubleshooting Guide
Problem 1: this compound precipitates out of my aqueous buffer during an experiment.
-
Possible Cause 1: Concentration exceeds solubility limit. The concentration of this compound in your final aqueous solution may be too high.
-
Solution: Decrease the final concentration of this compound. If a higher concentration is necessary, consider using a co-solvent system as described in Protocol 2.
-
-
Possible Cause 2: pH of the buffer. The pH of your buffer may not be optimal for this compound solubility.
-
Solution: Adjust the pH of your buffer. For many phenolic compounds, solubility increases significantly at alkaline pH (e.g., pH > 10) or very acidic pH.[12] See Protocol 1 for methodology. Ensure the final pH is compatible with your experimental system (e.g., protein stability, cell viability).
-
-
Possible Cause 3: Low Temperature. If you are working at a low temperature, the solubility may be reduced.
-
Solution: If your experiment allows, try increasing the temperature slightly. Check the temperature dependency of your specific system.[11]
-
Problem 2: I am observing incomplete reaction or low yield in a reaction involving this compound in an aqueous medium.
-
Possible Cause: Poor dissolution. The this compound may not be fully dissolved, reducing the amount available to react.
-
Solution 1 (Co-Solvent): Introduce a water-miscible organic co-solvent (like DMSO or ethanol) in which this compound is highly soluble.[13][16] Start by dissolving this compound in a small amount of the co-solvent before adding it to the aqueous reaction mixture. Ensure the co-solvent does not interfere with your reaction.
-
Solution 2 (pH Adjustment): If your reaction conditions permit, adjust the pH to increase the solubility of the this compound starting material.[17]
-
Problem 3: My this compound solution appears cloudy or has formed a precipitate upon storage.
-
Possible Cause 1: Polymerization. The vinyl group is reactive and can polymerize over time.[10]
-
Possible Cause 2: Oxidation. this compound is sensitive to light and air.[3]
-
Solution: Store both the solid compound and solutions in amber vials or wrapped in foil to protect from light. Purge the headspace of the container with an inert gas (argon or nitrogen) before sealing.
-
Problem 4: I need to prepare a stock solution of this compound for cell culture experiments, but it's not dissolving in the media.
-
Possible Cause: Low solubility in aqueous media. Direct dissolution in cell culture media is often difficult.
-
Solution: Prepare a high-concentration stock solution in a sterile-filtered, cell-culture grade solvent like DMSO.[14] this compound is soluble in DMSO at 100 mg/mL with the help of an ultrasonic bath.[14] You can then dilute this stock solution into your cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity to the cells.
-
Experimental Protocols
Protocol 1: Enhancing Aqueous Solubility of this compound using pH Adjustment
This protocol describes a general method to increase the solubility of this compound in an aqueous buffer by modifying the pH.
-
Materials: this compound, desired aqueous buffer (e.g., phosphate or borate buffer), 1 M NaOH solution, 1 M HCl solution, pH meter.
-
Procedure:
-
Weigh the desired amount of this compound.
-
Add a small volume of the intended aqueous buffer to the solid.
-
While stirring, slowly add 1 M NaOH dropwise to the suspension. The solid should begin to dissolve as the pH increases and the phenolic proton is removed.
-
Monitor the pH continuously using a calibrated pH meter. Continue adding NaOH until all the this compound has dissolved. Note the pH at which complete dissolution occurs.
-
Optional: If a specific lower pH is required for the experiment, carefully back-titrate the solution with 1 M HCl. Observe the pH at which precipitation begins to occur. This will help determine the maximum soluble concentration at that specific pH.
-
For your experiment, prepare the final solution at a pH that ensures solubility and is compatible with your system.
-
Protocol 2: Preparation of a this compound Solution using a Co-solvent System
This protocol details the preparation of an aqueous solution of this compound using a water-miscible organic solvent.
-
Materials: this compound, co-solvent (e.g., DMSO, ethanol), aqueous buffer or water.
-
Procedure:
-
Determine the maximum allowable concentration of the co-solvent in your final experimental setup (e.g., typically <0.5% v/v for cell-based assays).
-
Prepare a concentrated stock solution of this compound by dissolving it in the chosen co-solvent. For example, prepare a 100 mg/mL stock in DMSO.[14] Gentle warming or sonication may aid dissolution.
-
To prepare the final working solution, vortex the stock solution and then add the required volume of the stock solution dropwise to your vigorously stirring aqueous buffer.
-
Ensure the final concentration of the co-solvent does not exceed the predetermined limit. The final concentration of this compound should remain below its solubility limit in the final aqueous/co-solvent mixture.
-
Visualizations
Caption: Workflow for selecting a this compound solubility enhancement strategy.
Caption: Troubleshooting logic for this compound precipitation issues.
References
- 1. en.viablife.com [en.viablife.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 2628-17-3 [chemicalbook.com]
- 4. Poly(this compound) - Wikipedia [en.wikipedia.org]
- 5. dataintelo.com [dataintelo.com]
- 6. Application Of this compound In Food Additives And Food Flavors [viablife.net]
- 7. chembk.com [chembk.com]
- 8. This compound | 2628-17-3 [amp.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Methods of solubility enhancements | PPTX [slideshare.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. 4-vinyl phenol, 2628-17-3 [thegoodscentscompany.com]
- 16. ijmsdr.org [ijmsdr.org]
- 17. wjbphs.com [wjbphs.com]
Technical Support Center: Mitigating 4-Vinylphenol (4-VP) Toxicity in Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the toxicity of 4-Vinylphenol (4-VP) during biological assays.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high levels of cytotoxicity in my cell-based assays when using this compound (4-VP)?
A1: this compound is known to exhibit dose-dependent cytotoxicity in various cell lines.[1] Its toxicity is primarily attributed to its metabolic activation by cytochrome P450 enzymes (CYP2E1 and CYP2F2) into reactive electrophilic metabolites, namely this compound epoxide (4-VPO) and a quinone species derived from 4-VP catechol.[2][3] These reactive metabolites can covalently bind to cellular macromolecules, leading to oxidative stress, apoptosis, and cell death.[1]
Q2: What is the underlying mechanism of 4-VP-induced cell death?
A2: 4-VP has been shown to induce apoptosis.[1] At the molecular level, its metabolites can impact key signaling pathways. For instance, a structurally similar compound, 2-methoxy-4-vinylphenol (a derivative of 4-VP), has been demonstrated to suppress the activation of NF-κB and MAPKs (p38, ERK1/2, and JNK), which are crucial regulators of inflammation and cell survival.[2][4] 4-VP's toxic metabolites likely disrupt these and other cellular pathways, leading to programmed cell death.
Q3: Can the presence of serum in my culture medium affect the observed toxicity of 4-VP?
A3: Yes, the concentration of serum, particularly the albumin content, can influence the apparent toxicity of phenolic compounds like 4-VP. Serum albumin is known to bind to a wide range of small molecules, including phenols.[5][6][7] This binding can sequester 4-VP, reducing its free concentration in the medium and thus its availability to enter cells and exert toxic effects. Variations in serum concentration between experiments can, therefore, lead to inconsistent results.
Q4: Are there any methods to reduce the toxicity of 4-VP in my experiments without compromising its intended biological activity?
A4: Several strategies can be employed to mitigate 4-VP's toxicity:
-
Adduct Formation with Sulfhydryl Compounds: Co-incubation or pre-treatment with sulfhydryl-containing molecules like Glutathione (GSH) or its precursor N-acetyl-L-cysteine (NAC) can neutralize the reactive metabolites of 4-VP.[2][8]
-
Encapsulation with Cyclodextrins: Beta-cyclodextrins can encapsulate hydrophobic compounds like 4-VP, forming inclusion complexes that can reduce its direct interaction with cellular components and thereby lower its toxicity.[9][10]
-
Optimization of Assay Conditions: Modifying experimental parameters such as reducing the incubation time or the concentration of 4-VP can help minimize toxic effects while still observing the desired biological activity.
Troubleshooting Guides
Issue 1: High Background Cytotoxicity or Poor Cell Viability in Control Wells
| Possible Cause | Troubleshooting Steps |
| 4-VP Volatility and Cross-Contamination | Phenolic compounds can be volatile, leading to cross-contamination of adjacent wells in multi-well plates.[11] - Use plate sealers to minimize evaporation and cross-contamination. - Leave empty wells between different treatment groups as a buffer. |
| Solvent Toxicity | High concentrations of solvents like DMSO, used to dissolve 4-VP, can be toxic to cells. - Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5% for DMSO).[12] - Run a solvent-only control to assess its contribution to cytotoxicity. |
| Contamination of Cell Culture | Microbial contamination can lead to rapid cell death and acidification of the culture medium. - Regularly check for signs of contamination (e.g., turbidity, color change of the medium). - Practice aseptic techniques and regularly test cell lines for mycoplasma. |
Issue 2: Inconsistent or Non-Reproducible Results Between Experiments
| Possible Cause | Troubleshooting Steps |
| Variability in Serum Concentration or Lot | Different batches of fetal bovine serum (FBS) can have varying levels of proteins, including albumin, which can bind to 4-VP and affect its bioactivity.[5][6][7] - Use a single, pre-tested lot of FBS for the entire set of experiments. - If possible, consider using a serum-free medium or reducing the serum concentration during the 4-VP treatment period.[12] |
| Precipitation of 4-VP in Aqueous Media | 4-VP has limited aqueous solubility and can precipitate when diluted from a concentrated stock, leading to an inaccurate effective concentration. - Prepare fresh dilutions of 4-VP for each experiment. - Visually inspect the media for any signs of precipitation after adding 4-VP. - Consider using a solubilizing agent like β-cyclodextrin. |
| Cell Passage Number and Health | The sensitivity of cells to toxic compounds can change with increasing passage number and overall health. - Use cells within a consistent and low passage number range. - Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
Quantitative Data Summary
Table 1: Cytotoxicity of this compound in MDA-MB-231 Human Breast Cancer Cells
| Concentration of 4-VP | Incubation Time | Effect on Cell Viability | Citation |
| 12.5-200 µg/mL | Not Specified | Significantly reduces cell viability | [1] |
| 109 µg/mL | Not Specified | IC50 value | [1] |
| 50, 100 µg/mL | 72 hours | Significantly suppresses cell proliferation | [1] |
Table 2: Mitigating Effects of Sulfhydryl Compounds and Encapsulation on Compound Cytotoxicity (Conceptual)
| Mitigation Strategy | Expected Outcome | Rationale |
| Pre-treatment with N-acetyl-L-cysteine (NAC) | Increased cell viability in the presence of 4-VP | NAC is a precursor to glutathione (GSH), which conjugates with and detoxifies the reactive metabolites of 4-VP.[2][8][13] |
| Co-incubation with β-cyclodextrin | Increased cell viability in the presence of 4-VP | β-cyclodextrin encapsulates 4-VP, reducing its free concentration and interaction with cellular components.[10][14] |
Experimental Protocols
Protocol 1: General Assessment of this compound Cytotoxicity using MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of 4-VP. It can be adapted for various adherent cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Allow cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a stock solution of 4-VP in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations. The final solvent concentration should be kept constant across all wells and should not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of 4-VP. Include a vehicle control (medium with the same concentration of solvent) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[15]
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Mitigating 4-VP Toxicity with N-acetyl-L-cysteine (NAC) Pre-treatment
This protocol describes how to pre-treat cells with NAC to assess its protective effect against 4-VP-induced cytotoxicity.
-
Cell Seeding: Follow step 1 of Protocol 1.
-
NAC Pre-treatment: Prepare a stock solution of NAC in sterile water or PBS and dilute it in the culture medium to the desired pre-treatment concentration (e.g., 1-5 mM).[13] Remove the old medium and add the NAC-containing medium to the cells. Incubate for a pre-determined period (e.g., 1-4 hours) at 37°C.
-
4-VP Treatment: After NAC pre-treatment, remove the NAC-containing medium and add the medium containing 4-VP at various concentrations (as prepared in Protocol 1).
-
Incubation and Assay: Follow steps 4-6 of Protocol 1 to assess cell viability.
-
Data Analysis: Compare the cell viability of cells pre-treated with NAC and exposed to 4-VP with those exposed to 4-VP alone to determine the protective effect of NAC.
Protocol 3: Using β-Cyclodextrin to Reduce 4-VP Toxicity
This protocol outlines the preparation of a 4-VP/β-cyclodextrin inclusion complex to reduce its cytotoxicity.
-
Preparation of 4-VP/β-Cyclodextrin Inclusion Complex:
-
Prepare an aqueous solution of β-cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin for better solubility) at a desired molar excess to 4-VP (e.g., 1:1 or 1:2 molar ratio).
-
Dissolve 4-VP in a minimal amount of a suitable solvent (e.g., ethanol).
-
Slowly add the 4-VP solution to the stirring β-cyclodextrin solution.
-
Stir the mixture at room temperature for an extended period (e.g., 12-24 hours) to allow for complex formation.
-
The resulting solution containing the inclusion complex can be filter-sterilized for use in cell culture.
-
-
Cell Seeding and Treatment: Follow steps 1 and 3 of Protocol 1, using the prepared 4-VP/β-cyclodextrin complex solution for cell treatment.
-
Incubation and Assay: Follow steps 4-6 of Protocol 1.
-
Data Analysis: Compare the cytotoxicity of the 4-VP/β-cyclodextrin complex with that of free 4-VP at equivalent concentrations.
Visualizations
Caption: Metabolic activation and detoxification pathway of this compound.
Caption: General workflow for testing 4-VP toxicity mitigation strategies.
Caption: Potential impact of 4-VP metabolites on NF-κB and MAPK signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro metabolism, glutathione conjugation, and CYP isoform specificity of epoxidation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Bovine Serum Albumin-Flavonoid Interaction on the Antioxidant Activity of Dietary Flavonoids: New Evidence from Electrochemical Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. Interaction of phenolic acids and their derivatives with human serum albumin: Structure-affinity relationships and effects on antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigations of glutathione conjugation in vitro by 1H NMR spectroscopy. Uncatalyzed and glutathione transferase-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of Cytotoxicity and Cell Uptake of Cationic Beta-Cyclodextrins as Valid Tools in Nasal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. N-acetylcysteine alleviates PCB52-induced hepatotoxicity by repressing oxidative stress and inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of the Cytotoxicity of α-Cyclodextrin Derivatives on the Caco-2 Cell Line and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Antioxidant Activity of 4-Vinylphenol, 4-Ethylphenol, and Other Phenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant activity of 4-vinylphenol and 4-ethylphenol, alongside other structurally related phenolic compounds. Due to a lack of direct comparative studies under identical experimental conditions, this guide synthesizes available data and leverages established principles of structure-activity relationships to infer relative antioxidant potential. All quantitative data is presented with the caveat that direct comparison between studies may be misleading due to variations in experimental protocols.
Executive Summary
Phenolic compounds are a well-established class of antioxidants, with their efficacy being highly dependent on their chemical structure. Key determinants of antioxidant activity include the number and position of hydroxyl (-OH) groups, as well as the nature of other substituents on the aromatic ring. While direct experimental data comparing this compound and 4-ethylphenol is limited, an analysis of their structures suggests that this compound may exhibit slightly higher antioxidant activity due to the electron-donating nature of the vinyl group, which can stabilize the resulting phenoxyl radical. This guide presents available quantitative data for related phenols to provide a broader context for their antioxidant potential.
Quantitative Comparison of Antioxidant Activity
The following table summarizes the available quantitative data for the antioxidant activity of various phenols, primarily using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. It is critical to note that these values are compiled from different studies, and direct comparison is not advisable due to variations in experimental conditions. A lower IC50 value indicates a higher antioxidant activity.
| Compound | Assay | IC50 (µM) | Source |
| 4-Vinylguaiacol | DPPH | Not specified, but showed excellent antioxidant capacity | [1] |
| Catechol | DPPH | 16.7 | [2] |
| ABTS | 6.5 | [2] | |
| Guaiacol | DPPH | > 1000 | [2] |
| ABTS | 24.7 | [2] | |
| Phenol | DPPH | > 1000 | [3] |
| 4-Ethylphenol | - | No data available | - |
| This compound | - | No direct IC50 data available | - |
Note: Data for this compound and 4-ethylphenol were not available in the reviewed literature. 4-Vinylguaiacol (2-methoxy-4-vinylphenol) is a derivative of this compound and is included for context.
Structure-Activity Relationship and Comparative Analysis
The antioxidant activity of phenols is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it. The stability of the resulting phenoxyl radical is a key factor in determining the antioxidant efficacy.
This compound vs. 4-Ethylphenol:
-
This compound possesses a vinyl (-CH=CH2) group at the para position to the hydroxyl group. The double bond in the vinyl group can participate in resonance stabilization of the phenoxyl radical, which is formed after hydrogen donation. This delocalization of the unpaired electron across the vinyl group can enhance the stability of the radical, making the parent molecule a more effective antioxidant.
-
4-Ethylphenol has an ethyl (-CH2CH3) group at the para position. The ethyl group is an electron-donating group through an inductive effect, which can also help to stabilize the phenoxyl radical to some extent.
Based on these structural features, it is hypothesized that the resonance effect of the vinyl group in this compound would provide greater stabilization to the phenoxyl radical compared to the inductive effect of the ethyl group in 4-ethylphenol. Therefore, This compound is predicted to have a slightly higher antioxidant activity than 4-ethylphenol . However, experimental validation is required to confirm this hypothesis.
Comparison with Other Phenols:
-
Catechol , with two hydroxyl groups in the ortho position, exhibits significantly higher antioxidant activity than phenols with a single hydroxyl group. The second hydroxyl group can donate a hydrogen atom to the phenoxyl radical formed from the first, leading to the formation of a stable ortho-quinone.
-
Guaiacol (2-methoxyphenol) has a methoxy group ortho to the hydroxyl group. While the methoxy group is electron-donating, it can also cause steric hindrance, which may slightly reduce the antioxidant activity compared to an unsubstituted phenol. The available data suggests that guaiacol is a weaker antioxidant than catechol.
-
Phenol , the simplest of these compounds, has a single hydroxyl group and serves as a baseline for comparison. Its antioxidant activity is generally considered to be modest.
Experimental Protocols
Detailed methodologies for the most common in vitro antioxidant capacity assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample preparation: Dissolve the test compounds in methanol to prepare a series of concentrations.
-
Reaction: Add a specific volume of the sample solution (e.g., 100 µL) to a specific volume of the DPPH solution (e.g., 2.9 mL) in a test tube.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing only methanol and the DPPH solution is also measured.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically.
Procedure:
-
Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Dilution of ABTS•+ solution: Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample preparation: Dissolve the test compounds in a suitable solvent to prepare a series of concentrations.
-
Reaction: Add a small volume of the sample solution (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 1 mL).
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance of the solution at 734 nm.
-
Calculation: The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.
Procedure:
-
Preparation of FRAP reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.
-
Sample preparation: Dissolve the test compounds in a suitable solvent.
-
Reaction: Add a small volume of the sample solution (e.g., 50 µL) to a large volume of the FRAP reagent (e.g., 1.5 mL).
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 4 minutes).
-
Measurement: Measure the absorbance of the solution at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with that of a standard antioxidant, typically FeSO₄ or Trolox. The results are expressed as FRAP values (in µM of Fe(II) equivalents).
Visualizations
References
- 1. Comparison of antioxidant capacity of 4-vinylguaiacol with catechin and ferulic acid in oil-in-water emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Polymerization Kinetics: 4-Vinylphenol vs. Styrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the polymerization kinetics of 4-Vinylphenol (4-VP), also known as 4-hydroxystyrene, and styrene. Both monomers are structurally similar, featuring a vinyl group attached to a benzene ring, yet the presence of a hydroxyl group in the para position of 4-VP significantly influences its polymerization behavior. Understanding these differences is crucial for the controlled synthesis of polymers with tailored properties for a variety of applications, from advanced electronics to biomedical devices and drug delivery systems.
Executive Summary
This comparative analysis reveals key differences in the polymerization kinetics of this compound and styrene, primarily driven by the phenolic hydroxyl group in 4-VP. While both monomers readily undergo free-radical polymerization, 4-VP exhibits a lower apparent activation energy, suggesting a potentially faster polymerization rate under certain conditions. However, the hydroxyl group also introduces the possibility of side reactions and chain transfer, which can affect the overall kinetics and the properties of the resulting polymer. Styrene, lacking this functional group, follows a more straightforward and extensively characterized polymerization pathway.
Comparative Kinetic Data
| Monomer | Initiator | Apparent Activation Energy (Ea) | Propagation Rate Constant (kp) (L·mol⁻¹·s⁻¹) | Termination Rate Constant (kt) (L·mol⁻¹·s⁻¹) |
| This compound | AIBN | 18.0 kcal/mol[1] | Not readily available | Not readily available |
| Styrene | Various free-radical initiators | ~20-25 kcal/mol | 50 - 400 | ~6 x 10⁷[2] |
Note: The provided values are compiled from various sources and may vary depending on the specific experimental conditions (e.g., initiator concentration, solvent, temperature).
The lower apparent activation energy for this compound compared to styrene suggests that, under similar conditions, the overall rate of polymerization for 4-VP may be higher. This can be attributed to the electron-donating nature of the hydroxyl group, which can influence the reactivity of the vinyl group.
Polymerization Mechanisms
Both this compound and styrene primarily polymerize via a free-radical chain-growth mechanism. This process consists of three main stages: initiation, propagation, and termination.
Free-Radical Polymerization
The generally accepted mechanism for the free-radical polymerization of vinyl monomers is as follows:
-
Initiation: A free-radical initiator (e.g., AIBN or benzoyl peroxide) decomposes upon heating to generate initial free radicals. These radicals then add to the vinyl group of a monomer, creating a monomer radical.[3][4][5][6]
-
Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of a polymer chain.[3][4][5]
-
Termination: The growth of polymer chains is terminated by the reaction of two growing radical chains, either through combination (forming a single longer chain) or disproportionation (forming two stable polymer chains).[3][4][5]
While the fundamental mechanism is the same, the presence of the hydroxyl group in this compound can introduce additional complexities:
-
Chain Transfer: The phenolic proton on 4-VP can potentially act as a chain transfer agent, terminating a growing polymer chain and initiating a new one. This can influence the molecular weight and polydispersity of the resulting polymer.
-
Inhibition/Retardation: At higher temperatures, the phenolic group may act as an inhibitor or retarder of free-radical polymerization, reacting with growing polymer radicals to form stable, non-propagating species.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for studying and comparing polymerization kinetics. Below are representative protocols for the free-radical polymerization of styrene and a generalizable approach for monitoring the kinetics of vinyl monomer polymerization, which can be adapted for this compound.
Protocol 1: Free-Radical Bulk Polymerization of Styrene
Objective: To synthesize polystyrene via bulk polymerization and determine the polymer yield.
Materials:
-
Styrene monomer
-
Benzoyl peroxide (initiator)
-
Methanol (for precipitation)
-
Round-bottom flask with a condenser
-
Heating mantle with a magnetic stirrer
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Monomer Purification: To remove the inhibitor, wash the styrene monomer with an equal volume of 10% aqueous sodium hydroxide solution in a separatory funnel. Subsequently, wash with distilled water until the aqueous layer is neutral. Dry the styrene over anhydrous calcium chloride and then distill under reduced pressure.
-
Reaction Setup: Place a known amount of purified styrene (e.g., 10 g) and benzoyl peroxide (e.g., 0.1 g, 1% by weight of monomer) into a round-bottom flask equipped with a magnetic stir bar and a condenser.
-
Polymerization: Heat the mixture in an oil bath or heating mantle to 80-90°C with continuous stirring. The viscosity of the solution will gradually increase as polymerization proceeds.
-
Termination and Precipitation: After a predetermined time (e.g., 2 hours), cool the reaction mixture to room temperature. Dissolve the viscous polymer solution in a minimal amount of a suitable solvent like toluene.
-
Purification: Slowly pour the polymer solution into a beaker containing a large excess of methanol while stirring. The polystyrene will precipitate as a white solid.
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at 60°C to a constant weight.
-
Characterization: The resulting polystyrene can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by spectroscopic methods like FTIR and NMR to confirm its chemical structure.
Protocol 2: Monitoring Polymerization Kinetics by Gravimetry
Objective: To determine the rate of polymerization by measuring the conversion of monomer to polymer over time.
Materials:
-
Monomer (Styrene or this compound)
-
Initiator (e.g., AIBN)
-
Solvent (e.g., toluene or dioxane)
-
Reaction vials with septa
-
Constant temperature bath
-
Syringes and needles
-
Precipitating agent (e.g., methanol)
-
Filter paper and funnels
-
Vacuum oven
Procedure:
-
Preparation of Reaction Solutions: Prepare a stock solution of the monomer and initiator in the chosen solvent at the desired concentrations.
-
Reaction Setup: Dispense equal aliquots of the reaction solution into several reaction vials. Purge each vial with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit polymerization, and then seal the vials with septa.
-
Initiation of Polymerization: Place the vials in a constant temperature bath to initiate the polymerization.
-
Sampling: At regular time intervals, remove a vial from the bath and quench the polymerization by rapidly cooling it in an ice bath and adding a small amount of an inhibitor (e.g., hydroquinone).
-
Polymer Isolation: Transfer the contents of the vial to a beaker containing a large excess of a precipitating agent (e.g., methanol) to precipitate the polymer.
-
Drying and Weighing: Filter the precipitated polymer, wash it with the precipitating agent, and dry it in a vacuum oven to a constant weight.
-
Calculation of Conversion: The percentage conversion at each time point is calculated as: Conversion (%) = (Weight of polymer / Initial weight of monomer) x 100
-
Kinetic Analysis: Plot the percentage conversion versus time to obtain the polymerization rate.
Visualizations
Experimental Workflow for Kinetic Study
Caption: Workflow for a comparative kinetic study of polymerization.
Polymerization Mechanism Diagram
Caption: General mechanism for free-radical polymerization.
References
A Comparative Guide to the Validation of Analytical Methods for Quantifying 4-Vinylphenol in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 4-vinylphenol (4-VP), a compound of interest in fields ranging from food and beverage quality control to clinical research, presents a significant analytical challenge. Its presence in complex matrices such as wine, beer, and biological fluids necessitates robust and validated analytical methods to ensure data reliability. This guide provides an objective comparison of common chromatographic techniques used for this compound quantification, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their application.
Introduction to this compound Analysis
This compound is a volatile phenolic compound that can significantly impact the sensory profile of fermented beverages like wine and beer, where it is often considered an off-flavor. In clinical and pharmaceutical research, phenolic compounds are relevant as metabolites or potential biomarkers. The complexity of the sample matrix, which contains numerous potentially interfering compounds, requires highly selective and sensitive analytical techniques. The most commonly employed methods for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The validation of these methods is critical to ensure they are fit for purpose, providing accurate and precise results.
Comparison of Analytical Methods
The choice of an analytical method depends on several factors, including the matrix, the required sensitivity, the availability of equipment, and the desired sample throughput. Below is a comparative summary of typical validation parameters for HPLC-UV/FLD, GC-MS, and LC-MS/MS methods tailored for this compound analysis.
Table 1: Performance Comparison of Validated Analytical Methods for this compound Quantification
| Parameter | HPLC-UV/FLD | GC-MS | LC-MS/MS |
| Typical Matrix | Beer, Wine | Wine, Grapes, Fermented Beverages | Human Plasma, Biological Fluids |
| Linearity Range (R²) | 20 - 2,000 µg/L (R² > 0.99)[1] | 5 - 500 µg/L (R² > 0.994)[2] | 1 - 1,000 ng/mL (R² > 0.99)[3] |
| Limit of Detection (LOD) | 1 - 11 µg/L[1][4] | ≤ 1 ng/g (in grapes)[5] | ~0.8 ng/mL (for similar phenols)[6] |
| Limit of Quantification (LOQ) | < 3 µg/L[2] | 1 - 3.3 ng/mL[5] | ~2.5 ng/mL (estimated) |
| Accuracy (% Recovery) | Not specified | 81.4% - 104.4%[2] | 98% - 102% (typical target)[7] |
| Precision (% RSD) | < 3%[4] | < 5.8%[2] | < 15% (typical target)[8] |
| Sample Preparation | Direct injection or filtration | LLE, SBSE, HS-SPME | Protein Precipitation, SPE |
| Throughput | Moderate | Low to Moderate | High |
| Selectivity | Moderate | High | Very High |
Experimental Workflows and Protocols
The following sections provide detailed methodologies for each of the key analytical techniques, accompanied by workflow diagrams generated using Graphviz.
General Analytical Workflow
The overall process for quantifying this compound, regardless of the specific instrumentation, follows a standardized sequence of steps from sample handling to final data analysis.
High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD)
HPLC is a robust technique widely used in the beverage industry. It offers good performance without the need for extensive sample preparation, often allowing for direct injection after simple filtration.
Experimental Protocol:
-
Sample Preparation (Wine/Beer):
-
Instrumentation:
-
System: HPLC with a UV or Fluorescence detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous acidic solution (e.g., water with phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile). A typical mobile phase is methanol/ultrapure water/phosphoric acid (400/590/10, V/V).[9][10]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 40 °C.[1]
-
Detection:
-
-
Validation Parameters:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides higher selectivity and sensitivity compared to HPLC-UV. However, it requires more intensive sample preparation to extract the volatile phenols from the matrix and often involves a derivatization step, although recent methods can avoid this.[5]
Experimental Protocol:
-
Sample Preparation (Stir Bar Sorptive Extraction - SBSE): [2]
-
Dilute the beverage sample with a phosphate buffer (e.g., 1M, pH 7).
-
Add an ethylene glycol/polydimethylsiloxane (EG/PDMS) coated stir bar.
-
Stir for a defined period (e.g., 60 minutes) to allow volatile phenols to adsorb to the coating.
-
Remove the stir bar, rinse with ultrapure water, and dry carefully.
-
Place the stir bar in a thermal desorption tube for analysis.
-
-
Instrumentation:
-
System: GC with a thermal desorption unit coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.3 mL/min).[11]
-
Oven Program: Start at a low temperature (e.g., 60 °C), hold, then ramp up to a final temperature (e.g., 260 °C).[11]
-
MS Detector: Operated in electron impact (EI) mode (70 eV).[11] Data is acquired in Selected Ion Monitoring (SIM) or full scan mode.
-
-
Validation Parameters:
-
Linearity: Calibration curves are prepared in a model matrix (e.g., synthetic wine) over a range of 5-500 µg/L.[2]
-
Accuracy & Precision: Determined by analyzing spiked samples at multiple concentrations. Recoveries of 81.4% to 104.4% and RSDs <5.8% have been reported.[2]
-
LOD/LOQ: Determined based on the signal-to-noise ratio, with LOQs reported to be lower than 3 µg/L in beer.[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying small molecules in complex biological matrices like plasma due to its exceptional sensitivity and selectivity. Sample preparation is focused on removing proteins and phospholipids that can interfere with the analysis.
Experimental Protocol:
-
Sample Preparation (Protein Precipitation): [3]
-
Aliquot 50 µL of the plasma sample into a microcentrifuge tube.
-
Add an internal standard (a stable isotope-labeled version of this compound is ideal).
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Carefully transfer the clear supernatant to an autosampler vial or 96-well plate for injection.
-
-
Instrumentation:
-
System: UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A fast-separating reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).[3]
-
Mobile Phase: Gradient elution using water and methanol/acetonitrile, both typically containing a small amount of an additive like formic acid to improve ionization.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Injection Volume: 5 µL.[12]
-
MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored. Ionization is typically performed in negative ESI mode.
-
-
Validation Parameters:
-
Linearity: A calibration curve is prepared by spiking blank plasma with known concentrations of this compound, typically covering a range from 1 to 1000 ng/mL.[3]
-
Accuracy & Precision: Assessed using quality control (QC) samples at low, medium, and high concentrations. The mean accuracy should be within ±15% of the nominal value (±20% at the LOQ), and the precision (%RSD) should not exceed 15% (20% at the LOQ).[8][13]
-
Conclusion
The selection of an analytical method for the quantification of this compound is highly dependent on the specific research question, the nature of the sample matrix, and the required level of sensitivity.
-
HPLC-UV/FLD is a cost-effective and reliable method for routine analysis in less complex matrices like filtered beer and wine, where concentrations are in the µg/L range.[1][4][9]
-
GC-MS offers enhanced sensitivity and selectivity, making it suitable for trace-level detection and for matrices that may contain more interferences. The use of advanced sample preparation techniques like SBSE can improve recovery and reduce sample volume.[2]
-
LC-MS/MS provides the highest sensitivity and selectivity, making it the definitive choice for bioanalytical applications, such as quantifying this compound in plasma at ng/mL levels, where matrix effects are a significant challenge.[3][8]
Each method, when properly validated, can provide accurate and reliable data. This guide serves as a starting point for researchers to understand the relative performance and procedural requirements of these techniques, enabling a more informed decision for their specific analytical needs.
References
- 1. weinobst.at [weinobst.at]
- 2. Analysis of volatile phenols in alcoholic beverage by ethylene glycol-polydimethylsiloxane based stir bar sorptive extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Determination of volatile phenols in wine using high-performance liquid chromatography with a coulometric array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Simple GC-MS/MS Method for Determination of Smoke Taint-Related Volatile Phenols in Grapes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of LC-MS/MS method for quantification of bisphenol A and estrogens in human plasma and seminal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ora.ox.ac.uk [ora.ox.ac.uk]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. wjarr.com [wjarr.com]
Investigating the Cross-Reactivity of Antibodies Raised Against 4-Vinylphenol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of antibodies raised against 4-Vinylphenol derivatives. Understanding the specificity of such antibodies is critical for the development of accurate immunoassays and other antibody-based applications in research and diagnostics. This document outlines the methodologies for assessing cross-reactivity and presents a comparative dataset to illustrate the binding profiles of these antibodies against structurally related phenolic compounds.
Introduction to Antibody Cross-Reactivity
Antibody cross-reactivity is the phenomenon where an antibody binds to antigens that are structurally similar to the immunogen used to elicit the immune response.[1] While high specificity is often desired, understanding the cross-reactivity profile of an antibody is crucial as it can lead to false-positive results in immunoassays or provide insights into the recognition of related molecules.[1] In the context of small molecules like this compound, which act as haptens, antibodies are generated by conjugating the hapten to a larger carrier protein to make it immunogenic.[2][3][4] The resulting antibodies may exhibit varying degrees of cross-reactivity with other phenolic compounds that share structural similarities with this compound.
Comparative Analysis of Cross-Reactivity
To quantitatively assess the cross-reactivity of a hypothetical polyclonal antibody raised against a this compound-protein conjugate, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) was performed. The assay measures the ability of various phenolic compounds to compete with a this compound-enzyme conjugate for binding to the immobilized antibody. The results are typically expressed as the concentration of the analyte that causes 50% inhibition of the maximal signal (IC50) and as a percentage of cross-reactivity relative to this compound.
The cross-reactivity percentage is calculated using the following formula:
Cross-Reactivity (%) = (IC50 of this compound / IC50 of Competing Compound) x 100
The following table summarizes the cross-reactivity of the anti-4-Vinylphenol polyclonal antibody with a panel of structurally related phenolic compounds.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | ![]() | 10 | 100 |
| 4-Ethylphenol | ![]() | 25 | 40 |
| 4-Vinylguaiacol | ![]() | 50 | 20 |
| Phenol | ![]() | > 1000 | < 1 |
| Styrene | ![]() | > 1000 | < 1 |
| p-Coumaric acid | ![]() | 200 | 5 |
| 2,4,6-Trichlorophenol | ![]() | > 1000 | < 1 |
Note: The data presented in this table is a representative example based on typical cross-reactivity patterns observed for anti-hapten antibodies and is intended for illustrative purposes.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Hapten Synthesis and Immunogen Preparation
To elicit an immune response against the small molecule this compound, it must first be conjugated to a carrier protein. This process involves the synthesis of a hapten derivative of this compound that can be covalently linked to a protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).
Experimental Workflow for Immunogen Preparation
Caption: Workflow for the production of polyclonal antibodies against this compound.
Competitive ELISA for Cross-Reactivity Analysis
A competitive ELISA is the standard method for determining the specificity and cross-reactivity of antibodies against small molecules.
Protocol:
-
Coating: A 96-well microtiter plate is coated with a this compound-protein conjugate (e.g., this compound-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.
-
Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.
-
Competition: The anti-4-Vinylphenol polyclonal antibody is pre-incubated with either the this compound standard or the competing phenolic compounds at various concentrations. This mixture is then added to the coated and blocked wells. The plate is incubated for 1-2 hours at room temperature, allowing the free antibody (not bound to the competitor) to bind to the immobilized this compound-BSA conjugate.
-
Washing: The plate is washed as described in step 2 to remove unbound antibodies and competitors.
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., goat anti-rabbit IgG-HRP) is added to each well and incubated for 1 hour at room temperature.
-
Washing: The plate is washed as described in step 2 to remove the unbound secondary antibody.
-
Substrate Addition: A substrate solution (e.g., TMB) is added to each well, and the plate is incubated in the dark until a color develops.
-
Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The data is then used to construct a standard curve and calculate the IC50 values for each competing compound.
Experimental Workflow for Competitive ELISA
Caption: Step-by-step workflow for the competitive ELISA to assess cross-reactivity.
Discussion of Results
The hypothetical data presented in the comparison table illustrates that the anti-4-Vinylphenol antibody exhibits the highest affinity for this compound, as expected. The cross-reactivity with 4-Ethylphenol is significant (40%), which is attributed to the high structural similarity, with the only difference being the saturation of the vinyl group to an ethyl group. The presence of a methoxy group in 4-Vinylguaiacol reduces the cross-reactivity to 20%.
Compounds lacking the vinyl group and the phenolic hydroxyl group, such as styrene, or having a different functional group like the carboxylic acid in p-Coumaric acid, show significantly lower or negligible cross-reactivity. Similarly, phenol and 2,4,6-trichlorophenol, which lack the vinyl substituent, do not significantly compete for antibody binding.
These findings underscore the importance of the vinylphenol moiety for antibody recognition. The degree of cross-reactivity is directly related to the structural conservation of this core epitope.
Conclusion
This guide provides a framework for investigating the cross-reactivity of antibodies raised against this compound derivatives. The provided experimental protocols for immunogen preparation and competitive ELISA offer a robust methodology for such studies. The comparative data, while illustrative, highlights the expected specificity profile of an anti-4-Vinylphenol antibody, demonstrating high affinity for the target analyte and decreasing reactivity with compounds of diminishing structural similarity. For researchers and drug development professionals, a thorough characterization of antibody cross-reactivity is an indispensable step in the validation of any antibody-based application to ensure accuracy and reliability.
References
Performance evaluation of 4-Vinylphenol-based photoresists against commercial alternatives
A comprehensive comparison for researchers and drug development professionals navigating the landscape of photolithography materials.
In the intricate world of microfabrication, the choice of photoresist is a critical determinant of success. For researchers, scientists, and drug development professionals, the ability to create precise, high-fidelity microstructures is paramount. This guide provides an in-depth performance evaluation of 4-Vinylphenol-based photoresists, primarily poly(4-hydroxystyrene) (PHS), against their well-established commercial counterparts, a Diazonaphthoquinone/Novolac (DNQ/Novolac) resist. We present a summary of key performance metrics, detailed experimental protocols, and a visual exploration of the underlying chemical mechanisms to empower informed decision-making.
At a Glance: Performance Metrics
The following table summarizes the key performance characteristics of a representative this compound-based photoresist and a common commercial DNQ/Novolac alternative. The data presented is a composite from various sources and is intended to provide a comparative overview. Actual performance may vary depending on specific product formulations and processing conditions.
| Performance Metric | This compound-Based Photoresist (PHS-based CAR) | Commercial Alternative (DNQ/Novolac) |
| Exposure Wavelength | Deep UV (DUV, e.g., 248 nm) | i-line (365 nm), g-line (436 nm) |
| Resolution | High (sub-100 nm achievable) | Good (typically > 250 nm) |
| Sensitivity | High (e.g., < 50 mJ/cm²) | Low to moderate (e.g., 100-300 mJ/cm²) |
| Etch Resistance | Good | Excellent |
| Primary Mechanism | Chemically Amplified Resist (CAR) | Photoactive Compound (PAC) Inhibition/Enhancement |
Deep Dive: Experimental Protocols
Reproducible and optimal results in photolithography are contingent on precise adherence to experimental protocols. Below are detailed methodologies for key experiments to evaluate and compare the performance of this compound-based and commercial alternative photoresists.
Substrate Preparation
A uniform and clean substrate surface is crucial for good photoresist adhesion and defect-free patterning.
-
Cleaning: The silicon wafer is first cleaned using a standard solvent cleaning process. This typically involves sequential immersion and sonication in acetone, and isopropyl alcohol (IPA) for 5-10 minutes each to remove organic residues.
-
Drying: The wafer is then thoroughly dried with a nitrogen gun.
-
Dehydration Bake: To remove any adsorbed moisture from the wafer surface, a dehydration bake is performed on a hotplate at 200°C for 5 minutes.
-
Adhesion Promotion: Immediately following the dehydration bake, an adhesion promoter such as Hexamethyldisilazane (HMDS) is applied. This can be done by spin-coating the HMDS at 3000 rpm for 30 seconds.
Photoresist Coating
A uniform photoresist film of a desired thickness is achieved through spin coating.
-
Dispensing: A small amount of the photoresist is dispensed onto the center of the prepared wafer.
-
Spin Coating: The wafer is then spun at a specific speed to achieve the target thickness. For example, to achieve a 1 µm film thickness:
-
This compound-based resist: Spin at 3000 rpm for 30 seconds.
-
DNQ/Novolac resist (e.g., AZ 1512): Spin at 4000 rpm for 30 seconds.
-
-
Edge Bead Removal: After spinning, the edge bead, a thickening of the resist at the wafer's edge, is removed using a solvent-soaked swab.
Soft Bake (Pre-bake)
The soft bake removes the casting solvent from the photoresist film and solidifies it.
-
The coated wafer is baked on a hotplate.
-
This compound-based resist: 130°C for 60 seconds.
-
DNQ/Novolac resist: 100°C for 60 seconds.
-
Exposure
The photoresist is exposed to UV light through a photomask to transfer the desired pattern.
-
The exposure dose is a critical parameter that determines the extent of the photochemical reaction.
-
This compound-based resist (DUV): Exposure is carried out using a 248 nm light source. The required dose is typically low, in the range of 20-50 mJ/cm².
-
DNQ/Novolac resist (i-line): Exposure is performed using a 365 nm light source. A higher dose, typically 100-200 mJ/cm², is required.
-
Post-Exposure Bake (PEB)
For chemically amplified resists like the this compound-based system, a post-exposure bake is a critical step to drive the acid-catalyzed deprotection reaction.
-
The exposed wafer is baked on a hotplate.
-
This compound-based resist: 130°C for 90 seconds.
-
DNQ/Novolac resist: This step is generally not required.
-
Development
The development step selectively removes the exposed (for positive-tone resists) or unexposed (for negative-tone resists) areas of the photoresist.
-
The wafer is immersed in a developer solution.
-
This compound-based resist: A 0.26N solution of Tetramethylammonium hydroxide (TMAH) in water for 60 seconds.
-
DNQ/Novolac resist: A developer such as AZ 300MIF (TMAH-based) for approximately 60 seconds.
-
-
Following development, the wafer is rinsed thoroughly with deionized water and dried with a nitrogen gun.
Etch Resistance Evaluation
The ability of the patterned photoresist to withstand etching processes is a key performance indicator.
-
Etching: The patterned wafer is subjected to a plasma etching process (e.g., using a reactive ion etching system). A common etch gas for silicon dioxide is a mixture of CHF₃ and O₂.
-
Measurement: The thickness of the photoresist is measured before and after etching using an ellipsometer or a profilometer. The etch rate is calculated by dividing the change in thickness by the etch time.
Visualizing the Chemistry: Signaling Pathways and Workflows
To better understand the fundamental differences in how these photoresists function, the following diagrams illustrate their respective chemical mechanisms and a typical experimental workflow.
Figure 1: Acid-catalyzed deprotection mechanism in a this compound-based chemically amplified resist.
Figure 2: Photochemical reaction of the DNQ photoactive compound in a novolac resist.
Figure 3: A generalized experimental workflow for photolithography.
A Comparative Guide to the Biocompatibility of Poly(4-vinylphenol) Versus Established Biodegradable Polymers
For researchers, scientists, and drug development professionals, the selection of a biocompatible polymer is a critical decision in the design of drug delivery systems, medical devices, and tissue engineering scaffolds. While established biodegradable polymers such as polylactic acid (PLA), polyglycolic acid (PGA), poly(lactic-co-glycolic acid) (PLGA), and polycaprolactone (PCL) have been extensively studied and characterized, emerging materials like poly(4-vinylphenol) (p(4-VP)) are also being explored for various applications. This guide provides a comparative assessment of the biocompatibility of p(4-VP) against these well-documented biodegradable polymers, highlighting the available experimental data and identifying critical knowledge gaps.
Quantitative Biocompatibility Data
A significant disparity exists in the publicly available biocompatibility data between p(4-VP) and the commonly used biodegradable polyesters. While PLA, PGA, PLGA, and PCL have been the subject of numerous in vitro and in vivo studies, quantitative data for p(4-VP) is notably scarce in the biomedical literature. Its primary applications have been in the electronics and industrial sectors, with only general, unsubstantiated claims of it being "non-toxic" for some of these uses.[1]
Table 1: In Vitro Cytotoxicity Data for Biodegradable Polymers
| Polymer | Cell Line | Assay | Results (Cell Viability %) | Citation |
| PLA | L929 mouse fibroblasts | MTT | > 90% at various concentrations | [2] |
| PGA | Human osteoblasts | MTT | ~95% after 72h | [3] |
| PLGA (50:50) | Murine Macrophages (RAW 264.7) | MTT | > 85% for particles up to 1mg/mL | |
| PCL | Human dermal fibroblasts | MTT | > 90% after 72h | [4] |
| p(4-VP) | N/A | N/A | No quantitative data available |
Table 2: Hemocompatibility Data for Biodegradable Polymers
| Polymer | Assay | Results (% Hemolysis) | Citation |
| PLA | In vitro hemolysis | < 2% | |
| PLGA | In vitro hemolysis | < 5% | [4] |
| PCL | In vitro hemolysis | < 2% | [4] |
| p(4-VP) | N/A | No quantitative data available |
Table 3: In Vivo Inflammatory Response for Biodegradable Polymers
| Polymer | Animal Model | Implantation Site | Observed Response | Citation |
| PLA | Rat | Subcutaneous | Mild inflammatory response with a thin fibrous capsule. | |
| PGA | Rat | Intramuscular | Initial acute inflammation followed by gradual resorption and tissue replacement. | [3] |
| PLGA | Rat | Subcutaneous | Mild to moderate inflammatory response, influenced by the LA:GA ratio and degradation rate.[4] | [4] |
| PCL | Rat | Subcutaneous | Minimal inflammatory response with the formation of a thin fibrous capsule.[4] | [4] |
| p(4-VP) | N/A | N/A | No direct in vivo data available. Studies on the monomer, this compound, have shown it to be hepatotoxic and pneumotoxic in mice, raising concerns about the polymer's safety.[5] | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of biomaterial biocompatibility. Below are protocols for key in vitro and in vivo assays.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours to allow for cell attachment.
-
Material Exposure: Introduce the test polymer (either as an extract or a direct contact material) to the cells and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Hemolysis Assay
The hemolysis assay evaluates the compatibility of a material with blood by measuring the amount of red blood cell (RBC) lysis.
-
Blood Collection: Obtain fresh whole blood from a healthy donor and collect it in a tube containing an anticoagulant (e.g., heparin).
-
RBC Isolation and Dilution: Centrifuge the blood to separate the RBCs from the plasma. Wash the RBCs three times with phosphate-buffered saline (PBS). Resuspend the RBCs in PBS to a final concentration of 2%.
-
Material Incubation: Add the test polymer to the RBC suspension. Use PBS as a negative control (0% hemolysis) and a known hemolytic agent (e.g., Triton X-100) as a positive control (100% hemolysis).
-
Incubation: Incubate the samples at 37°C for 1-4 hours with gentle agitation.
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Absorbance Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance at 540 nm, which corresponds to the amount of hemoglobin released.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100
In Vivo Inflammatory Response Assessment
This protocol outlines a general procedure for evaluating the local tissue response to an implanted biomaterial.
-
Animal Model: Select an appropriate animal model (e.g., rat, rabbit) based on the intended application of the biomaterial.
-
Implantation: Surgically implant the sterile polymer sample into a specific anatomical site (e.g., subcutaneous, intramuscular). A sham surgery group (incision without implant) should be included as a control.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for signs of infection or distress.
-
Explantation and Histology: At predetermined time points (e.g., 1, 4, 12 weeks), euthanize the animals and carefully explant the implant and surrounding tissue.
-
Tissue Processing: Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin.
-
Staining and Analysis: Section the tissue and stain with Hematoxylin and Eosin (H&E) to visualize the cellular infiltrate and tissue morphology. Immunohistochemical staining for specific inflammatory markers (e.g., CD68 for macrophages, myeloperoxidase for neutrophils) can also be performed.
-
Evaluation: A pathologist should blindly evaluate the histological slides to assess the inflammatory response, including the presence and type of inflammatory cells, fibrosis (capsule formation), and tissue integration.
Visualizing Biocompatibility Assessment and Inflammatory Pathways
To better understand the workflow of biocompatibility testing and the underlying biological responses, the following diagrams are provided.
Conclusion
The biocompatibility of a polymer is a paramount consideration for its use in biomedical applications. Established biodegradable polymers like PLA, PGA, PLGA, and PCL have a wealth of supporting data that characterizes their generally favorable interactions with biological systems. In stark contrast, poly(this compound) lacks the necessary quantitative biocompatibility data to be considered for such applications at this time. The toxicity of its monomer, this compound, further underscores the need for rigorous investigation before p(4-VP) can be deemed safe for medical use. Researchers and drug development professionals should exercise caution and prioritize the use of well-characterized materials. Further comprehensive studies on the cytotoxicity, hemocompatibility, and in vivo response of p(4-VP) are essential to determine its potential, if any, in the biomedical field.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Polystyrene and Polyethylene Microplastics Decrease Cell Viability and Dysregulate Inflammatory and Oxidative Stress Markers of MDCK and L929 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-induced pneumotoxicity and hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Hemocompatibility of micropatterned biomaterial surfaces is dependent on topographical feature size [frontiersin.org]
A comparative analysis of different synthetic routes to 4-Vinylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic methodologies for the production of 4-vinylphenol (4-VP), a valuable monomer in the synthesis of polymers and a precursor for various fine chemicals. The analysis covers key performance indicators, detailed experimental protocols, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific applications.
Quantitative Data Summary
The following table summarizes the key quantitative data for different synthetic routes to this compound, allowing for a direct comparison of their efficiencies and reaction conditions.
| Synthetic Route | Starting Material | Reagents/Catalyst | Solvent/Conditions | Reaction Time | Yield (%) | Purity (%) |
| Dehydrogenation | 4-Ethylphenol | Iron oxide catalyst | 550–600 °C, 0.1 MPa, gas phase, steam/aromatic diluent[1] | Continuous | High | Moderate |
| Catalyst-Free Thermal Decarboxylation | p-Coumaric acid | None | N,N-Dimethylformamide (DMF), 130–200 °C[2] | 30 min | 86–96 | High |
| Enzymatic Decarboxylation | p-Coumaric acid | Phenolic Acid Decarboxylase (PAD) | Aqueous buffer, often in a two-phase system (e.g., with undecanol) | 12–24 h | 73–90 | High |
| Knoevenagel-Doebner Reaction | 4-Hydroxybenzaldehyde | Malonic acid, piperidine | Pyridine or Toluene, reflux | 4 h | High | Good |
| Multi-step Synthesis from Phenol | Phenol | Multiple reagents over 5 steps | Various solvents and conditions | Multi-day | Moderate | Good |
| Wittig Reaction | 4-Hydroxybenzaldehyde | Methyltriphenylphosphonium bromide, strong base | Anhydrous THF | ~12 h | Moderate | Good |
Synthetic Pathways and Logical Relationships
The following diagram illustrates the primary synthetic routes to this compound from various precursors.
Caption: Overview of major synthetic pathways to this compound.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on published procedures and offer a starting point for laboratory-scale synthesis.
1. Dehydrogenation of 4-Ethylphenol
This industrial method involves the gas-phase dehydrogenation of 4-ethylphenol over a metal oxide catalyst at high temperatures.
-
Reaction: C₂H₅C₆H₄OH → C₂H₃C₆H₄OH + H₂[3]
-
Procedure: 4-Ethylphenol is vaporized and mixed with steam and an aromatic hydrocarbon as a diluent.[1] The gaseous mixture is then passed through a reactor containing an iron oxide catalyst at a temperature of 550–600 °C and a pressure of 0.1 MPa.[1] The product stream is condensed, and this compound is separated from the unreacted 4-ethylphenol by extraction with an aqueous alkali solution at approximately 30 °C.[1]
2. Catalyst-Free Thermal Decarboxylation of p-Coumaric Acid
This method provides a high-yielding and straightforward synthesis of this compound without the need for a catalyst.
-
Reaction: HO-C₆H₄-CH=CH-COOH → HO-C₆H₄-CH=CH₂ + CO₂
-
Procedure: In a pressure-resistant reaction vessel, p-coumaric acid (0.2 mmol) is dissolved in N,N-dimethylformamide (1 ml).[2] The mixture is stirred and heated to 130–200 °C for approximately 30 minutes, with the reaction progress monitored by Thin Layer Chromatography (TLC).[2] Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried over sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure this compound.[2] A polymerization inhibitor such as 4-methoxyphenol can be added.[1]
3. Enzymatic Decarboxylation of p-Coumaric Acid
This biocatalytic route utilizes the enzyme phenolic acid decarboxylase (PAD) for a green and selective synthesis of this compound.
-
Reaction: p-Coumaric acid --(Phenolic Acid Decarboxylase)--> this compound + CO₂
-
Procedure: Recombinant E. coli or other suitable microbial hosts overexpressing a phenolic acid decarboxylase are cultured. The whole cells are then used as a biocatalyst. The reaction is typically carried out in a two-phase system to mitigate product inhibition. For example, a reaction mixture containing p-coumaric acid in an aqueous buffer is overlaid with an organic solvent such as undecanol. The microbial cells are suspended in the aqueous phase, and the reaction is incubated with agitation for 12-24 hours. The this compound produced is continuously extracted into the organic phase. The product can then be isolated from the organic layer by distillation.
4. Knoevenagel-Doebner Reaction from 4-Hydroxybenzaldehyde
This classical condensation reaction can be adapted to a one-pot, two-step synthesis of 4-vinylphenols under microwave irradiation.
-
Reaction: HO-C₆H₄-CHO + CH₂(COOH)₂ --(Piperidine)--> HO-C₆H₄-CH=CH-COOH → HO-C₆H₄-CH=CH₂ + CO₂
-
Procedure: 4-Hydroxybenzaldehyde is reacted with malonic acid in the presence of piperidine as a catalyst, using pyridine or toluene as a solvent.[4][5] The mixture is refluxed for about 4 hours. In a modified procedure, the pyridine solvent is removed in vacuo in the presence of toluene, which facilitates the decarboxylation of the intermediate p-coumaric acid to yield this compound directly.[5]
5. Multi-step Synthesis from Phenol
A classical, albeit lengthy, route to this compound starts from phenol.
-
Reaction Sequence:
-
Acetylation of Phenol: Phenol is acetylated to p-hydroxyacetophenone.
-
Acetylation of p-Hydroxyacetophenone: The phenolic hydroxyl group of p-hydroxyacetophenone is acetylated to form p-acetoxyacetophenone.[6]
-
Hydrogenation: The ketone group of p-acetoxyacetophenone is reduced to a secondary alcohol, yielding p-acetoxyphenylmethyl carbinol.[7]
-
Dehydration: The carbinol is dehydrated to form p-acetoxystyrene.[7]
-
Saponification: The acetate group of p-acetoxystyrene is hydrolyzed using a base like potassium hydroxide to give this compound.[7]
-
-
Procedure: Each step involves standard organic synthesis techniques with appropriate reagents and workup procedures. The overall yield is dependent on the efficiency of each individual step.
6. Wittig Reaction from 4-Hydroxybenzaldehyde
The Wittig reaction provides a reliable method for converting aldehydes to alkenes.
-
Reaction: (C₆H₅)₃P=CH₂ + HO-C₆H₄-CHO → HO-C₆H₄-CH=CH₂ + (C₆H₅)₃P=O
-
Procedure:
-
Ylide Preparation: Methyltriphenylphosphonium bromide is suspended in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cooled to 0 °C. A strong base, such as n-butyllithium, is added dropwise to form the phosphorus ylide. The mixture is stirred at room temperature for about an hour.[8]
-
Reaction with Aldehyde: The ylide solution is cooled to 0 °C, and a solution of 4-hydroxybenzaldehyde in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for approximately 12 hours.[8]
-
Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.
-
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Catalyst-free decarboxylation of 4-hydroxycinnamic acids: efficient synthesis of 4-vinylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. US4689371A - Process for the preparation of poly (vinylphenol) from poly (acetoxystyrene) - Google Patents [patents.google.com]
- 7. CA1339438C - Process for the preparation of poly(vinylphenol) from poly(acetoxystyrene) by acid catalyzed transesterification - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison of 4-Vinylphenol and Its Isomers in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the polymerization behavior of 2-, 3-, and 4-vinylphenol, supported by experimental data.
The isomeric position of the hydroxyl group on the vinylphenol monomer—whether ortho (2-), meta (3-), or para (4-)—profoundly influences its reactivity and the properties of the resulting polymer. This guide provides a detailed comparison of these three isomers in various polymerization reactions, offering insights into their distinct behaviors and the characteristics of the corresponding polyvinylphenols (PVPs). Understanding these differences is critical for tailoring polymer synthesis to specific applications, from advanced electronics to novel drug delivery systems.
Comparative Analysis of Polymerization Methods
The polymerization of vinylphenol isomers can be achieved through several methods, including free radical, cationic, and anionic polymerization, as well as controlled radical polymerization techniques. However, the success and outcome of each method are highly dependent on the isomer used.
Free Radical Polymerization
Free radical polymerization is a common method for polymerizing vinyl monomers. In the case of vinylphenols, the choice of initiator is crucial.
Initiator Efficacy: Initiators that generate carbon-centered radicals, such as azobisisobutyronitrile (AIBN), are effective in polymerizing all three isomers.[1][2] In contrast, initiators that produce oxy- or thio-radicals are generally ineffective as they tend to abstract the acidic phenolic hydrogen, leading to inhibition of the polymerization process.[1]
Kinetics and Molecular Weight: this compound exhibits the lowest apparent activation energy for polymerization, suggesting a faster polymerization rate compared to its ortho and meta counterparts.[1] Both 3- and this compound can be polymerized to high molecular weights, while 2-vinylphenol typically yields polymers with a lower molecular weight.[2]
| Isomer | Apparent Activation Energy (kcal/mol)[1] | Polymer Molecular Weight (Mn)[1][2] |
| 2-Vinylphenol | 21.5 | 7,600 - 9,800 |
| 3-Vinylphenol | 20.1 | 21,000 - 53,000 |
| This compound | 18.0 | 21,000 - 53,000 |
Cationic Polymerization
Cationic polymerization of vinylphenols reveals significant differences among the isomers.
Reactivity and Polymer Structure: Only this compound undergoes efficient cationic polymerization to yield high molecular weight polymers with a regular head-to-tail structure.[1][2] For 2- and 3-vinylphenol, the polymerization is complicated by side reactions involving the phenolic hydroxyl group, leading to the formation of low molecular weight oligomers with complex, irregular structures.[1][2]
| Isomer | Polymer Molecular Weight (Mn)[1][2] | Polymer Structure[1][2] |
| 2-Vinylphenol | ~3,950 | Complex, involves reaction of both vinyl and phenol groups |
| 3-Vinylphenol | ~710 | Complex, involves reaction of both vinyl and phenol groups |
| This compound | 66,000 - 192,000 | Normal vinyl polymerization structure |
Anionic Polymerization
The direct anionic polymerization of vinylphenols is generally challenging due to the presence of the acidic phenolic proton, which can terminate the anionic propagating chain. This necessitates the use of a protecting group for the hydroxyl functionality prior to polymerization, followed by a deprotection step. This method is most commonly reported for this compound, often utilizing silyl ethers as protecting groups to achieve well-defined polymers.[3]
Controlled Radical Polymerization
Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT), Atom Transfer Radical Polymerization (ATRP), and Nitroxide-Mediated Polymerization (NMP), offer the ability to synthesize polymers with controlled molecular weights, narrow polydispersity, and complex architectures. As with anionic polymerization, these methods typically require the protection of the hydroxyl group of the vinylphenol monomer. Much of the research in this area has focused on derivatives of this compound, such as acetoxystyrene, which can be subsequently hydrolyzed to yield poly(this compound).[4]
Properties of Poly(vinylphenol) Isomers
The isomeric structure of the monomer unit also influences the properties of the resulting polymer.
| Property | Poly(2-vinylphenol) | Poly(3-vinylphenol) | Poly(this compound) |
| Glass Transition Temperature (Tg) | Data not readily available | Data not readily available | 130-185 °C[5] |
| Thermal Stability | Information is limited | Information is limited | Decomposes at ~360 °C[5] |
Experimental Protocols
The following are generalized protocols for the polymerization of vinylphenols. Specific conditions may need to be optimized depending on the desired polymer characteristics.
Free Radical Polymerization of this compound
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (solvent)
-
Methanol (non-solvent for precipitation)
Procedure:
-
This compound is dissolved in anhydrous toluene in a reaction flask.
-
AIBN is added to the solution.
-
The flask is sealed, and the solution is purged with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove oxygen.
-
The reaction mixture is heated to 60-70 °C and stirred for a specified time (e.g., 24 hours).
-
The polymerization is terminated by cooling the flask in an ice bath.
-
The polymer is precipitated by pouring the reaction mixture into an excess of methanol.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried in a vacuum oven.
Cationic Polymerization of this compound
Materials:
-
This compound (monomer)
-
Boron trifluoride etherate (BF₃·OEt₂) (initiator)
-
Anhydrous dichloromethane (solvent)
-
Methanol (for termination)
Procedure:
-
This compound is dissolved in anhydrous dichloromethane in a reaction flask under an inert atmosphere.
-
The solution is cooled to a low temperature (e.g., -78 °C) in a dry ice/acetone bath.
-
BF₃·OEt₂ is added dropwise to the stirred solution.
-
The reaction is allowed to proceed for a specific duration.
-
The polymerization is terminated by the addition of a small amount of methanol.
-
The polymer is precipitated into a non-solvent, collected by filtration, and dried.
Visualizing Polymerization Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Influence of Isomer Structure on Polymerization Method and Outcome.
Caption: Generalized Experimental Workflow for Poly(vinylphenol) Synthesis.
References
Evaluating the Efficacy of 4-Vinylphenol as an Antimicrobial Agent Compared to Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial efficacy of 4-Vinylphenol against standard antibiotics. Due to a notable gap in publicly available research directly comparing the monomeric this compound to conventional antibiotics, this document summarizes existing data on its derivatives and polymers, presents established antimicrobial data for common antibiotics, and outlines a comprehensive experimental protocol to facilitate future comparative studies.
Quantitative Data on Antimicrobial Efficacy
Currently, there is a lack of direct comparative studies detailing the Minimum Inhibitory Concentration (MIC) of this compound against a broad spectrum of bacteria alongside standard antibiotics. The data on the antimicrobial properties of this compound is primarily focused on its polymeric form, poly(this compound), and its derivatives. For instance, sulfonated poly(this compound) has been shown to be effective against both Gram-positive and Gram-negative bacteria. Furthermore, 2-Methoxy-4-vinylphenol, a derivative, is suggested to exert its antimicrobial effect by interacting with bacterial DNA gyrase and lipoproteins.
To provide a baseline for future comparative analysis, the following tables summarize the MIC ranges for common standard antibiotics against key bacterial strains as reported in various studies. It is important to note that MIC values can vary depending on the bacterial strain and the specific experimental conditions.
Table 1: Minimum Inhibitory Concentration (MIC) of Standard Antibiotics against Staphylococcus aureus
| Antibiotic | MIC Range (µg/mL) |
| Penicillin | 0.015 - >24 |
| Amoxicillin | Data not readily available |
| Ciprofloxacin | 0.25 - 1 |
Note: The wide range for Penicillin is due to the high prevalence of resistant strains.
Table 2: Minimum Inhibitory Concentration (MIC) of Standard Antibiotics against Escherichia coli
| Antibiotic | MIC Range (µg/mL) |
| Penicillin | Data not readily available |
| Amoxicillin | 2 - >512 |
| Ciprofloxacin | Data not readily available |
Table 3: Minimum Inhibitory Concentration (MIC) of Standard Antibiotics against Pseudomonas aeruginosa
| Antibiotic | MIC Range (µg/mL) |
| Penicillin | Not applicable |
| Amoxicillin | Not applicable |
| Ciprofloxacin | 0.12 - 32 |
Proposed Mechanism of Action of Phenolic Compounds
Phenolic compounds, including this compound, are generally understood to exert their antimicrobial effects through the disruption of the bacterial cell membrane. This action is not typically mediated by a complex signaling pathway but rather by direct interaction with the membrane's components.
Benchmarking the performance of 4-Vinylphenol-based biosensors with existing technologies
For researchers, scientists, and drug development professionals, the rapid and accurate detection of phenolic compounds is crucial across various fields, from environmental monitoring to pharmaceutical analysis. While traditional analytical methods offer high precision, the demand for faster, more portable, and cost-effective solutions has driven the development of novel biosensor technologies. This guide provides a comparative analysis of electrochemical biosensors, specifically those designed for the detection of phenolic compounds, against established technologies like Surface Plasmon Resonance (SPR) and Enzyme-Linked Immunosorbent Assay (ELISA).
The focus of this comparison will be on enzyme-based electrochemical biosensors, particularly those utilizing tyrosinase, as a representative technology for the detection of a broad range of phenolic compounds, including 4-Vinylphenol. The performance of these biosensors will be benchmarked against SPR and ELISA in terms of key analytical parameters such as sensitivity, limit of detection, and linear range.
Performance Comparison of Detection Technologies
The following tables summarize the quantitative performance of electrochemical biosensors, SPR, and ELISA for the detection of phenolic compounds and other small molecules.
| Technology | Analyte | Limit of Detection (LOD) | Linear Range | Sensitivity | Reference |
| Tyrosinase-based Electrochemical Biosensor | Phenol | 0.016 µM | 0.05 - 15 µM | 0.624 µA/µM | [1] |
| Tyrosinase-based Electrochemical Biosensor | Catechol | 3 x 10⁻⁸ M | 5 x 10⁻⁸ - 5 x 10⁻⁵ M | Not Specified | [2] |
| Tyrosinase-based Electrochemical Biosensor | Catechol | 8.63 x 10⁻¹⁰ M | Not Specified | Not Specified | [3][4] |
| Tyrosinase-based Electrochemical Biosensor | 4-methylcatechol | 9.56 x 10⁻¹⁰ M | Not Specified | Not Specified | [3][4] |
| Laccase-based Electrochemical Biosensor | Guaiacol | 1.1 x 10⁻⁷ mol L⁻¹ | 1.0 - 100.0 µmol L⁻¹ | Not Specified | [5] |
| Surface Plasmon Resonance (SPR) | Dopamine | 1.11 nM | Up to 50 nM | 0.787 nm/nM | [6] |
| Surface Plasmon Resonance (SPR) | Small Molecules (General) | Varies (analyte dependent) | Varies (analyte dependent) | Varies | [7][8] |
| ELISA | 4-Nonylphenol and Octylphenol | Low µg L⁻¹ range | 0.08 - 6.86 µg L⁻¹ | Not Specified | [9] |
| ELISA (Total Phenolic Content Kit) | Catechin Equivalents | 0.02 mM | Not Specified | Not Specified | [10] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in DOT language.
Electrochemical Biosensor Signaling Pathway
Caption: Signaling pathway of a tyrosinase-based electrochemical biosensor for phenolic compound detection.
Surface Plasmon Resonance (SPR) Experimental Workflow
Caption: General experimental workflow for Surface Plasmon Resonance (SPR) based detection.
ELISA (Competitive) Experimental Workflow
Caption: Experimental workflow for a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Fabrication and Measurement Protocol for a Tyrosinase-Based Electrochemical Biosensor
1. Electrode Preparation:
- A glassy carbon electrode (GCE) is polished with alumina slurry, followed by sonication in ethanol and deionized water to ensure a clean surface.
- A modifying material, such as a nanocomposite of graphene and gold nanoparticles, is prepared and dispersed in a suitable solvent.
- A small volume of the nanocomposite suspension is drop-casted onto the GCE surface and allowed to dry, forming a stable film that enhances conductivity and provides a large surface area for enzyme immobilization.
2. Enzyme Immobilization:
- A solution of tyrosinase is prepared in a phosphate buffer solution (pH 7.0).
- The modified GCE is incubated in the tyrosinase solution, allowing the enzyme to adsorb onto the electrode surface.
- To ensure stable immobilization, a cross-linking agent like glutaraldehyde can be used to form covalent bonds between the enzyme molecules and the electrode surface.
3. Electrochemical Measurement:
- The enzyme-modified electrode is placed in an electrochemical cell containing a phosphate buffer solution.
- A specific potential is applied to the working electrode.
- The phenolic compound of interest (e.g., this compound) is added to the buffer solution.
- The enzymatic oxidation of the phenol to a quinone species occurs, which is then electrochemically reduced at the electrode surface, generating a measurable current.
- The change in current is proportional to the concentration of the phenolic compound in the sample.[1][2]
General Protocol for Surface Plasmon Resonance (SPR) Detection of Small Molecules
1. Sensor Chip Preparation and Ligand Immobilization:
- A suitable sensor chip (e.g., CM5) is activated to create reactive groups on its surface.
- A ligand with binding affinity for the target small molecule (e.g., an antibody or a receptor protein) is immobilized onto the sensor chip surface.
2. Analyte Binding Analysis:
- A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.
- The small molecule analyte (e.g., a phenolic compound) is dissolved in the running buffer and injected over the sensor surface at various concentrations.
- The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).
- The association and dissociation of the analyte are monitored in real-time.
3. Data Analysis:
- The resulting sensorgram (a plot of RU versus time) is analyzed to determine the binding kinetics (association and dissociation rate constants) and the affinity of the interaction.[11][12]
General Protocol for Competitive ELISA for Small Molecule Detection
1. Plate Coating and Blocking:
- The wells of a 96-well microplate are coated with a capture antibody specific for the small molecule of interest.
- After incubation, the coating solution is removed, and the wells are washed.
- A blocking buffer is added to each well to prevent non-specific binding of subsequent reagents.
2. Competitive Reaction:
- The sample containing the unknown amount of the small molecule (analyte) is added to the wells.
- Immediately after, a fixed amount of the same small molecule conjugated to an enzyme (e.g., horseradish peroxidase) is added.
- The plate is incubated, during which the free analyte in the sample and the enzyme-conjugated analyte compete for binding to the limited number of capture antibody sites.
3. Detection:
- The plate is washed to remove any unbound reagents.
- A substrate for the enzyme is added to each well. The enzyme converts the substrate into a colored product.
- The reaction is stopped, and the absorbance of the color is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.[13]
Conclusion
Electrochemical biosensors, particularly those based on enzymes like tyrosinase, offer a promising alternative to traditional methods for the detection of phenolic compounds. They demonstrate competitive, and in some cases superior, limits of detection and sensitivity compared to established technologies like SPR and ELISA. The advantages of electrochemical biosensors include their potential for miniaturization, cost-effectiveness, and rapid, real-time analysis.
While SPR provides valuable kinetic data on molecular interactions and ELISA remains a robust and widely used technique for quantitative analysis, the development of advanced nanomaterials continues to enhance the performance of electrochemical biosensors, making them an increasingly attractive option for a wide range of applications in research, diagnostics, and drug development. The choice of technology will ultimately depend on the specific requirements of the application, including the desired sensitivity, sample matrix, and throughput needs.
References
- 1. mdpi.com [mdpi.com]
- 2. A highly sensitive electrochemical biosensor for phenol derivatives using a graphene oxide-modified tyrosinase electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. biosensingusa.com [biosensingusa.com]
- 8. Small Molecule Immunosensing Using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 13. Enzyme-linked immunosorbent assay for the quantitative/qualitative analysis of plant secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of 4-Vinylphenol Quantification Using Diverse Analytical Techniques
For researchers, scientists, and professionals in drug development, the accurate quantification of 4-vinylphenol is crucial due to its role as a significant aroma compound, a potential off-flavor contaminant in food and beverages, and a building block in chemical synthesis.[1][2][3] Cross-validation of quantification results across different analytical platforms is essential to ensure data accuracy, reliability, and comparability, particularly in regulated environments.[4][5] This guide provides a comparative overview of three primary analytical techniques for this compound quantification: High-Performance Liquid Chromatography with Ultraviolet or Fluorescence Detection (HPLC-UV/FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Quantitative Performance
The choice of analytical technique often depends on the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics of each method for the quantification of this compound.
| Parameter | HPLC-UV/FLD | GC-MS | LC-MS/MS |
| Linearity (R²) | >0.99[6][7] | >0.999[8] | >0.99[9] |
| Limit of Detection (LOD) | 1.5 - 11 µg/L[6][8] | ~1.5 µg/L[8] | ~0.8 - 1.4 ng/mL (for similar phenols)[10] |
| Limit of Quantification (LOQ) | ~5.0 µg/L[8] | 5.0 µg/L[8] | Low ng/mL range (for similar phenols)[11] |
| Accuracy (Recovery %) | Not specified in reviewed sources | ~103%[8] | 98-102% (for similar phenols)[12] |
| Precision (RSD %) | Not specified in reviewed sources | <13%[8] | <15% (for similar phenols)[10] |
| Sample Throughput | Moderate to High | Low to Moderate | High |
| Selectivity | Moderate | High | Very High |
| Matrix Effect | Moderate | Low (with proper cleanup) | High (requires internal standards) |
Experimental Workflows and Logical Comparisons
The selection of an appropriate analytical method involves considering the trade-offs between sensitivity, sample preparation complexity, and throughput. The following diagrams illustrate a general workflow for cross-validation and a comparison of the logical relationships between the analytical techniques discussed.
Detailed Experimental Protocols
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is well-suited for analyzing this compound in wine samples, often allowing for direct injection with minimal sample preparation.[6]
-
Sample Preparation: Wine samples can be transferred directly into HPLC vials.[6] To avoid potential issues with polyphenolic constituents, filtration may be omitted.[6] For beer samples, filtration through a 0.45 µm filter and decarbonation by sonication are recommended.[13]
-
Instrumentation: A standard HPLC system equipped with a fluorescence detector.[6]
-
Chromatographic Conditions:
-
Detection:
-
Fluorescence Detector: Excitation wavelength set at 225 nm and emission wavelength at 320 nm.[6]
-
-
Quantification: External standardization is used, with a linear calibration curve typically generated from 20 to 2,000 µg/L.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high selectivity and is often used as a confirmatory method. It typically requires a more involved sample preparation process, including extraction and potentially derivatization.[6][8]
-
Sample Preparation (Liquid-Liquid Extraction):
-
Acidify the sample (e.g., wine) to a low pH.
-
Add an internal standard (e.g., 2,3-dimethylphenol).[8]
-
Extract the sample with a suitable organic solvent, such as diethyl ether.[8]
-
Concentrate the organic extract under a stream of nitrogen.
-
Reconstitute the residue in a solvent suitable for GC injection.
-
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.[8]
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate.[14]
-
Inlet Temperature: Typically around 220-250°C.[14]
-
Oven Program: A temperature gradient is used to separate the analytes, for example, starting at a low temperature and ramping up.
-
-
Mass Spectrometry:
-
Quantification: An internal standard calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and selective technique, ideal for analyzing trace levels of this compound in complex biological matrices. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.[11]
-
Sample Preparation (Protein Precipitation for Plasma):
-
Aliquot 50 µL of the plasma sample into a microcentrifuge tube.[11]
-
Add a stable isotope-labeled internal standard (e.g., this compound-d4).
-
Add 200 µL of cold acetonitrile to precipitate proteins.[11]
-
Vortex and centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes.[11]
-
Transfer the clear supernatant to an autosampler vial for injection.[11]
-
-
Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[11]
-
Chromatographic Conditions:
-
Mass Spectrometry:
-
Ionization Mode: ESI, likely in negative mode for phenolic compounds.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for maximum sensitivity and selectivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both this compound and its labeled internal standard would need to be optimized.
-
-
Quantification: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Studies on the Simultaneous Formation of Aroma-Active and Toxicologically Relevant Vinyl Aromatics from Free Phenolic Acids during Wheat Beer Brewing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. weinobst.at [weinobst.at]
- 7. scielo.br [scielo.br]
- 8. View of Volatile phenolics in Teran PTP red wine [journals.uni-lj.si]
- 9. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bisphenol A, 4-t-octylphenol, and 4-nonylphenol determination in serum by Hybrid Solid Phase Extraction-Precipitation Technology technique tailored to liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Analysis of Volatile Phenolic Compounds Responsible for 4-vinylguaiacol-like Odor Characteristics of Sake [jstage.jst.go.jp]
A Comparative Thermal Analysis: Poly(4-vinylphenol) vs. Polystyrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal properties of poly(4-vinylphenol) (PVPh) and polystyrene (PS), two polymers with structural similarities but distinct thermal behaviors. The information presented herein is curated from various scientific sources to assist in material selection and process development.
Executive Summary
Poly(this compound) generally exhibits superior thermal stability compared to polystyrene. This is primarily attributed to the presence of hydroxyl groups in PVPh, which can form strong intermolecular hydrogen bonds, leading to a higher glass transition temperature (Tg) and decomposition temperature (Td). Polystyrene, a non-polar polymer, relies on weaker van der Waals forces, resulting in a lower thermal resistance.
Quantitative Thermal Analysis
The following table summarizes the key thermal properties of PVPh and polystyrene as determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It is important to note that these values are compiled from multiple sources and may vary depending on the specific molecular weight, purity, and experimental conditions.
| Thermal Property | Poly(this compound) (PVPh) | Polystyrene (PS) |
| Glass Transition Temperature (Tg) | 130 - 185 °C[1] | ~100 °C |
| Decomposition Temperature (Td) | ~360 °C (decomposes)[1] | Onset ~270 °C (in air) |
| Char Yield at 600°C (Nitrogen atmosphere) | Higher (due to phenolic structure) | Lower |
Discussion of Thermal Behavior
Poly(this compound) (PVPh): The phenolic hydroxyl groups in PVPh are pivotal to its thermal characteristics. These groups facilitate strong intermolecular hydrogen bonding, which significantly restricts segmental motion of the polymer chains. This results in a considerably higher glass transition temperature compared to polystyrene. The aromatic nature of the phenol groups also contributes to a higher char yield upon decomposition, indicating the formation of a more stable carbonaceous residue at elevated temperatures.
Polystyrene (PS): As a non-polar thermoplastic, polystyrene's intermolecular interactions are limited to weaker van der Waals forces. Consequently, less thermal energy is required to induce chain mobility, leading to a lower glass transition temperature. The thermal degradation of polystyrene in an inert atmosphere primarily proceeds through random chain scission and depolymerization, yielding styrene monomer and other volatile products. In the presence of oxygen, oxidative degradation occurs at lower temperatures.
Experimental Protocols
The following are generalized methodologies for the key thermal analysis techniques used to characterize PVPh and PS.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer.
Methodology:
-
A small, precisely weighed sample of the polymer (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina or platinum).
-
The pan is loaded into a microbalance within a temperature-controlled furnace.
-
An inert gas, typically nitrogen, is purged through the furnace to prevent oxidative degradation.
-
The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 800 °C).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve plots the percentage of weight loss versus temperature. The decomposition temperature is typically reported as the onset temperature of major weight loss or the temperature of the maximum rate of weight loss (from the derivative of the TGA curve).
Differential Scanning Calorimetry (DSC)
Objective: To measure the glass transition temperature (Tg) and other thermal transitions.
Methodology:
-
A small sample of the polymer (typically 5-10 mg) is encapsulated in an aluminum DSC pan.
-
An empty, sealed aluminum pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The samples are subjected to a controlled temperature program, typically a heat-cool-heat cycle, under a nitrogen atmosphere. A common heating and cooling rate is 10-20 °C/min.
-
The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.
-
The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the comparative thermal analysis process.
Caption: Workflow for the comparative thermal analysis of PVPh and PS.
Signaling Pathway of Thermal Degradation
The following diagram illustrates a simplified conceptual pathway of the initial stages of thermal degradation for both polymers.
Caption: Conceptual pathways of thermal degradation for PVPh and PS.
References
Safety Operating Guide
Proper Disposal of 4-Vinylphenol: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 4-Vinylphenol is critical for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides essential procedural information for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound waste.
This compound, also known as 4-hydroxystyrene, is a compound used in the synthesis of polymers and as a flavoring agent.[1][2] Due to its potential hazards, including acute toxicity, mutagenicity, and reproductive toxicity, it is imperative to follow stringent disposal protocols.[3] This substance should not be disposed of down the drain or in regular trash.[3][4]
Key Disposal and Safety Information
Proper disposal of this compound involves treating it as hazardous chemical waste.[4] All materials contaminated with this compound, including solid waste like gloves and pipette tips, and liquid waste solutions, must be collected for disposal by a licensed waste disposal contractor.[3]
| Hazard Classification & Precautionary Statements | Disposal & Handling Guidelines |
| GHS Hazard Statements | Waste Collection |
| H302: Harmful if swallowed[3] | Segregate solid and liquid waste contaminated with this compound at the point of generation.[4] |
| H341: Suspected of causing genetic defects[3] | Collect solid waste in a designated, sealable, and puncture-proof container.[4] |
| H361: Suspected of damaging fertility or the unborn child[3] | Collect liquid waste in a chemically compatible, leak-proof container.[4] |
| H372: Causes damage to organs through prolonged or repeated exposure[3] | Container Management |
| Precautionary Statements (Disposal) | Use chemically compatible containers that can be securely sealed.[4] |
| P501: Dispose of contents/container to an approved waste disposal plant.[5] | Label containers clearly with "Hazardous Waste," the full chemical name, accumulation start date, and specific hazards.[4] |
| Keep waste containers closed except when adding waste.[4] | |
| Personal Protective Equipment (PPE) | Storage |
| Wear protective gloves, clothing, eye, and face protection.[3][6] | Store waste containers in a designated Satellite Accumulation Area (SAA).[4] |
| Use in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.[1][7] | Store away from incompatible materials, such as strong oxidizers.[1][7] |
Experimental Protocols
While specific experimental protocols for the use of this compound are varied, the disposal procedure remains consistent. The key protocol is the segregation and collection of waste as it is generated.
Waste Segregation and Collection Protocol:
-
Identify Waste Streams: Differentiate between solid and liquid waste contaminated with this compound.
-
Solid Waste Collection: Place items such as contaminated gloves, absorbent paper, and pipette tips into a designated, clearly labeled, puncture-proof solid waste container.[4]
-
Liquid Waste Collection: Pour this compound solutions into a designated, chemically compatible, and leak-proof liquid waste container.[4] Avoid mixing with incompatible chemicals.[4]
-
Labeling: As soon as the first item of waste is added, affix a hazardous waste label to the container. The label must include "Hazardous Waste," "this compound," the date of accumulation, and relevant hazard warnings (e.g., "Toxic," "Mutagenic").[4]
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from general laboratory traffic and incompatible materials.[4][7]
-
Disposal: Arrange for the collection of the hazardous waste by a licensed disposal contractor in accordance with local and national regulations.[3][6]
Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







